4-Phenylazobenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-phenyldiazenylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c16-13(17)10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPTZWQFHBVOLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061784 | |
| Record name | Benzoic acid, 4-(phenylazo)- | |
| Source | EPA DSSTox | |
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Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1562-93-2, 37790-20-8 | |
| Record name | 4-(2-Phenyldiazenyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1562-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Phenylazobenzoic acid | |
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| Record name | Benzoic acid, 4-(phenylazo)-, (E)- | |
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| Record name | Azoic acid | |
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| Record name | Benzoic acid, 4-(2-phenyldiazenyl)- | |
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| Record name | Benzoic acid, 4-(phenylazo)- | |
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| Record name | 4-phenylazobenzoic acid | |
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| Record name | 4-Phenylazobenzoic acid | |
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Foundational & Exploratory
4-Phenylazobenzoic Acid: A Comprehensive Technical Guide for Advanced Research
This guide provides an in-depth exploration of 4-Phenylazobenzoic acid, a photochromic molecule of significant interest in materials science and drug development. We will delve into its fundamental properties, synthesis, and diverse applications, offering field-proven insights for researchers, scientists, and professionals in drug development.
Introduction: The Significance of a Photoswitchable Molecule
This compound (PABA), also known as azobenzene-4-carboxylic acid, belongs to the azobenzene family of compounds, which are renowned for their ability to undergo reversible trans-cis isomerization upon light irradiation.[1] This photo-isomerizable property makes it a valuable component in the development of photoswitchable materials, liquid crystals, and molecular devices.[1][] The presence of a carboxylic acid functional group provides a versatile handle for further chemical modifications and integration into larger molecular systems.[1]
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of this compound is crucial for its effective application. These properties dictate its behavior in different environments and its suitability for various experimental designs.
Core Chemical and Physical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₀N₂O₂ | [][3][4][5][6][7] |
| Molecular Weight | 226.23 g/mol | [][3][4][6] |
| CAS Number | 1562-93-2 | [][3][4][5][6][7][8] |
| Melting Point | 247-250 °C | [8] |
| Boiling Point | 418.1 °C at 760 mmHg | [] |
| Density | 1.19 g/cm³ | [] |
| Appearance | Crystalline powder | [] |
| IUPAC Name | 4-(phenyldiazenyl)benzoic acid | [3] |
| Synonyms | p-Phenylazobenzoic acid, 4-Carboxyazobenzene, Azobenzene-4-carboxylic acid | [3][4][5][6][7][9] |
Spectroscopic and Crystallographic Insights
Spectroscopic data is fundamental to confirming the identity and purity of this compound, while crystallographic data reveals its solid-state structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectral data is available for structural confirmation.[10][11]
-
Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present in the molecule.[4][10][12][13]
-
Mass Spectrometry (MS): Mass spectral data confirms the molecular weight of the compound.[4][5][7][10]
-
Crystal Structure: Crystallographic data, including the Hermann-Mauguin space group symbol (P 1 21/c 1), has been reported, offering insights into the molecular packing in the solid state.[3]
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be reliably achieved through a two-step process.[1] This protocol is suitable for a standard organic chemistry laboratory. An alternative single-step synthesis has also been reported.[8][14]
Two-Step Synthesis Pathway
This method involves the initial formation of 4-methylazobenzene followed by oxidation.
Caption: Single-step synthesis of this compound.
This method offers a more streamlined process, directly coupling the two aromatic rings with the desired functional groups.
Key Applications in Scientific Research
The unique photoresponsive nature of this compound has led to its investigation in a variety of advanced applications.
Photoswitchable Materials and Molecular Devices
The reversible trans-cis isomerization of the azobenzene core upon light exposure is the cornerstone of its application in "smart" materials. [1]This property allows for the development of:
-
Photoswitches: Molecules that can be reversibly toggled between two states with light, enabling applications in molecular electronics and data storage. []* Photoresponsive Polymers and Gels: Incorporation of this compound into polymer chains can induce macroscopic changes in material properties, such as shape or solubility, in response to light.
Surface Modification and Interfacial Studies
The carboxylic acid group allows for the anchoring of this compound onto various surfaces, including metal oxides like TiO₂ and ZnO. [8][14]This has been explored for:
-
Controlling Surface Wettability: The photoisomerization can alter the surface energy, leading to a switchable wettability of the material.
-
Studying Photoisomerization on Surfaces: Techniques like scanning tunneling microscopy have been used to observe the photoswitching of individual molecules on surfaces like Au(111). []
Biological and Medicinal Chemistry
Derivatives of this compound have found applications in the biological realm:
-
Photocontrol of Biological Systems: The ability to change shape with light has been harnessed to photochemically induce changes in the secondary structure of DNA. []* Fluorescence Resonance Energy Transfer (FRET) Probes: The succinimidyl ester of a derivative, 4-((4-(dimethylamino)phenyl)azo)benzoic acid, is used as a quencher in FRET-based assays for studying enzymatic activity. [15][16]
Other Applications
-
Photochromic Precursors: It can be used in the preparation of novel photochromic ZrO₂ precursor solutions for creating functional thin films. [8]* Supramolecular Chemistry: It participates in host-guest interactions, for example, with α-cyclodextrin, leading to the formation of multi-stimuli-responsive supramolecular systems. [][8]
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [3][17]* Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. [17]All manipulations should be performed in a well-ventilated fume hood. [17]* First Aid Measures:
Conclusion
This compound is a versatile and powerful molecule for researchers at the forefront of materials science, nanotechnology, and biotechnology. Its robust photochromic properties, combined with the synthetic accessibility of its carboxylic acid functionality, provide a vast playground for designing innovative and functional molecular systems. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to empower scientists and developers to harness the full potential of this remarkable compound.
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Synthesis of 4-(Phenylazo)benzoic Acid: Application Notes and Protocols - Benchchem. 1
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An In-depth Technical Guide to 4-Phenylazobenzoic Acid: Properties, Synthesis, and Applications in Advanced Research
This guide provides a comprehensive technical overview of 4-Phenylazobenzoic acid, a cornerstone photoswitchable molecule. Tailored for researchers, chemists, and professionals in drug development and materials science, this document delves into its fundamental properties, validated synthesis protocols, and its expanding applications, which are rooted in its unique photoresponsive behavior. We will explore the causality behind its utility in supramolecular chemistry, advanced materials, and as a tool for spatiotemporal control in biological systems.
Core Chemical Identity and Physicochemical Properties
This compound, also known as azobenzene-4-carboxylic acid, is an organic compound that belongs to the azobenzene family. Its structure is characterized by two phenyl rings connected by a diazene (N=N) double bond, with a carboxylic acid group substituted at the para position of one of the rings. This seemingly simple structure belies a rich photochemistry that is central to its scientific importance. The carboxylic acid moiety is a critical functional handle, enabling its integration into larger molecular systems through covalent or non-covalent interactions.
Below is a summary of its key identifiers and properties.
| Property | Value | Source(s) |
| CAS Number | 1562-93-2 | [1][2] |
| Molecular Formula | C₁₃H₁₀N₂O₂ | [2] |
| Molecular Weight | 226.23 g/mol | [1][2] |
| IUPAC Name | 4-(phenyldiazenyl)benzoic acid | [3] |
| Synonyms | p-Phenylazobenzoic acid, 4-Carboxyazobenzene, Azoic acid | [2] |
| Appearance | Yellow-orange to brown crystalline powder | [4] |
| Melting Point | 247-250 °C (lit.) | [4] |
| Purity | Typically ≥98% | [2] |
The Power of Light: Photoisomerization Mechanism
The defining characteristic of this compound is its ability to undergo reversible photoisomerization. The molecule exists in two isomeric forms: the thermodynamically stable trans isomer and the metastable cis isomer.
-
trans-to-cis Isomerization: Upon irradiation with ultraviolet (UV) light (typically around 365 nm), the planar trans isomer converts to the non-planar, bent cis form.
-
cis-to-trans Isomerization: The molecule can revert to its stable trans state either by irradiation with visible light (typically > 420 nm) or through thermal relaxation in the dark.
This reversible switching induces significant changes in the molecule's geometry, dipole moment, and absorption spectrum, making it a highly effective molecular switch.[5][] This process is the fundamental mechanism behind its diverse applications.
Caption: Workflow for the synthesis of this compound.
Spectroscopic and Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum will show characteristic signals in the aromatic region (typically 7.5-8.2 ppm) corresponding to the protons on the two phenyl rings. [7]The proton of the carboxylic acid group will appear as a broad singlet at a downfield chemical shift.
-
Infrared (IR) Spectroscopy: Key peaks include a strong carbonyl (C=O) stretch from the carboxylic acid (around 1680-1710 cm⁻¹), a broad O-H stretch (around 2500-3300 cm⁻¹), and C=C stretches from the aromatic rings (around 1400-1600 cm⁻¹). The N=N stretch is often weak and can be observed around 1400-1450 cm⁻¹. [8]* UV-Visible Spectroscopy: The trans isomer exhibits a strong π-π* transition band around 320-350 nm and a weaker n-π* transition band around 440 nm. Upon isomerization to the cis form, the intensity of the π-π* band decreases while the n-π* band intensity increases. [9]* Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight (226.23 g/mol ). [3][10]
Applications in Research and Development
The unique properties of this compound make it a versatile tool in several advanced research areas.
Photoswitchable Materials and Molecular Devices
The ability to reversibly alter the geometry of this compound with light is exploited to create "smart" materials. When incorporated into polymers, liquid crystals, or self-assembled monolayers, it allows for the photomodulation of bulk material properties such as shape, solubility, and surface wettability. [1][5]This has potential applications in data storage, soft robotics, and microfluidics.
Supramolecular Chemistry and Self-Assembly
The carboxylic acid group is an excellent hydrogen bond donor and acceptor. This allows this compound to form well-defined supramolecular structures, such as dimers or extended chains. [1]This property is fundamental to its use in creating light-responsive liquid crystals and gels.
Drug Development and Chemical Biology
While not a therapeutic agent itself, this compound serves as a critical component in "photopharmacology." By tethering it to a biologically active molecule (e.g., an enzyme inhibitor or a ligand), the activity of that molecule can be turned on or off with light. [1]For example, a drug could be designed to be inactive in its trans form and become active only in its cis form, allowing for targeted drug release at a specific site in the body upon light irradiation, thereby minimizing off-target side effects. []It has also been used in developing systems for the photocontrol of cell adhesion, which is vital for studying cell-cell interactions. [7]
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed when handling this compound.
-
Hazard Classification: It is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335). [3]* Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear safety goggles, a laboratory coat, and chemical-resistant gloves. [11]* Handling: Avoid creating dust. Do not breathe dust, vapors, or mist. Avoid contact with skin and eyes. [11][12]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [11]* Spill & Disposal: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal. [12]Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a chemical compound; it is a molecular tool that grants researchers precise control over molecular systems using light as an external trigger. Its robust synthesis, well-understood photoisomerization, and the versatility of its carboxylic acid handle have established it as an invaluable building block in materials science, supramolecular chemistry, and the development of next-generation stimuli-responsive therapeutics. A thorough understanding of its core properties and mechanisms is key to unlocking its full potential in innovative applications.
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The Core Mechanism of Azobenzene Photoisomerization: A Guide to a Prototypical Molecular Switch
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Azobenzene and its derivatives are quintessential molecular switches, capable of undergoing reversible geometric changes upon light irradiation. This E/Z (or trans/cis) isomerization forms the basis of their widespread application in fields ranging from materials science to photopharmacology.[1][2] The ability to precisely control biological activity with high spatiotemporal resolution has made azobenzene a privileged scaffold in the design of photoresponsive drugs and delivery systems.[3][4][5] This guide provides an in-depth examination of the fundamental mechanisms governing azobenzene photoisomerization, explores the influence of chemical modifications, details the key experimental and computational methodologies for their study, and discusses the implications for the rational design of next-generation photoswitchable therapeutics.
Introduction: The Azobenzene Photoswitch
Azobenzene is a photochromic molecule that exists in two isomeric forms: the thermodynamically stable trans (E) isomer and the metastable cis (Z) isomer.[1] The trans form is nearly planar, while the cis form is non-planar, resulting in a significant change in the molecule's geometry and dipole moment upon isomerization.[6] This transformation can be triggered by light and, in many cases, reversed either thermally or with a different wavelength of light.[7]
-
trans → cis Isomerization: Typically induced by ultraviolet (UV) light (around 320-360 nm), which excites the molecule to the S₂ (π-π*) state.[8][9]
-
cis → trans Isomerization: Can be driven by visible light (around 440 nm), corresponding to the S₁ (n-π*) transition, or it can occur spontaneously via thermal relaxation in the dark.[8][9]
The significant structural rearrangement between the two isomers is the key to their function, allowing them to act as light-controlled "switches" to modulate the properties of materials or the activity of bioactive molecules.[4]
The Mechanistic Dichotomy: Rotation vs. Inversion
The precise pathway by which isomerization occurs after photoexcitation has been a subject of extensive research and debate.[10] Two primary mechanisms have been identified as viable: rotation and inversion.[1][8]
The Rotation Pathway
This mechanism involves the twisting of the CNNC dihedral angle, temporarily disrupting the N=N double bond.[1][11] Following excitation, the molecule moves along the excited-state potential energy surface to a region where the surfaces of the excited (S₁) and ground (S₀) states come very close together, known as a conical intersection (CI). This CI provides an efficient, non-radiative pathway for the molecule to return to the ground state, relaxing into either the cis or trans configuration.[11][12] Theoretical studies suggest that after excitation to the S₁ (n→π*) state, the rotation mechanism is the dominant pathway as it presents a barrierless route to the conical intersection.[11]
The Inversion Pathway
The inversion pathway proceeds through a planar or semi-linear transition state, involving the in-plane bending of one of the C-N=N bond angles.[10][11] This mechanism is generally considered to be favored for the thermal cis-to-trans isomerization in the ground state.[1][11] Some hypotheses, notably Rau's hypothesis, suggested that inversion was the primary mechanism for photoisomerization upon S₁ excitation, while rotation dominated after S₂ excitation.[13] However, more recent evidence points to a more nuanced picture where the operative mechanism depends on the specific electronic state and molecular structure.[11][14]
The diagram below illustrates these two competing mechanistic pathways from the excited state.
The Role of S₁ (n-π) vs. S₂ (π-π) Excitation**
An interesting and heavily studied aspect of azobenzene photochemistry is the difference in the trans-to-cis quantum yield (Φ) depending on the excitation wavelength.[11]
-
S₁ (n-π) Excitation (~440 nm):* This is a formally forbidden, weak transition that leads to a higher isomerization quantum yield (Φ ≈ 0.25).[11][13]
-
S₂ (π-π) Excitation (~320 nm):* This is a strongly allowed transition that, paradoxically, results in a lower quantum yield (Φ ≈ 0.1-0.2).[8][11]
The prevailing explanation is that upon S₂ excitation, the molecule undergoes an extremely rapid internal conversion (on a femtosecond timescale) to the S₁ state.[9][15] However, the molecule reaches the S₁ potential energy surface with significant excess vibrational energy. This "hot" S₁ state may access different or less efficient relaxation pathways back to the ground state compared to the "cold" S₁ state reached by direct, lower-energy excitation.[2][13] This difference in relaxation dynamics from the S₁ state is believed to account for the wavelength-dependent quantum yields.[2][14]
The Influence of Derivatives: Engineering the Photoswitch
The photophysical properties of azobenzene can be dramatically altered by adding substituents to the phenyl rings.[6][7][9] This chemical tuning is critical for adapting photoswitches for specific applications, such as shifting absorption wavelengths into the biological transparency window (red or near-infrared light).[5][16]
Push-Pull Systems
Adding an electron-donating group (EDG, e.g., -NH₂, -OCH₃) to one phenyl ring and an electron-withdrawing group (EWG, e.g., -NO₂) to the other creates a "push-pull" azobenzene.[15] This configuration significantly red-shifts the π-π* absorption band into the visible spectrum.[15] This is highly desirable for biological applications to avoid damaging UV light and improve tissue penetration.[17] However, this substitution can also alter the energy landscape of the excited states, potentially favoring different isomerization pathways and affecting the thermal stability of the cis isomer.[15][18]
Ortho-Substitution
Substituting groups at the positions ortho to the azo linkage can introduce steric hindrance that destabilizes the planar trans isomer and stabilizes the non-planar cis isomer. This strategy is often used to dramatically increase the thermal half-life of the cis state, effectively creating a bistable switch that requires light for both forward and reverse isomerization.[19] For example, ortho-fluoro substitution can lengthen the cis isomer's lifetime by over 400-fold and blue-shift its n-π* transition, allowing for nearly quantitative two-way isomerization with visible light.[19]
The table below summarizes the effects of different substitution patterns on key photophysical properties.
| Azobenzene Type | Substituents (Example) | Typical trans λmax (π-π)* | Thermal Half-life of cis Isomer | Key Feature |
| Unsubstituted | None | ~320 nm | Hours | Benchmark system |
| Push-Pull | 4-amino, 4'-nitro | 450 - 550 nm | Seconds to Minutes | Red-shifted absorption |
| ortho-Substituted | Tetra-ortho-fluoro | ~315 nm | Days to Months | High cis isomer stability |
| Aminoazobenzenes | 4-amino | ~390 nm | Minutes | Faster thermal relaxation |
Methodologies for Studying Photoisomerization
A combination of experimental and computational techniques is required to fully elucidate the complex mechanisms of photoisomerization.
Experimental Protocols
Protocol 1: Steady-State UV-Vis Spectroscopy for PSS Determination This protocol is a self-validating system to determine the photostationary state (PSS), which is the equilibrium mixture of cis and trans isomers under a specific wavelength of light.
Objective: To quantify the ratio of trans to cis isomers at the PSS upon irradiation.
Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 10-50 µM) of the azobenzene derivative in a suitable solvent (e.g., DMSO, ethanol, or buffer) in a quartz cuvette.
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the solution. This spectrum represents the pure trans isomer (assuming negligible cis isomer in the dark).
-
Irradiation: Irradiate the sample with a light source at the desired wavelength for trans → cis isomerization (e.g., 365 nm LED). Record spectra at regular intervals (e.g., every 15-30 seconds).
-
Reaching PSS: Continue irradiation until the absorption spectrum no longer changes, indicating that the PSS has been reached. The point where the spectra of the initial and irradiated solutions cross is the isosbestic point, confirming the two-state system.[20]
-
Reverse Isomerization: Irradiate the PSS sample with a longer wavelength (e.g., 450 nm or green light) to drive the cis → trans back-isomerization. Monitor the spectral changes until the original trans spectrum is recovered.
-
Data Analysis: The composition of the PSS can be calculated from the absorbance changes at a wavelength where the two isomers have significantly different extinction coefficients (e.g., the π-π* maximum).
Computational Protocols
Protocol 2: Computational Workflow for Mechanistic Investigation Computational chemistry provides invaluable, atomistic-level insight into the potential energy surfaces that govern the isomerization process.[1]
Objective: To map the potential energy surfaces of the ground and excited states to identify transition states and conical intersections for the rotation and inversion pathways.
Methodology:
-
Ground State Optimization: Optimize the geometries of the trans and cis isomers in the ground electronic state (S₀) using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[1]
-
Frequency Analysis: Perform vibrational frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies).
-
Excited State Calculations: Using the optimized ground-state geometries, perform vertical excitation energy calculations using Time-Dependent DFT (TD-DFT) to simulate the absorption spectrum and identify the S₁ (n-π) and S₂ (π-π) states.[12][21]
-
Potential Energy Surface Scan: Perform relaxed scans along the key reaction coordinates: the CNNC dihedral angle (for rotation) and the NNC bond angle (for inversion) in both the ground (S₀) and first excited (S₁) states. This helps locate transition states and minima on the potential energy surfaces.
-
Conical Intersection Search: Employ specialized algorithms to locate the S₁/S₀ conical intersection, which is the critical point for non-radiative decay back to the ground state.
-
Dynamics Simulations (Advanced): For a more complete picture, run non-adiabatic molecular dynamics simulations (e.g., surface hopping) to simulate the trajectory of the molecule after photoexcitation and predict quantum yields.[22]
The following diagram outlines this typical computational workflow.
Conclusion and Future Outlook
The photoisomerization of azobenzene is a complex process governed by a delicate interplay of electronic excitations and structural dynamics. While the rotation and inversion mechanisms provide a fundamental framework, the specific pathway and efficiency are highly sensitive to the excitation wavelength and molecular architecture.[7][11] For professionals in drug development, a deep understanding of these mechanisms is not merely academic; it is the cornerstone of rational design. By strategically modifying the azobenzene core, it is possible to tune its photophysical properties—shifting its activation wavelength, modulating the lifetime of its active state, and ultimately, creating highly specific, light-activated therapeutics.[3][4] Future research will continue to focus on developing azobenzenes that can be switched with low-energy visible or near-infrared light, enabling deeper tissue penetration and safer clinical applications.[5]
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Crecca, C. R., & Richey, A. C. (2001). Theoretical Study of the Isomerization Mechanism of Azobenzene and Disubstituted Azobenzene Derivatives. The Journal of Physical Chemistry A. [Link]
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Bandara, H. M. D., & Burdette, S. C. (2012). Photoisomerization in different classes of azobenzene. Chemical Society Reviews. [Link]
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Wikipedia. Azobenzene. [Link]
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Viola, G., et al. (2023). Engineering Azobenzene Derivatives to Control the Photoisomerization Process. The Journal of Physical Chemistry A. [Link]
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Aleotti, F., et al. (2020). On the Computational Design of Azobenzene-Based Multi-State Photoswitches. MDPI. [Link]
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Zacharias, P., et al. Photoinduced fluorescence changes on E–Z isomerisation in azobenzene derivatives. Semantic Scholar. [Link]
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Dong, X., et al. Photoisomerization Mechanism of the Trans-cis Azobenzene Sulphonate Derivatives. Acta Physico-Chimica Sinica. [Link]
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He, Z., et al. (2023). Solar E→Z photoisomerization of azo switches. ChemRxiv. [Link]
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Osella, S., et al. (2023). Dual photoisomerization mechanism of azobenzene embedded in a lipid membrane. Physical Chemistry Chemical Physics. [Link]
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Bandara, H. M. D., & Burdette, S. C. (2012). Photoisomerization in Different Classes of Azobenzene. ResearchGate. [Link]
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Baroncini, M., et al. (2016). Azobenzene photoisomerization: an old reaction for activating new molecular devices and materials. Photochemistry: Volume 44. [Link]
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Schultz, T., et al. (2003). Mechanism and Dynamics of Azobenzene Photoisomerization. Journal of the American Chemical Society. [Link]
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Green, A. R., et al. (2017). From E to Z and back again: reversible photoisomerisation of an isolated charge-tagged azobenzene. RSC Publishing. [Link]
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Schultz, T., et al. (2003). Mechanism and Dynamics of Azobenzene Photoisomerization. Journal of the American Chemical Society. [Link]
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Ruiz-de-Angulo, A., et al. (2021). Computational Characterization of the DAD Photoisomerization: Functionalization, Protonation, and Solvation Effects. PMC. [Link]
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Park, K. (2018). Photoswitchable Molecules in Long-Wavelength Light-Responsive Drug Delivery: From Molecular Design to Applications. Journal of Controlled Release. [Link]
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ResearchGate. Characterization of the E → Z photoisomerization ( λ = 360 nm) of Azo-Gal(1,3,5). [Link]
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Wang, D., et al. (2024). Recent Progress in Azobenzene-Based In Vivo Photopharmacology. PubMed. [Link]
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D'Anna, F., et al. (2017). Role of Solvent and Effect of Substituent on Azobenzene Isomerization by Using Room-Temperature Ionic Liquids as Reaction Media. The Journal of Organic Chemistry. [Link]
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Viola, G., et al. (2023). Engineering Azobenzene Derivatives to Control the Photoisomerization Process. The Journal of Physical Chemistry A. [Link]
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Viola, G., et al. (2023). Engineering Azobenzene Derivatives to Control the Photoisomerization Process. IRIS . [Link]
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Murphy, M. J., et al. (2023). Kinetic study of azobenzene photoisomerization under ambient lighting. ChemRxiv. [Link]
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D'Anna, F., et al. (2017). Role of Solvent and Effect of Substituent on Azobenzene Isomerization by Using Room-Temperature Ionic Liquids as Reaction Media. The Journal of Organic Chemistry. [Link]
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Weingart, O. (2015). The Photoinduced E → Z Isomerization of Bisazobenzenes: A Surface Hopping Molecular Dynamics Study. The Journal of Physical Chemistry A. [Link]
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ResearchGate. The conventional inversion versus rotation mechanisms. [Link]
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Chang, C-W., et al. (2015). Femtosecond Fluorescence Dynamics of Rotation-Restricted Azobenzenophanes: New Evidence on the Mechanism of trans → cis Photoisomerization of Azobenzene. The Journal of Physical Chemistry A. [Link]
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Hayward, E. (2017). Photopharmacology: using light to activate drugs. The Pharmaceutical Journal. [Link]
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Martin, C. G., et al. (2024). A cautionary tale of basic azo photoswitching in dichloromethane finally explained. National Institutes of Health. [Link]
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O'Reilly, C., et al. (2025). Photopharmacology and photoresponsive drug delivery. Chemical Society Reviews. [Link]
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Rau, H. (2002). Photoisomerization of Azobenzenes. OUCI. [Link]
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Buru, C. T., et al. (2013). A photo-responsive metal–organic framework for triggering the release of incarcerated molecules. Chemical Science. [Link]
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Fulmer, G. R. (2003). The photoisomerization of azobenzene: A TLC experiment for the undergraduate organic laboratory. Journal of Chemical Education. [Link]
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A Comprehensive Technical Guide to the Solubility of 4-Phenylazobenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Phenylazobenzoic acid, a versatile organic molecule, holds significant potential in various scientific and industrial applications, including dye synthesis, polymer chemistry, and as a scaffold in medicinal chemistry. A fundamental understanding of its solubility in different organic solvents is paramount for its effective utilization in synthesis, purification, formulation, and analytical characterization. This in-depth technical guide provides a comprehensive overview of the solubility of this compound, addressing the theoretical principles governing its dissolution, offering qualitative and predictive insights into its behavior in a range of organic solvents, and presenting a detailed experimental protocol for precise solubility determination. While quantitative experimental data for this compound is not extensively available in public literature, this guide leverages its physicochemical properties and draws parallels with the well-documented solubility of benzoic acid to provide a robust framework for researchers.
Introduction: The Significance of Solubility in the Application of this compound
This compound (p-PABA) is an aromatic carboxylic acid containing an azobenzene moiety.[1] This unique structure, featuring a polar carboxylic acid group and a larger, nonpolar azobenzene backbone, imparts it with interesting photochromic properties and makes it a valuable building block in materials science and drug discovery.[] The solubility of a compound is a critical physicochemical parameter that dictates its handling, reactivity, and bioavailability. For researchers working with this compound, a thorough understanding of its solubility profile is essential for:
-
Reaction Chemistry: Selecting appropriate solvents to ensure reactants are in the same phase for optimal reaction kinetics and yield.
-
Purification: Developing effective crystallization and chromatographic separation methods.
-
Formulation: Creating stable solutions for various applications, including in the development of drug delivery systems.
-
Analytical Chemistry: Preparing samples for analysis by techniques such as HPLC, UV-Vis spectroscopy, and NMR.
This guide aims to equip researchers with the foundational knowledge and practical tools to navigate the solubility landscape of this compound.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. Key parameters for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₂O₂ | [1] |
| Molecular Weight | 226.23 g/mol | [1] |
| Melting Point | 247-250 °C | |
| Predicted logP | 3.6 | [1] |
| pKa (Predicted) | ~4.5-5.0 | N/A |
The predicted octanol-water partition coefficient (logP) of 3.6 indicates a significant nonpolar character, suggesting that this compound will generally favor dissolution in less polar organic solvents over water.[1] The carboxylic acid group, with a predicted pKa similar to that of benzoic acid, allows for the formation of hydrogen bonds and introduces a degree of polarity.
Theoretical Framework: Understanding the Drivers of Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle is governed by the nature and strength of intermolecular forces between the solute (this compound) and the solvent.
Figure 1: A conceptual diagram illustrating the energetic considerations in the dissolution process of this compound.
The key intermolecular forces at play include:
-
Hydrogen Bonding: The carboxylic acid group of this compound can act as both a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) are expected to interact favorably with this functional group.
-
Dipole-Dipole Interactions: The polar nature of the carboxylic acid and the azo group can lead to dipole-dipole interactions with polar solvents (e.g., acetone, ethyl acetate).
-
Van der Waals Forces (London Dispersion Forces): The large, nonpolar azobenzene backbone will primarily interact through these weaker forces, which are more significant in nonpolar solvents (e.g., toluene, hexane).
Predicted Solubility of this compound in Common Organic Solvents
While specific quantitative data is scarce, we can predict the relative solubility of this compound in various classes of organic solvents based on its structure and by analogy to benzoic acid.
Table 1: Predicted Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol | High | Capable of hydrogen bonding with the carboxylic acid group. |
| Aprotic Polar | Acetone, Ethyl Acetate | Moderate to High | Good dipole-dipole interactions with the polar functional groups. |
| Aprotic Polar (Amide) | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very High | Strong dipole moments and ability to disrupt solute-solute interactions. A related compound, 4-((4-(dimethylamino)phenyl)azo)benzoic acid, succinimidyl ester, is noted to be soluble in DMSO.[3] |
| Chlorinated | Dichloromethane, Chloroform | Moderate | Can engage in dipole-dipole interactions and have some hydrogen bond accepting capability. |
| Aromatic | Toluene, Benzene | Low to Moderate | Primarily van der Waals interactions with the azobenzene moiety. |
| Nonpolar Aliphatic | Hexane, Heptane | Very Low | Mismatch in polarity; weak solute-solvent interactions compared to solute-solute interactions. |
It is important to note that these are qualitative predictions. The actual solubility will also be influenced by factors such as temperature and the presence of impurities.
The Influence of Temperature on Solubility
For most solid solutes in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires an input of energy to overcome the forces holding the crystal lattice together. For this compound, an increase in temperature will likely enhance its solubility in most organic solvents. This relationship is crucial for purification techniques like recrystallization.
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the limited availability of public data, researchers may need to determine the solubility of this compound experimentally. The following protocol outlines a reliable method for this purpose.
Sources
Introduction: Harnessing Light to Control Biology with Azo Compounds
An In-Depth Technical Guide to the Photochromic Properties of Azo Compounds for Researchers and Drug Development Professionals
Photochromism, the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, offers a powerful tool for external control over molecular systems. Among the various classes of photochromic molecules, aromatic azo compounds, characterized by the presence of a diazene moiety (-N=N-), have emerged as particularly versatile and widely studied photoswitches.[1][2][3] The archetypal molecule in this class is azobenzene, which consists of two phenyl rings connected by the azo group.[1][4]
The defining feature of azobenzene and its derivatives is their ability to undergo a reversible isomerization between a thermodynamically stable trans (E) isomer and a metastable cis (Z) isomer upon irradiation with light of a specific wavelength.[5][6] This transformation induces significant changes in the molecule's geometry, dipole moment, and absorption spectrum.[1] The distance between the para-carbons of the two phenyl rings, for instance, can decrease from approximately 9.0 Å in the trans form to 5.5 Å in the cis form.[1] This light-induced molecular motion can be harnessed to remotely control a wide array of chemical and biological processes, forming the basis of photopharmacology and smart materials.[2][7][8]
This guide provides a comprehensive overview of the core principles of azo compound photochromism, from the fundamental mechanisms to practical applications in a research and drug development context. We will delve into the synthetic strategies, detailed characterization protocols, and the critical considerations for designing and implementing these molecular switches in biological systems.
The Engine of Control: Mechanism of E/Z Photoisomerization
The utility of azo compounds as photoswitches is rooted in their distinct photo-responsive behaviors. The process is a cyclical one, allowing for repeated switching between the two isomeric states.
-
trans → cis Isomerization: The more stable, planar trans isomer absorbs strongly in the ultraviolet (UV) region (around 320-360 nm), corresponding to a π→π* electronic transition.[4][6] Upon absorption of a photon in this range, the molecule is excited and undergoes a conformational change to the less stable, non-planar cis isomer.[5][9]
-
cis → trans Isomerization: The reverse process can be triggered in two ways. Irradiation with visible light, often in the blue or green region of the spectrum (around 440 nm) which excites the n→π* transition of the cis isomer, can drive it back to the trans form.[4][6] Alternatively, the cis isomer can revert to the more stable trans form through thermal relaxation in the absence of light.[5] The rate of this thermal back-isomerization is a critical parameter and can be tuned by modifying the chemical structure of the azobenzene.[10]
The precise pathway of isomerization—whether through a rotation around the N=N bond or an inversion at one of the nitrogen atoms—has been a subject of extensive research and can be influenced by the electronic nature of substituents on the aromatic rings.[5][6][11]
Caption: Reversible E/Z isomerization of azobenzene initiated by light or heat.
Synthesis of Azo Photoswitches
The ability to chemically synthesize a diverse range of azo compounds is fundamental to their application. Substituents on the phenyl rings can be strategically chosen to tune the absorption spectra, thermal half-life of the cis isomer, and solubility.[5] Common synthetic methods include:
-
Diazotization and Azo Coupling: This is the most traditional and widely used method. It involves the reaction of an aromatic amine with a source of nitrous acid to form a diazonium salt, which is then reacted with an electron-rich coupling partner, such as a phenol or another aniline derivative.
-
Oxidation of Hydrazines: Symmetrical azo compounds can be prepared by the oxidation of the corresponding hydrazine derivatives.[12]
-
Reductive Coupling of Nitroaromatics: Aromatic nitro compounds can be reductively coupled to form the azo linkage.[12]
The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.[12][13]
Characterization of Photochromic Properties: A Practical Guide
Quantifying the photochromic behavior of a newly synthesized azo compound is crucial. UV-Vis spectroscopy is the primary tool for this characterization.[14]
Data Presentation: Spectroscopic Properties
The following table summarizes the typical spectroscopic properties of a standard azobenzene derivative.
| Isomer | Absorption Band | Typical λmax | Molar Extinction Coefficient (ε) |
| trans | π→π | ~350 nm | High (~20,000 M⁻¹cm⁻¹) |
| n→π | ~440 nm | Low (~500 M⁻¹cm⁻¹) | |
| cis | π→π | ~290 nm | Moderate (~5,000 M⁻¹cm⁻¹) |
| n→π | ~430 nm | Moderate (~1,500 M⁻¹cm⁻¹) |
Note: These values are approximate and can shift significantly based on solvent and substitution.[6]
Experimental Protocol 1: Monitoring Photoisomerization with UV-Vis Spectroscopy
This protocol describes the process of observing the trans → cis and cis → trans photoisomerization.
Objective: To determine the absorption spectra of the trans and cis isomers and the composition of the photostationary state (PSS).
Materials & Equipment:
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvette (1 cm path length)
-
Solution of the azo compound in a suitable solvent (e.g., DMSO, ethanol, buffer) at a concentration yielding a maximum absorbance of ~1.0-1.5.
-
UV light source (e.g., 365 nm LED or filtered lamp).[10]
-
Visible light source (e.g., >420 nm LED or filtered lamp).[15]
Methodology:
-
Sample Preparation: Prepare a solution of the azo compound. Ensure the compound is fully dissolved.
-
Thermal Adaptation: Keep the solution in the dark for a sufficient time (or gently heat if the thermal relaxation is very slow) to ensure it is >99% in the trans state.
-
Record trans Spectrum: Place the cuvette in the spectrophotometer and record the initial absorption spectrum. This represents the spectrum of the predominantly trans isomer.[10] Note the λmax and absorbance of the π→π* transition.
-
trans → cis Isomerization: Irradiate the sample in the cuvette with the UV light source (e.g., 365 nm).[16] Monitor the spectral changes in real-time or at set intervals. You should observe a decrease in the π→π* band and an increase in the n→π* band.[14][17]
-
Reach Photostationary State (PSS): Continue irradiation until no further changes in the spectrum are observed. This is the UV-induced PSS, which contains a high proportion of the cis isomer.[10] Record this final spectrum.
-
cis → trans Isomerization: Now, irradiate the PSS sample with the visible light source (e.g., >420 nm).
-
Monitor Spectral Recovery: Observe the spectrum returning towards the initial trans state as the π→π* band increases and the n→π* band decreases.[15] Continue until a new PSS is reached under visible light.
Caption: Experimental workflow for UV-Vis analysis of azo compound photoisomerization.
Experimental Protocol 2: Kinetic Analysis of Thermal Relaxation
This protocol measures the rate at which the cis isomer thermally reverts to the trans isomer.
Objective: To determine the first-order rate constant (k) and half-life (t₁/₂) of the thermal cis → trans isomerization.
Materials & Equipment:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder.[10]
-
All other materials from Protocol 1.
Methodology:
-
Equilibrate Temperature: Set the temperature-controlled holder to the desired temperature and allow it to stabilize.
-
Prepare Sample: Place a cuvette with a fresh, thermally-adapted (trans) sample in the holder and allow it to equilibrate.
-
Generate cis Isomer: Remove the cuvette and irradiate with UV light to reach the PSS, as described in Protocol 1.
-
Initiate Kinetic Measurement: Quickly place the cuvette back into the temperature-controlled holder and immediately start recording spectra at regular time intervals.[10] The frequency of data collection should be appropriate for the expected half-life (e.g., every minute for a half-life of an hour).
-
Data Acquisition: Continue collecting spectra until the sample has fully relaxed back to the initial trans state, or for at least 3-5 half-lives.
-
Data Analysis:
-
Extract the absorbance at the λmax of the trans isomer for each time point (Aₜ).
-
The initial absorbance (at t=0) is A₀ (from the PSS spectrum) and the final absorbance (at t=∞) is A∞ (from the initial trans spectrum).
-
The thermal relaxation of azobenzenes typically follows first-order kinetics.[10] Plot ln((A∞ - Aₜ) / (A∞ - A₀)) against time (t).
-
The slope of the resulting straight line is equal to -k, where k is the first-order rate constant.
-
Calculate the half-life using the formula: t₁/₂ = ln(2) / k.
-
Applications in Photopharmacology and Drug Delivery
The ability to induce a significant structural change with light makes azo compounds ideal for photopharmacology, an approach that uses light to control the activity of drugs locally and on demand.[18]
Mechanism of Action: A bioactive molecule can be "azologized" by incorporating an azo bridge into its structure.[19] In one isomeric state (e.g., trans), the drug is designed to be inactive because its shape does not fit the biological target (e.g., an enzyme's active site or a receptor's binding pocket). Upon irradiation with a specific wavelength of light, the azo unit isomerizes to the cis form, changing the overall shape of the molecule into an active conformation that can bind to its target and exert a therapeutic effect. This provides spatiotemporal control over drug activity, potentially reducing side effects.[18]
Caption: Azo-modified drug switching from an inactive to an active state.
Beyond photopharmacology, azo compounds are utilized in drug delivery, particularly for colon-specific systems.[20][21] Prodrugs are designed where the therapeutic agent is linked via an azo bond. These prodrugs pass through the stomach and small intestine intact. In the anaerobic environment of the colon, gut microbiota produce azoreductase enzymes that cleave the azo bond, releasing the active drug locally.[22] This is highly beneficial for treating conditions like inflammatory bowel disease.[20][21]
Critical Challenges in Biological Applications
Despite their promise, the translation of azo-based technologies into clinical settings faces several hurdles.
-
Cytotoxicity: A primary concern is the potential toxicity of azo compounds and their metabolic byproducts. The reductive cleavage of the azo bond can produce aromatic amines, some of which are known to be mutagenic or carcinogenic.[23][24][25][26] Therefore, careful toxicological evaluation of both the parent compound and its potential metabolites is essential for any therapeutic candidate.[27][28][29]
-
Wavelength of Operation: Most traditional azobenzenes require UV light for trans-to-cis isomerization. UV light has poor tissue penetration and can cause phototoxicity, limiting its use in vivo. A major focus of current research is the development of red-shifted azobenzenes that can be switched with longer wavelength light (e.g., red or near-infrared), which penetrates deeper into biological tissues with less scattering and lower phototoxicity.[30]
-
Biological Stability and Solubility: For in vivo applications, azo compounds must be sufficiently soluble in aqueous media and stable against degradation by metabolic enzymes (other than the intended azoreductases in colon-targeting).[31] Chemical modifications are often required to improve these pharmacokinetic properties.
Conclusion
Azo compounds represent a mature yet continually evolving class of molecular photoswitches. Their robust and reversible photoisomerization provides a powerful mechanism for controlling molecular shape and, by extension, biological function. For researchers in drug development, understanding the principles of their photochemistry, the protocols for their characterization, and the challenges associated with their biological application is paramount. As synthetic chemists continue to design next-generation azo switches with improved properties, such as red-shifted absorption and enhanced biocompatibility, the potential for these light-controlled molecules to revolutionize medicine and materials science will only continue to grow.
References
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- Robertus, J., Reker, S. F., Pijper, T. C., Deuzeman, A., Browne, W. R., & Feringa, B. L. (n.d.). Kinetic analysis of the thermal isomerisation pathways in an asymmetric double azobenzene switch. The University of Groningen research portal.
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A Technical Guide to the Formation of Liquid Crystalline Phases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Liquid crystals (LCs) represent a unique state of matter, the mesophase, that exhibits properties intermediate between those of a crystalline solid and an isotropic liquid.[1] This state is characterized by molecules that possess a degree of orientational order but lack complete positional order, allowing them to flow like a liquid while retaining crystal-like anisotropic properties.[2][3] The formation of these phases is a thermodynamically driven process governed by molecular anisotropy and a delicate balance of intermolecular forces.[4][5] This guide provides an in-depth exploration of the core principles driving the self-assembly of molecules into various liquid crystalline structures. We will dissect the classification of thermotropic and lyotropic liquid crystals, analyze the factors influencing their phase transitions, and detail the authoritative experimental techniques used for their characterization. With a focus on causality and practical application, this document serves as a foundational resource for professionals leveraging liquid crystal science, particularly in the realm of advanced drug delivery systems.
Part 1: Fundamental Principles of Liquid Crystalline Phases
The Mesophase: A Bridge Between Crystal and Liquid
The transition from a solid to a liquid is typically viewed as a single melting event. However, for certain molecules, this process occurs in stages, passing through one or more intermediate states known as mesophases or liquid crystalline phases.[6] In a crystal, molecules are fixed in a highly ordered, three-dimensional lattice, possessing both positional and orientational long-range order.[2] Conversely, in an isotropic liquid, molecules are randomly arranged with no long-range order.[2] Liquid crystals occupy the space between these two extremes, exhibiting long-range orientational order while having partial or no positional order.[6] This unique combination of properties—fluidity and anisotropy—is the hallmark of the liquid crystalline state.
Caption: Comparison of molecular arrangements in Nematic, Smectic A, and Smectic C phases.
Lyotropic Phases
Lyotropic phases are formed by the self-assembly of amphiphilic molecules, which have distinct hydrophilic (water-loving) and hydrophobic (water-fearing) parts. [6]The resulting structure depends heavily on the water/amphiphile ratio and temperature. [7][8]
-
Lamellar (Lα): Composed of stacked bilayers of amphiphilic molecules, with the hydrophobic tails facing inward and the hydrophilic heads exposed to the aqueous solvent. [8]This is the lyotropic equivalent of the thermotropic smectic A phase. [9]* Hexagonal (H1, H2): Formed by the packing of cylindrical micelles into a hexagonal lattice. In the normal hexagonal phase (H1), the hydrophilic heads form the surface of the cylinders enclosing the hydrophobic tails. In the reversed hexagonal phase (H2), the structure is inverted, with water confined to the core of the cylinders. [8]* Cubic (Q): These are highly viscous, optically isotropic phases with complex, bicontinuous structures. [8]They consist of a convoluted lipid bilayer that forms a three-dimensional lattice, separating two continuous but non-intersecting water channels. [10]Their unique microstructure makes them excellent candidates for controlled drug release systems. [8][10]
Phase Type Primary Stimulus Orientational Order Positional Order Key Structural Feature Nematic Temperature Yes No Aligned molecular axes Smectic Temperature Yes 1-Dimensional Layered structure Cholesteric Temperature Yes (local) No Helical twist of director Lamellar Concentration/Temp Yes 1-Dimensional Stacked bilayers Hexagonal Concentration/Temp Yes (local) 2-Dimensional Packed cylindrical micelles | Cubic | Concentration/Temp | No (local only) | 3-Dimensional | Bicontinuous network |
Part 3: Factors Influencing Phase Transitions
The ability to control and predict phase transitions is critical for designing functional liquid crystal materials.
The Role of Temperature in Thermotropic Systems
For thermotropic LCs, temperature is the dominant external factor. Increasing temperature provides thermal energy that disrupts the ordered molecular arrangements. [2]A typical heating sequence for a calamitic mesogen might be Crystal → Smectic → Nematic → Isotropic Liquid. [6]Each transition occurs at a specific, reproducible temperature and is associated with a change in enthalpy, which can be measured experimentally. [11][12]
The Interplay of Concentration, Temperature, and Additives in Lyotropic Systems
The phase behavior of lyotropic systems is more complex, as it is governed by multiple factors. [13][8]
-
Water Content: This is a critical parameter. As water content decreases, the system typically transitions through phases like normal micellar, cubic, hexagonal, and lamellar structures. [13]* Temperature: Temperature influences molecular motion and the hydration of the amphiphile's headgroups, thereby shifting phase boundaries. [8]* Additives (e.g., Drugs, Co-surfactants, pH): The incorporation of a third component can significantly alter the phase diagram. [13]For instance, a drug molecule can partition into the lipid or aqueous domains, changing the effective geometry of the amphiphile and inducing a phase transition. This principle is actively exploited in the design of stimuli-responsive drug delivery systems. [10][14]The mechanism for these structural changes can often be explained by the critical packing parameter (CPP), which relates the molecular shape of the amphiphile to the geometry of the self-assembled structure. [13]
Part 4: Experimental Characterization of Liquid Crystalline Phases
A multi-technique approach is essential for the unambiguous identification and characterization of liquid crystalline phases.
Caption: A typical workflow for the comprehensive characterization of liquid crystal phases.
Polarized Optical Microscopy (POM): Visualizing Anisotropy
POM is the most common and accessible tool for the initial identification of liquid crystal phases. [15][16]Its operation relies on the fact that LCs are optically anisotropic and birefringent, meaning they possess different refractive indices for light polarized parallel and perpendicular to the director. [17] Experimental Protocol: POM Analysis
-
Sample Preparation: Place a small amount of the sample on a clean glass slide. For thermotropic LCs, place a coverslip on top. For lyotropic LCs, a contact preparation with the solvent can be made at the edge of the coverslip. [9]2. Instrument Setup: Place the slide on the heating/cooling stage of a polarizing microscope. The setup consists of two polarizers, one before the sample (polarizer) and one after (analyzer), oriented perpendicular to each other ("crossed polars"). [18]3. Observation:
-
Isotropic Phase: An isotropic liquid will not rotate the plane of polarized light and will appear completely dark under crossed polars. [16] * Anisotropic Phase: A liquid crystalline phase will rotate the plane of polarized light, appearing bright and often colorful against the dark background. [16]The specific colors and patterns, known as "textures," are characteristic of the particular LC phase (e.g., schlieren textures in nematics, focal conic textures in smectics). [19][18]4. Thermal Analysis: Slowly heat and cool the sample while observing the textures. Phase transitions will be evident by sharp changes in the observed texture. [18]Record the temperatures at which these transitions occur.
-
-
Causality Insight: The textures observed are not random; they arise from the specific arrangement of the director field around defects or "disclinations." [19]The type of texture provides crucial clues to the underlying molecular symmetry of the phase.
Differential Scanning Calorimetry (DSC): Quantifying Thermal Transitions
DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. [16][20]It is used to precisely determine the temperatures and enthalpies of phase transitions. [11] Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Program the instrument with a specific heating and cooling rate (e.g., 5-10 °C/min).
-
Thermal Scan: Initiate the temperature program, typically involving a heating scan followed by a cooling scan to assess thermal history and reversibility.
-
Data Analysis: Phase transitions appear as peaks on the DSC thermogram. [11] * Endothermic Peaks (Heating): Represent transitions that absorb heat (e.g., crystal-to-LC, LC-to-isotropic).
-
Exothermic Peaks (Cooling): Represent transitions that release heat (e.g., isotropic-to-LC, LC-to-crystal).
-
The onset temperature of the peak is typically reported as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition (ΔH).
-
-
Trustworthiness Check: The transition temperatures identified by DSC should correlate directly with the visual changes observed via POM. A sharp, well-defined peak indicates a first-order phase transition, while a change in the baseline without a distinct peak may suggest a second-order transition. [12][21]
X-ray Diffraction (XRD): Elucidating Molecular Arrangement
While POM and DSC identify the presence and thermal characteristics of mesophases, XRD (including Small-Angle X-ray Scattering, SAXS) provides definitive information about their structure. [16]It allows for the direct measurement of structural parameters like smectic layer spacing, columnar lattice parameters, and the degree of molecular order. [20][22] Experimental Protocol: XRD Analysis
-
Sample Preparation: Load the sample into a thin-walled glass capillary tube. For oriented samples, specialized holders or magnetic/electric fields may be used.
-
Instrument Setup: Mount the capillary in a diffractometer equipped with a temperature-controlled stage.
-
Data Collection: Expose the sample to a monochromatic X-ray beam and collect the scattered radiation on a 2D detector at the desired temperatures (as determined by DSC/POM).
-
Data Interpretation:
-
Small-Angle Region (SAXS): Sharp, low-angle reflections (Bragg peaks) indicate long-range positional order. The position of these peaks can be used to calculate repeating distances, such as the layer spacing (d) in a smectic phase. [22][23] * Wide-Angle Region (WAXS): A broad, diffuse halo at wide angles indicates liquid-like disorder within the layers (characteristic of SmA or N phases). [22]Sharp wide-angle peaks indicate a higher degree of order, such as in crystal-like smectic phases. [22] * The relative positions of the SAXS peaks can be used to determine the phase symmetry (e.g., peak ratios of 1:√3:2 for hexagonal, 1:√2:√3 for cubic). [10]
-
-
Authoritative Grounding: XRD patterns provide unambiguous proof of a phase's identity. For example, a sharp peak in the small-angle region and a diffuse halo in the wide-angle region is the definitive signature of a smectic A or C phase. [23]
Part 5: Relevance in Drug Development and Delivery
The unique properties of lyotropic liquid crystals make them highly promising vehicles for advanced drug delivery. [24][25]Their ability to form distinct aqueous and lipidic domains allows for the encapsulation of a wide range of drugs, from small hydrophobic molecules to large hydrophilic proteins and peptides. [26][25]
-
Controlled Release: The highly ordered and tortuous microstructure of cubic and hexagonal phases acts as a diffusion matrix, enabling sustained and controlled release of the encapsulated drug. [8][10]The release rate can be tuned by altering the phase structure itself. [8]* Bioadhesion and Biocompatibility: Composed of biocompatible lipids that are structurally similar to cell membranes, these systems often exhibit excellent bioadhesive properties, increasing the residence time of a formulation at the site of action (e.g., oral, ocular, or vaginal delivery). [10][25]* Protection of Actives: The lipid matrix can protect sensitive drug molecules from enzymatic degradation or harsh physiological conditions, enhancing their stability and bioavailability. [8]Commercially available products, such as those for treating periodontal diseases, already utilize cubic phase liquid crystals. [10]
Conclusion
The formation of liquid crystalline phases is a fascinating example of molecular self-assembly, driven by the fundamental principles of molecular anisotropy and intermolecular forces. Understanding the distinction between thermotropic and lyotropic systems, the factors that govern their phase transitions, and the robust experimental techniques used for their characterization is paramount for scientists and researchers in the field. For drug development professionals, harnessing the unique structural and functional properties of lyotropic liquid crystals offers a powerful platform to overcome challenges in drug solubility, stability, and controlled release, paving the way for more effective and patient-compliant therapeutic solutions.
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Whitepaper: The Convergence of Light and Matter: A Technical Guide to Photoswitchable Molecules in Nanotechnology
Foreword: Beyond Static Nanomaterials
For decades, the field of nanotechnology has focused on the synthesis and characterization of static structures. While groundbreaking, this approach has its limits. The next frontier lies in creating dynamic, responsive nanomaterials that can be controlled with precision in complex environments. This guide delves into one of the most elegant solutions to this challenge: the integration of photoswitchable molecules into nanostructures. Light offers an unparalleled level of spatiotemporal control; it is non-invasive, can be delivered with high precision, and leaves behind no chemical residue.[1][2][3] By harnessing molecules that reversibly change their structure and properties in response to specific wavelengths of light, we can build nanomaterials that perform complex tasks on demand.
This document is structured not as a rigid review, but as a conceptual and practical guide for researchers, scientists, and drug development professionals. We will move from the fundamental principles of molecular photoswitches to their sophisticated applications, providing not just the "what" but the "why" behind experimental choices and concluding with detailed, field-tested protocols. Our aim is to provide a self-validating framework for the design and implementation of light-controlled nanosystems.
Section 1: The Engines of Change - Core Photoswitchable Molecules
At the heart of light-responsive nanotechnology are photochromic molecules, which undergo reversible isomerization when exposed to electromagnetic radiation.[1][2] This transformation is not merely a structural change; it results in a profound alteration of the molecule's physical and chemical properties, including polarity, dipole moment, volume, and absorption spectrum.[1][2][4] This duality is the key to their function. Two primary mechanisms govern most photoswitches used in nanotechnology: E/Z (or trans/cis) isomerization around a double bond and the 6π-electrocyclization of a triene system.[1][2]
The three most utilized families in nanotechnology are Azobenzenes, Spiropyrans, and Diarylethenes.
-
Azobenzenes : Perhaps the most widely studied photoswitch, azobenzene undergoes a clean and efficient trans-to-cis isomerization upon UV light irradiation (~365 nm) and reverts to the more stable trans isomer with visible light (e.g., >420 nm) or thermal relaxation.[3][4][5][6] The trans isomer is planar and nonpolar, while the cis isomer is bent and more polar, a significant change that can be used to disrupt membranes, alter ligand binding, or induce mechanical motion.[4][7][8]
-
Spiropyrans : These molecules operate via a ring-opening/closing mechanism.[4][9] The stable, non-polar, and colorless spiropyran (SP) form undergoes C-O bond cleavage upon UV irradiation to form the planar, polar, zwitterionic, and intensely colored merocyanine (MC) form.[9][10][11][12][13] The reverse reaction can be triggered by visible light or heat.[12][14] This large change in polarity and electronic structure is particularly useful for modulating solubility and fluorescence.[11][12]
-
Diarylethenes : Distinguished by their exceptional thermal stability and high fatigue resistance, diarylethenes switch between an open, flexible form and a closed, rigid form via electrocyclization.[1][2][4] Both isomers are often thermally stable, meaning the state is "locked" until the next light stimulus is applied, a critical feature for applications like data storage.[15][16]
Data Presentation 1.1: Comparative Properties of Key Photoswitch Families
| Feature | Azobenzene | Spiropyran / Merocyanine | Diarylethene |
| Switching Mechanism | trans ↔ cis Isomerization | Ring-Opening ↔ Ring-Closing | 6π Electrocyclization |
| "On" Stimulus (Typical) | UV Light (~320-380 nm) | UV Light (~365 nm) | UV Light (~300-400 nm) |
| "Off" Stimulus (Typical) | Visible Light (>420 nm) / Heat | Visible Light (>500 nm) / Heat | Visible Light (>500 nm) |
| Polarity Change | Moderate (Nonpolar to Polar) | Large (Nonpolar to Zwitterionic) | Moderate to Large |
| Structural Change | Significant (Planar to Bent) | Significant (Orthogonal to Planar) | Significant (Flexible to Rigid) |
| Thermal Stability | cis form is thermally unstable | MC form can be thermally unstable | Both forms are very stable |
| Fatigue Resistance | Good to Excellent | Moderate | Excellent |
| Primary Applications | Molecular Machines, Drug Delivery | Drug Delivery, Sensors, Logic Gates | Data Storage, Super-Resolution |
Visualization 1.1: Core Photoswitching Mechanisms
Caption: Fundamental reversible isomerization mechanisms for the three major classes of photoswitchable molecules.
Section 2: Constructing the Nanomachine - Integration Strategies and Protocols
The utility of a molecular switch is only realized when it is integrated into a larger system where its state change can effect a functional outcome. In nanotechnology, this involves covalently attaching or non-covalently incorporating photoswitches into nanomaterials like metallic nanoparticles, liposomes, polymers, and silica nanoparticles.[1][5][17][18]
Causality in Design: The choice of integration strategy is paramount and is dictated by the desired application.
-
For Drug Delivery: Incorporating photoswitchable lipids into a liposome bilayer allows light to directly modulate membrane permeability.[19][][21] The isomerization from a linear trans state to a bulky cis state disrupts the ordered packing of lipids, creating transient pores for cargo release.[22]
-
For Surface-Based Actuation: Monolayers of azobenzene on gold nanoparticles (AuNPs) can induce reversible aggregation/disaggregation of the particles due to light-induced changes in surface polarity.[8][23][24] This can be used to modulate plasmonic properties or create light-driven mechanical actuators.[7][24]
-
For Bio-imaging: Covalently linking a photoswitchable diarylethene to a fluorescent dye creates a probe whose emission can be turned "on" and "off," a prerequisite for super-resolution microscopy.[15][16][25]
Visualization 2.1: General Workflow for Photoswitchable Nanoparticle Synthesis
Caption: Conceptual workflow for creating photoswitchable nanoparticles via ligand exchange.
Experimental Protocol 2.1: Functionalization of Gold Nanoparticles with Thiolated Azobenzene
Trustworthiness: This protocol is a self-validating system. Successful functionalization is confirmed by a shift in the Localized Surface Plasmon Resonance (LSPR) peak observed via UV-Vis spectroscopy and verified by Dynamic Light Scattering (DLS) to confirm colloidal stability.
-
Objective: To create gold nanoparticles (AuNPs) whose aggregation state, and thus color, can be controlled by light.
-
Principle: Azobenzene molecules functionalized with a thiol group will readily displace citrate ions on the surface of AuNPs, forming a self-assembled monolayer (SAM). The change in surface polarity upon photoisomerization alters inter-particle forces, leading to reversible aggregation.[24][26]
Methodology:
-
Synthesis of Citrate-Capped AuNPs (13 nm):
-
Bring 100 mL of 0.01% (w/v) HAuCl₄ solution to a rolling boil in an Erlenmeyer flask with vigorous stirring.
-
Rapidly inject 2 mL of 1% (w/v) sodium citrate solution.
-
Observe the color change from pale yellow to gray, then purple, and finally to a stable wine-red. This indicates nanoparticle formation.
-
Continue boiling for 15 minutes, then allow to cool to room temperature. The resulting solution is the stock AuNP suspension.
-
-
Preparation of Azobenzene-Thiol Solution:
-
Synthesize or procure an azobenzene derivative with a thiol linker (e.g., 4-(phenyldiazenyl)phenyl methanethiol).
-
Prepare a 1 mM solution of the azobenzene-thiol in ethanol.
-
-
Ligand Exchange Reaction:
-
To 10 mL of the AuNP suspension, add 100 µL of the 1 mM azobenzene-thiol solution while stirring.
-
Allow the reaction to proceed in the dark for 24 hours to ensure complete monolayer formation. The solution should remain dispersed and wine-red.
-
-
Purification:
-
Centrifuge the solution at 12,000 rpm for 20 minutes. The functionalized AuNPs will form a soft pellet.
-
Carefully remove the supernatant, which contains excess ligands and citrate.
-
Resuspend the pellet in 10 mL of ethanol to wash. Repeat the centrifugation and resuspension steps twice more.
-
Finally, resuspend the purified pellet in the desired solvent (e.g., ethanol or water).
-
-
Characterization and Validation:
-
UV-Vis Spectroscopy: Acquire the spectrum of the purified AuNPs. A slight red-shift (2-5 nm) of the LSPR peak (~520 nm) compared to the original citrate-capped AuNPs confirms the change in the surface dielectric environment, indicating successful functionalization.
-
Photoswitching Test:
-
Irradiate the solution with a UV lamp (365 nm) for 10 minutes. A color change from red to purple/blue and a broadening/red-shifting of the LSPR peak indicates aggregation due to the increased polarity of the cis-azobenzene.
-
Subsequently, irradiate with a blue LED (>450 nm) for 10 minutes. The solution should revert to its original red color, and the LSPR peak should shift back, confirming reversible control over aggregation.[23]
-
-
Section 3: Application I - Spatiotemporal Control of Therapeutics with Light-Controlled Drug Delivery
A primary challenge in pharmacology is delivering a therapeutic agent to the right place at the right time, minimizing off-target effects.[10] Light-responsive nanocarriers offer an elegant solution by keeping a drug encapsulated and inert until it reaches the target site, at which point an external light source triggers its release.[1][2][27][28][29][30] This is particularly powerful for treating localized diseases like solid tumors.[10][11]
Expertise & Experience: The choice of wavelength is critical for in vivo applications. While UV light is effective for switching many molecules, its poor tissue penetration and potential for cytotoxicity limit its use.[31] A major focus in the field is therefore the development of systems responsive to near-infrared (NIR) light (650-1100 nm), which falls within the "therapeutic window" where light can penetrate tissue most deeply and safely.[1][2][3][27][28][32] This is often achieved using upconversion nanoparticles that convert NIR light to UV/visible light locally, or by designing photoswitches that are directly responsive to longer wavelengths.[28]
Visualization 3.1: Light-Triggered Release from a Photoswitchable Liposome
Caption: Light induces trans-to-cis isomerization of azo-lipids, disrupting the membrane and releasing cargo.
Experimental Protocol 3.1: Quantification of Light-Triggered Cargo Release from Photoswitchable Nanoparticles
Trustworthiness: This protocol uses a self-quenching fluorescent dye to provide a clear, quantitative readout of membrane disruption. The release is validated by measuring the increase in fluorescence upon dye dilution into the bulk medium, a direct consequence of de-quenching.
-
Objective: To quantify the efficiency and kinetics of cargo release from photoswitchable liposomes upon light irradiation.
-
Principle: The fluorescent dye Calcein is encapsulated in liposomes at a high, self-quenching concentration. In this state, its fluorescence is minimal. When the liposomes are destabilized by light-induced isomerization of embedded photoswitchable lipids, the Calcein is released into the bulk solution, becomes diluted, and its fluorescence de-quenches, leading to a measurable increase in signal intensity.[19]
Methodology:
-
Preparation of Photoswitchable Liposomes:
-
Synthesize or procure a photoswitchable lipid (e.g., an azobenzene-containing phosphatidylcholine, "Azo-PC").[][33]
-
Prepare a lipid mixture in chloroform, e.g., 70 mol% DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) and 30 mol% Azo-PC. The exact ratio must be optimized to balance stability and photosensitivity.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film. Further dry under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with a solution of 50 mM Calcein in phosphate-buffered saline (PBS), pH 7.4. Vortex vigorously to form multilamellar vesicles.
-
Extrude the vesicle suspension 21 times through a 100 nm polycarbonate membrane using a mini-extruder to create unilamellar vesicles of a defined size.
-
-
Purification (Removal of Non-Encapsulated Calcein):
-
Pass the liposome suspension through a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with PBS.
-
The larger liposomes containing encapsulated Calcein will elute first, while the smaller, free Calcein molecules will be retained and elute later.
-
Collect the first, faintly colored fraction containing the purified liposomes.
-
-
Quantification of Release:
-
Place 1 mL of the purified liposome suspension into a quartz cuvette in a fluorometer.
-
Record the baseline fluorescence (F₀) at an excitation/emission of 495/515 nm. This represents the background signal from any minor leakage.
-
Irradiate the cuvette with a UV light source (e.g., 365 nm LED) for a set time (e.g., 1 minute).
-
Immediately after irradiation, measure the fluorescence (F).
-
To determine the maximum possible fluorescence (F_max), add 10 µL of Triton X-100 (10% solution) to the cuvette to lyse all liposomes and release all encapsulated Calcein. Record the fluorescence.
-
Calculate the percentage of release using the formula: % Release = [(F - F₀) / (F_max - F₀)] * 100 .
-
-
Kinetics and Reversibility (Optional):
-
To study kinetics, record fluorescence continuously during and after irradiation.
-
To test reversibility, after UV irradiation, irradiate the sample with visible light (e.g., >450 nm) and monitor if the fluorescence signal decreases, indicating membrane re-sealing.
-
Section 4: Application II - Molecular Machines and Nanoscale Actuation
Photoswitchable molecules are the quintessential components of artificial molecular machines, capable of converting light energy into useful mechanical work.[4][34][35][36] The significant, reversible change in geometry of molecules like azobenzene can be harnessed to power nanoscale motion.[6][37] When organized in a high-density environment, such as a polymer film or a self-assembled monolayer, the collective isomerization of trillions of individual molecules can generate enough force to produce macroscopic effects, such as the bending of a polymer film or the movement of a micro-object on a surface.[7][37]
Expertise & Experience: The key to creating effective molecular machines is the anisotropic amplification of molecular motion. A randomly oriented collection of photoswitches will produce no net force. However, by using polarized light or by aligning the molecules within a liquid crystal or polymer matrix, it is possible to create a directional force. For example, irradiating an azobenzene-containing polymer film with a polarized laser can induce mass migration of the polymer, creating surface relief gratings.[7][37] This principle demonstrates how molecular-level events can be translated into micro- and macroscopic work.
Visualization 4.1: Principle of a Light-Driven Molecular Shuttle
Caption: The cyclical process of activation, localization, and reconstruction in STORM super-resolution microscopy.
Section 6: Challenges and Future Outlook
Despite their immense potential, several challenges remain in the field of photoswitchable nanotechnology.
-
The "UV Problem": Many of the most robust photoswitches require UV light, which has limited tissue penetration and can cause photodamage, hindering in vivo applications. [3][31]The continued development of molecules that can be efficiently switched with low-energy visible or NIR light is a top priority. [1][3][32]2. Photodegradation (Fatigue): While some molecules like diarylethenes are highly robust, many photoswitches can only undergo a finite number of switching cycles before they are irreversibly damaged. [14][38]Improving fatigue resistance is crucial for applications requiring long-term, continuous operation, such as in molecular machines or high-density data storage.
-
Environmental Sensitivity: The switching properties of molecules, particularly spiropyrans, can be highly sensitive to the local environment (e.g., solvent polarity, pH), which can be both an advantage for sensing applications and a challenge for achieving reliable performance in complex biological media. [12][13] The future is bright and will likely focus on creating more sophisticated, multi-responsive systems. Imagine nanoparticles that release a drug only in the presence of both a specific light wavelength and a disease-specific pH, or molecular machines that can perform complex, sequential tasks by responding to different colors of light. As our ability to design and synthesize novel photoswitches with tailored properties grows, so too will their integration into the next generation of intelligent, dynamic nanomaterials.
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A Technical Guide to the Safe Handling of 4-Phenylazobenzoic Acid
This document provides a comprehensive technical guide on the safety and handling precautions for 4-Phenylazobenzoic acid. It is intended for researchers, scientists, and drug development professionals who may work with this compound. The information herein is synthesized from established safety data sheets and scientific literature to ensure a high degree of technical accuracy and practical utility. The primary directive of this guide is to foster a proactive safety culture by explaining the causality behind each procedural recommendation.
Section 1: Compound Identification and Physicochemical Properties
This compound is an azobenzene derivative, a class of compounds known for their photo-isomerizable properties, which makes them valuable in materials science and as molecular switches in biological systems.[1][2] Understanding its fundamental properties is the first step in safe handling.
| Property | Value | Source(s) |
| Chemical Name | This compound | [3] |
| Synonyms | p-Phenylazobenzoic acid, 4-Carboxyazobenzene, Azobenzene-4-carboxylic acid | [3][4][5] |
| CAS Number | 1562-93-2 | [3][6][7] |
| Molecular Formula | C₁₃H₁₀N₂O₂ | [3][6][] |
| Molecular Weight | 226.23 g/mol | [3][6][] |
| Appearance | Orange to brown crystalline powder | |
| Melting Point | 247-250 °C (literature) | [2][7] |
| Boiling Point | 418.1 °C at 760 mmHg | [] |
| Density | 1.19 g/cm³ | [] |
Section 2: Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks are related to irritation. It is crucial to note that the toxicological properties of this compound have not been thoroughly investigated, which mandates a cautious approach that treats it as potentially more hazardous than currently classified.[6]
| GHS Classification | Code | Description | Source(s) |
| Signal Word | Warning | [3][6][9] | |
| Pictogram | Irritant | [3] | |
| Hazard Statements | H315 | Causes skin irritation. | [3][6][9] |
| H319 | Causes serious eye irritation. | [3][6][9] | |
| H335 | May cause respiratory irritation. | [3][6][9] | |
| Hazard Classes | Skin Irrit. 2 | Skin Irritation, Category 2 | [3][9] |
| Eye Irrit. 2 | Eye Irritation, Category 2 | [3][9] | |
| STOT SE 3 | Specific Target Organ Toxicity (Single Exposure), Category 3 | [3][9] |
Expert Insight: The classification as a respiratory irritant (H335) is particularly significant. As a fine powder, this compound can easily become airborne during handling (e.g., weighing, transferring). Inhalation of airborne particles can lead to irritation of the nose, throat, and lungs. This is the primary rationale for mandating the use of engineering controls like fume hoods.
Section 3: Core Safety Principles and Engineering Controls
The foundation of safely handling this compound rests on the principle of minimizing exposure through a hierarchy of controls.
-
Engineering Controls (First Line of Defense): The most effective way to prevent exposure is to physically remove the hazard or place a barrier between the worker and the hazard.
-
Fume Hood: All manipulations of the solid compound that could generate dust (weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood.[10] This contains airborne particles and prevents inhalation.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any vapors or dusts that might escape primary containment.[6][11][12]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[12] Their proximity is critical in the event of accidental eye or skin contact.
-
-
Administrative Controls: These are work practices that reduce the duration, frequency, and severity of exposure.
Section 4: Standard Operating Protocol for Handling
This section provides a step-by-step methodology for the routine task of weighing the compound and preparing a stock solution. Following this protocol validates the safety of the procedure.
Experimental Protocol: Weighing and Preparing Solutions
-
Preparation: Before retrieving the compound, ensure the chemical fume hood is on and the sash is at the appropriate working height. Clear the workspace of any unnecessary items.
-
Don Personal Protective Equipment (PPE): Put on all required PPE as detailed in Section 5. This includes a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Retrieve Compound: Bring the sealed container of this compound into the fume hood.
-
Weighing: Place a tared weigh boat on an analytical balance inside the fume hood. Carefully transfer the desired amount of the solid compound to the weigh boat using a spatula. Avoid any actions that could create dust. Close the primary container immediately after dispensing.
-
Solubilization: Place a beaker containing the desired solvent and a stir bar on a stir plate inside the fume hood. Carefully add the weighed solid to the solvent.
-
Cleanup: Once the compound is transferred, place the contaminated weigh boat and any used wipes into a designated solid waste container located within the fume hood.
-
Final Steps: Cap the prepared solution and label it clearly with the compound name, concentration, solvent, date, and your initials. Wipe down the work surface in the fume hood.
-
Doff PPE: Remove PPE in the correct order (gloves first), washing hands immediately after.
Caption: Workflow for Safe Handling and Solution Preparation.
Section 5: Personal Protective Equipment (PPE) Specification
PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.
-
Eye and Face Protection: Wear chemical safety goggles that conform to EU Standard EN166 or OSHA 29 CFR 1910.133.[11][12] A face shield may be required for larger quantities or when there is a significant splash risk.
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves, such as nitrile, that have been inspected for tears or holes before use.[6] Gloves must satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374 derived from it.[6] Use proper glove removal technique to avoid skin contact with the outer surface.[6]
-
Lab Coat: A flame-resistant lab coat or impervious clothing should be worn to protect street clothes and skin.[11]
-
-
Respiratory Protection: Respiratory protection is generally not required when working within a functional fume hood. If engineering controls are not available or are insufficient, a NIOSH-approved particle respirator (e.g., N95, P95) or a higher-level respirator should be used.[6] A full respiratory protection program should be implemented in such cases.
Section 6: Emergency Response Protocols
Preparedness is key to mitigating the impact of an accidental exposure or release.
First Aid Measures
Immediate action is critical. Show the Safety Data Sheet to attending medical personnel.[6]
-
Inhalation: Move the affected person to fresh air immediately.[6][11] If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6][11]
-
Skin Contact: Immediately remove all contaminated clothing.[11] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[6][12] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][11][12] Remove contact lenses if present and easy to do.[6][12] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[14] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[11]
Accidental Release Measures (Spills)
-
Personal Precautions: Evacuate non-essential personnel. Ensure adequate ventilation. Avoid breathing dust.[6] Don all appropriate PPE as described in Section 5.
-
Containment and Cleanup: Prevent the spill from entering drains or waterways.[6][11] For a solid spill, carefully sweep or vacuum the material into a suitable, closed, and labeled container for disposal.[6][12] Avoid actions that generate dust.[6][11]
-
Decontamination: Once the material is collected, decontaminate the area with an appropriate cleaning solution and dispose of all cleanup materials as hazardous waste.
Caption: Decision Tree for Responding to a Chemical Spill.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[6][11]
-
Specific Hazards: The compound is combustible. Hazardous decomposition products formed under fire conditions include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6][12]
-
Protective Actions: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[6][11][12]
Section 7: Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][11][12] Keep away from incompatible materials such as strong oxidizing agents.[6][12]
-
Disposal: Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[6] Do not mix with other waste.[6] Consider offering surplus and non-recyclable solutions to a licensed disposal company. One approved method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15276, this compound. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-(phenylazo)-. In NIST Chemistry WebBook. Retrieved from [Link]
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Methodological & Application
Step-by-step synthesis of 4-Phenylazobenzoic acid from p-aminobenzoic acid.
Application Notes & Protocols
Synthesis of 4-Phenylazobenzoic Acid from p-Aminobenzoic Acid: A Detailed Laboratory Guide
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, a key derivative of azobenzene. Azobenzene and its derivatives are of significant interest in materials science and drug development due to their photo-isomerizable properties, which allow for their application in molecular switches, photosensitive materials, and liquid crystals.[1][] The synthesis detailed herein proceeds via a classic azo coupling reaction, a cornerstone of aromatic chemistry. The protocol begins with the diazotization of p-aminobenzoic acid to form a reactive diazonium salt intermediate. This is followed by a coupling reaction with a suitable aromatic partner to yield the final product. This guide is designed for researchers and professionals in organic chemistry and related fields, providing not only a detailed methodology but also the underlying chemical principles, safety imperatives, and characterization techniques.
Reaction Scheme and Mechanism
The synthesis of this compound from p-aminobenzoic acid is a two-stage process:
-
Diazotization: The primary aromatic amine, p-aminobenzoic acid, is converted into a diazonium salt using nitrous acid (HNO₂). Nitrous acid is inherently unstable and is therefore generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0–5 °C).[3][4] The low temperature is critical to prevent the thermally unstable diazonium salt from decomposing, which would lead to the unwanted formation of phenolic byproducts and the evolution of nitrogen gas.[5][6]
-
Azo Coupling: The resulting diazonium salt is a weak electrophile that readily reacts with an electron-rich aromatic compound (the coupling agent) in an electrophilic aromatic substitution reaction.[7][8] In this specific synthesis, the diazonium salt of p-aminobenzoic acid is coupled with phenol. The hydroxyl group of phenol is a strong activating group, facilitating the electrophilic attack of the diazonium ion, typically at the para position due to steric hindrance at the ortho positions.[7]
Reaction Mechanism Overview
Figure 2: Step-by-step experimental workflow diagram.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Appearance | Orange-gold crystalline solid [9] |
| Melting Point | 248–250 °C [9] |
| Molecular Formula | C₁₃H₁₀N₂O₂ [10] |
| Molar Mass | 226.23 g/mol [10] |
-
¹H NMR: The spectrum should show characteristic signals for the aromatic protons in the different rings. The protons on the benzoic acid ring will appear as two doublets, and the protons on the phenyl ring will show multiplets. The acidic proton of the carboxyl group may appear as a broad singlet. [11][12]* ¹³C NMR: The spectrum will display distinct signals for the carboxyl carbon and the various aromatic carbons. [13]* FT-IR Spectroscopy: Key peaks to identify include a broad O-H stretch for the carboxylic acid, a C=O stretch (around 1680-1710 cm⁻¹), C=C stretches for the aromatic rings, and the N=N azo stretch (typically weak, around 1400-1450 cm⁻¹). [14]
Safety Precautions and Hazard Management
Adherence to strict safety protocols is mandatory for this synthesis due to the hazardous nature of the reagents and intermediates.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. All operations should be conducted inside a certified chemical fume hood. [15]* Diazonium Salt Hazard: Diazonium salts are thermally unstable and can be explosive in their solid, dry state. [16][17]NEVER isolate the diazonium salt intermediate. It should always be prepared in situ and used immediately in solution at low temperatures. [5][18]* Reagent Handling:
-
Concentrated HCl: Is highly corrosive and causes severe burns. Handle with extreme care.
-
Phenol: Is toxic and corrosive. It can be absorbed through the skin and cause severe burns. Avoid all contact.
-
Sodium Nitrite: Is a strong oxidizing agent and is toxic if ingested.
-
-
Waste Disposal: Quench any excess diazonium salt by adding a suitable quenching agent like sulfamic acid before disposal. Dispose of all chemical waste in accordance with institutional and local regulations.
The following are cardinal rules for the safe handling of diazonium salts: [5][16][18]1. Always keep the reaction temperature below 5 °C. 2. Use stoichiometric amounts of sodium nitrite to avoid excess. 3. Never allow the diazonium salt to precipitate or dry out. 4. Ensure proper venting as nitrogen gas can be evolved during decomposition.
References
-
Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. [Link]
-
Scribd. (n.d.). P-Aminobenzoic Acid Diazotization. [Link]
-
ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts. [Link]
-
IJRSR Journal. (n.d.). Coupling Reactions Involving Aryldiazonium Salt: Part-Ix. Review On Synthesis Of Azo-Phenolic Derivatives, Their Applications And Biological Activities. [Link]
-
Wikipedia. (n.d.). Azo coupling. [Link]
-
Clark, J. (n.d.). Some reactions of diazonium ions. Chemguide. [Link]
-
YouTube. (2021). COUPLING REACTIONS OF DIAZONIUM SALTS. [Link]
-
ACS Publications. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. [Link]
-
Organic Chemistry Portal. (n.d.). Azo Coupling. [Link]
-
Quest Journals. (n.d.). Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Spectrophotometric Determination of p-aminobenzoic acid via Diazotization and Coupling reaction. [Link]
-
Scirp.org. (n.d.). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. [Link]
-
SpectraBase. (n.d.). 4-(Phenylazo)benzoic acid. [Link]
-
Scirp.org. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. [Link]
-
NIST WebBook. (n.d.). Benzoic acid, 4-(phenylazo)-. [Link]
-
MDPI. (n.d.). Photocontrol of Non-Adherent Cell Adhesion via Azobenzene–PEG–Lipid/Cyclodextrin Host–Guest Interactions. [Link]
-
PubChem - NIH. (n.d.). This compound. [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, p-phenylazo-. [Link]
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- 10. This compound | C13H10N2O2 | CID 15276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-(PHENYLAZO)BENZOIC ACID(1562-93-2) 1H NMR spectrum [chemicalbook.com]
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- 17. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: A Practical Guide to the Synthesis of Photochromic Zirconium Dioxide Precursors Using 4-Phenylazobenzoic Acid
Abstract
This document provides a comprehensive guide for the synthesis of a novel photochromic zirconium dioxide (ZrO₂) precursor. The protocol leverages the reversible photoisomerization of 4-Phenylazobenzoic acid (PABA) to impart light-sensitive properties to the precursor. By integrating PABA with a zirconium alkoxide in a sol-gel process, a hybrid material is formed whose molecular structure, and consequently its properties, can be modulated by ultraviolet (UV) and visible light. This technology holds significant potential for applications in optical data storage, molecular switches, and the fabrication of functional thin films with controllable surface morphologies. We present a detailed, step-by-step protocol, the underlying chemical rationale, characterization techniques, and expected outcomes.
Introduction: The Convergence of Photochromism and Advanced Materials
Zirconium dioxide (ZrO₂) is a highly sought-after ceramic material renowned for its exceptional thermal stability, high refractive index, and robust dielectric properties, making it a cornerstone in applications ranging from thermal barrier coatings to gate dielectrics in semiconductors.[1] A frontier in materials science involves imbuing these robust inorganic materials with dynamic, stimuli-responsive functionalities. Photochromism, the phenomenon of a reversible color change upon exposure to light, offers a compelling pathway to achieve this.
The central mechanism of this protocol revolves around azobenzene derivatives, specifically this compound. Azobenzene compounds are quintessential molecular switches, capable of undergoing a reversible isomerization between a thermally stable trans state and a metastable cis state upon photoirradiation.[2][3][4] The transition from the elongated, planar trans isomer to the bent cis isomer induces a significant change in molecular geometry.[5][6] By chemically linking PABA to a zirconium precursor, this molecular motion can be harnessed to influence the bulk properties of the material.
The synthesis described herein utilizes a sol-gel approach, a versatile method for creating inorganic networks from chemical precursors.[7][8][9] A new photochromic ZrO₂ precursor solution is prepared by reacting zirconium tetra-n-butoxide with this compound in a suitable solvent.[10][11][12] The carboxylic acid group of PABA interacts with the zirconium alkoxide, integrating the photochromic unit into the zirconium-oxo backbone of the precursor. This integration allows the structural changes initiated by light in the PABA molecule to be translated to the precursor itself, which can later influence the morphology of ZrO₂ thin films derived from it.[10][12]
Principle of Operation: The PABA Molecular Switch
The photochromic behavior of the synthesized precursor is dictated by the reversible trans-cis isomerization of the PABA molecule.
-
Trans Isomer (Stable State): In its ground state, PABA exists predominantly as the thermodynamically stable trans isomer. This isomer has a near-planar structure and exhibits a strong π-π* absorption band in the UV region (around 320-350 nm).
-
UV Irradiation (trans to cis): Upon irradiation with UV light corresponding to its π-π* absorption band, the molecule undergoes isomerization to the higher-energy cis form. This process involves a significant geometric rearrangement, breaking the planarity of the molecule.
-
Cis Isomer (Metastable State): The bent cis isomer has different spectroscopic properties, including a characteristic n-π* absorption band in the visible region (around 440-450 nm).
-
Reversion (cis to trans): The molecule can revert to the stable trans form either through thermal relaxation in the dark or by irradiation with visible light that excites the n-π* transition of the cis isomer.
This reversible cycle forms the basis of the precursor's photo-responsiveness.
Caption: Reversible photoisomerization cycle of the PABA-Zr precursor.
Experimental Protocol
This protocol details the synthesis of a photochromic zirconium dioxide precursor solution via a sol-gel method.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Grade | Supplier (Example) |
| Zirconium(IV) tetra-n-butoxide (80% wt. in n-butanol) | Zr(O(CH₂)₃CH₃)₄ | 383.68 (anhydrous) | Synthesis grade | Sigma-Aldrich |
| This compound (PABA) | C₁₃H₁₀N₂O₂ | 226.23 | >98% | TCI Chemicals |
| 2-Methoxyethanol (Ethyleneglycol monomethylether) | CH₃OCH₂CH₂OH | 76.09 | Anhydrous, >99.8% | Sigma-Aldrich |
Safety Precaution: Zirconium tetra-n-butoxide is highly moisture-sensitive and will react vigorously with water. This compound may cause skin and eye irritation.[13] 2-Methoxyethanol is a reproductive toxin. All procedures should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Equipment
-
Schlenk line or glove box for inert atmosphere operations
-
Magnetic stirrer with heating plate
-
Glass vials and Schlenk flasks (oven-dried)
-
Syringes and cannulas for liquid transfer
-
UV lamp (e.g., 365 nm handheld lamp)
-
UV-Vis Spectrophotometer
-
FTIR Spectrometer
Synthesis Workflow
Caption: Step-by-step workflow for precursor synthesis.
Detailed Synthesis Procedure
Causality Note: This procedure is based on the successful synthesis reported in literature, where the molar ratio of the zirconium alkoxide to PABA is critical for forming the photochromic complex.[10][11] The use of an anhydrous solvent is paramount to prevent the premature and uncontrolled hydrolysis and condensation of the zirconium alkoxide, which would lead to the precipitation of zirconium dioxide.
-
Preparation: Under an inert atmosphere (N₂ or Ar), place 2.26 g of this compound (PABA) (10 mmol) into a 250 mL oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Dissolution: Add 100 mL of anhydrous 2-methoxyethanol to the flask. Stir the mixture at room temperature until the PABA is fully dissolved, resulting in a clear, colored solution.
-
Precursor Addition: While stirring, slowly add 4.78 g of zirconium(IV) tetra-n-butoxide solution (80% wt. in n-butanol, corresponding to 10 mmol of Zr(OBu)₄) to the PABA solution using a syringe. The molar ratio of Zr(O-n-Bu)₄ to 4-(phenylazo)benzoic acid should be 1:1.[11]
-
Reaction: Seal the flask and continue stirring the solution at room temperature for 24 hours. During this time, the butoxide ligands on the zirconium center are substituted by the carboxylate group of PABA and solvent molecules, forming the desired precursor complex. The solution should remain clear.
-
Storage: The resulting orange-red precursor solution is now ready for characterization and use. Store it under an inert atmosphere and protect it from light to prevent premature isomerization.
Characterization and Validation
Validation of the precursor's synthesis and photochromic properties is crucial. The following techniques provide a self-validating system for the protocol.
UV-Vis Spectroscopy: Confirming Photochromism
This is the most direct method to verify the photo-responsive nature of the precursor.
-
Protocol:
-
Dilute a small aliquot of the precursor solution with 2-methoxyethanol to obtain an absorbance in the range of 0.5-1.5 AU.
-
Record the initial UV-Vis spectrum (typically 250-600 nm). This represents the trans-dominant state.
-
Irradiate the cuvette containing the solution with a UV lamp (365 nm) for intervals of 1-2 minutes.
-
Record the spectrum after each irradiation interval until no further significant changes are observed. This represents the photostationary state enriched in the cis isomer.
-
Subsequently, irradiate the same sample with visible light (>400 nm) or leave it in the dark to observe the reversion to the original spectrum.
-
-
Expected Results:
-
Before UV: A strong absorption peak around 330-350 nm (π-π* transition of trans-PABA).
-
After UV: The intensity of the ~340 nm peak will decrease, while a new, less intense peak will appear around 440-450 nm (n-π* transition of cis-PABA).[11] An isosbestic point, where the molar absorptivity of the two isomers is equal, should be observed, indicating a clean conversion between two species.
-
After Visible Light: The spectrum should revert to its original state, confirming the reversibility of the isomerization.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirming Complexation
FTIR spectroscopy helps confirm the interaction between the zirconium alkoxide and PABA.
-
Protocol: Record the FTIR spectra of the pure reactants (PABA, Zr(OBu)₄) and the final precursor solution (dried to a film on a suitable substrate like KBr or ZnSe).
-
Expected Results:
-
The characteristic C=O stretching vibration of the carboxylic acid group in free PABA (around 1680-1700 cm⁻¹) will shift to a lower wavenumber upon coordination to the zirconium center.
-
The appearance of new bands corresponding to Zr-O vibrations confirms the formation of the zirconium-oxo network.
-
Conclusion
This application note provides a robust and verifiable protocol for the synthesis of a photochromic zirconium dioxide precursor using this compound. The sol-gel method described is straightforward and yields a solution whose molecular structure can be reversibly controlled with light. The integration of characterization steps like UV-Vis and FTIR spectroscopy ensures the successful validation of the synthesis and the desired photochromic functionality. This smart material precursor opens avenues for developing next-generation optical devices and functional coatings where dynamic control of material properties is paramount.
References
-
Title: Morphology Control of Zirconia Thin Films Prepared Using Photochromic Precursors Source: Key Engineering Materials, Vol. 350, pp. 101-104 (2007) URL: [Link]
-
Title: Synthesis of a New Photochromic ZrO2 Precursor for Preparation of Functional Thin Films Source: Key Engineering Materials, Vol. 317-318, pp. 317-320 (2006) URL: [Link]
-
Title: Surface morphology control of zirconia thin films prepared using novel photochromic molecules Source: Thin Solid Films, Vol. 516, Issue 9, pp. 2635-2638 (2008) URL: [Link]
-
Title: Morphology Control of Zirconia Thin Films Prepared Using Photochromic Precursors (Request PDF) Source: ResearchGate URL: [Link]
-
Title: Light-induced Photoswitching of 4-(Phenylazo)benzoic Acid on Au(111) Source: ChemPhysChem, Vol. 24, Issue 17 (2023) URL: [Link]
-
Title: General view of 4-(phenylazo)benzoic acid (Download Scientific Diagram) Source: ResearchGate URL: [Link]
-
Title: Light‐induced Photoswitching of 4‐(Phenylazo)benzoic Acid on Au(111) Source: ResearchGate URL: [Link]
-
Title: Photoluminescence and structural properties of zirconium dioxide thin films produced by RF sputtering technique Source: Journal of Materials Science: Materials in Electronics, Vol. 32, pp. 7541–7549 (2021) URL: [Link]
-
Title: Photoisomerization in different classes of azobenzene Source: Chemical Society Reviews, Vol. 40, Issue 7, pp. 3650-3668 (2011) URL: [Link]
-
Title: Sol-gel synthesis of zirconia-based nanoparticles from the side product of tin mining Source: IOP Conference Series: Earth and Environmental Science, Vol. 948, Issue 1 (2021) URL: [Link]
-
Title: Sol-gel synthesis of zirconia-based nanoparticles from the side product of tin mining Source: E3S Web of Conferences, Vol. 332, 01002 (2021) URL: [Link]
-
Title: The Synthesis of Single Tetragonal Phase Zirconia by Sol-Gel Route Source: UCL Discovery URL: [Link]
-
Title: Phase Change in Azobenzene Derivative-Doped Liquid Crystal Controlled by the Photochromic Reaction of the Dye (Request PDF) Source: ResearchGate URL: [Link]
-
Title: Sol-gel synthesis of zirconia-based nanoparticles from the side product of tin mining Source: E3S Web of Conferences, Vol. 332 (2021) URL: [Link]
-
Title: Photoisomerization mechanism of azobenzene and examples of shape-morphing in azo-LCP and azo-LCE films Source: ResearchGate URL: [Link]
-
Title: Sol–Gel Synthesis and Characterization of YSZ Nanofillers for Dental Cements at Different Temperatures Source: PMC - PubMed Central URL: [Link]
-
Title: Room-Temperature Preparation of ZrO2 Precursor Thin Film in an Aqueous Peroxozirconium-Complex Solution (Request PDF) Source: ResearchGate URL: [Link]
-
Title: this compound Source: PubChem - NIH URL: [Link]
-
Title: Synthesis of azobenzenes: the coloured pieces of molecular materials Source: Chemical Society Reviews, Vol. 40, pp. 3835-3853 (2011) URL: [Link]
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Fabricating Self-Assembled Monolayers of 4-Phenylazobenzoic Acid on Gold Substrates: An Application Note and Protocol
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the fabrication of self-assembled monolayers (SAMs) of 4-Phenylazobenzoic acid (PABA) on gold substrates. This protocol is designed to deliver reproducible, high-quality monolayers suitable for a range of applications, from fundamental surface science to the development of molecular electronic devices and biosensors.
Introduction: The Significance of Azobenzene-Based SAMs
Self-assembled monolayers represent a powerful and versatile platform for tailoring the physicochemical properties of surfaces with molecular precision.[1][2] Among the vast library of molecules capable of forming SAMs, azobenzene derivatives have garnered significant attention due to their unique photochromic properties.[3][4] These molecules can undergo reversible isomerization between their trans and cis states upon exposure to light of specific wavelengths, leading to substantial changes in their molecular geometry, dipole moment, and, consequently, the macroscopic properties of the monolayer.[3][4][5]
This compound (PABA) is a particularly interesting azobenzene derivative for SAM formation on gold. The carboxylic acid group provides a robust anchoring point to the gold surface, while the phenylazobenzene moiety offers the desired photoswitchable characteristics.[4] The ability to control the orientation and packing of these molecules on a surface opens up exciting possibilities for creating dynamic interfaces with tunable work functions, wettability, and biological interactions.[3][5] Understanding and mastering the fabrication of PABA SAMs is therefore a critical step for harnessing their potential in advanced applications.
The Science of PABA Self-Assembly on Gold
The formation of a PABA SAM on a gold substrate is a spontaneous process driven by the chemisorption of the carboxylic acid headgroup onto the gold surface. While thiols are more commonly used for forming SAMs on gold, carboxylic acids also provide a reliable, albeit different, anchoring chemistry. The self-assembly process can be conceptualized in two main stages: an initial, rapid adsorption of molecules onto the surface, followed by a slower reorganization phase where the molecules arrange into a more ordered, densely packed monolayer.[6][7]
The final structure and quality of the SAM are influenced by several key factors:
-
Substrate Cleanliness: The gold surface must be meticulously cleaned to remove organic and inorganic contaminants that can hinder the formation of a uniform monolayer.[8]
-
Solvent Choice: The solvent plays a crucial role in solvating the PABA molecules and influencing their interactions in solution and at the surface. Solvents with higher dielectric constants can help to screen intermolecular electrostatic repulsions, promoting the formation of well-ordered SAMs.[3]
-
Concentration and Immersion Time: The concentration of the PABA solution and the duration of the substrate's immersion in it directly impact the surface coverage and ordering of the monolayer. Longer immersion times generally lead to more densely packed and well-ordered films.[9]
-
Post-Assembly Rinsing: A thorough rinsing step is essential to remove any non-covalently bound (physisorbed) molecules, leaving behind a clean and stable monolayer.[9]
Experimental Protocol: Step-by-Step Fabrication of PABA SAMs
This section details the materials, equipment, and step-by-step procedures for fabricating high-quality PABA SAMs on gold substrates.
Materials and Reagents
| Reagent | Grade/Purity | Purpose |
| This compound (PABA) | ≥98% | Monolayer formation |
| Gold-coated substrates | e.g., silicon wafers, glass slides | Substrate |
| Absolute Ethanol (200 proof) | Anhydrous | Solvent |
| Sulfuric Acid (H₂SO₄) | Concentrated, ACS grade | Piranha solution component |
| Hydrogen Peroxide (H₂O₂) | 30% (w/w) in H₂O, ACS grade | Piranha solution component |
| Deionized (DI) Water | 18.2 MΩ·cm | Rinsing |
| High-purity Nitrogen Gas | ≥99.998% | Drying |
Equipment
-
Fume hood
-
Sonicator
-
Clean glassware (beakers, petri dishes)
-
Non-magnetic tweezers
-
Pipettes and pipette tips
-
Analytical balance
Gold Substrate Preparation (Piranha Solution Cleaning)
Safety Precaution: Piranha solution is extremely corrosive and a strong oxidizer. It reacts violently with organic materials. Always handle it with extreme caution inside a fume hood and wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Never store Piranha solution in a sealed container.
-
Prepare Piranha Solution: In a clean glass beaker inside a fume hood, slowly and carefully add 3 parts of concentrated sulfuric acid to 1 part of 30% hydrogen peroxide. The solution will become very hot.
-
Substrate Cleaning: Using clean tweezers, immerse the gold substrates in the hot Piranha solution for 5-10 minutes.[9]
-
Rinsing: Carefully remove the substrates from the Piranha solution and rinse them thoroughly with copious amounts of DI water.[9]
-
Final Rinse and Drying: Rinse the substrates with absolute ethanol and dry them under a gentle stream of high-purity nitrogen gas.[9]
-
Immediate Use: Use the cleaned substrates immediately for SAM formation to prevent atmospheric contamination.[9]
Preparation of this compound Solution
-
Concentration Calculation: Prepare a 1 mM solution of PABA in absolute ethanol. To prepare 10 mL of a 1 mM solution, dissolve 2.262 mg of PABA (Molecular Weight: 226.23 g/mol ) in 10 mL of absolute ethanol.
-
Dissolution: In a clean glass container, add the calculated amount of PABA to the appropriate volume of absolute ethanol.
-
Sonication: Sonicate the solution for 5-10 minutes to ensure the complete dissolution of the PABA.[9]
Self-Assembled Monolayer Formation
-
Immersion: Place the freshly cleaned and dried gold substrates in a clean glass container. Pour the PABA solution over the substrates, ensuring they are fully submerged.[9]
-
Incubation: Seal the container to prevent solvent evaporation and contamination. Allow the self-assembly to proceed for 18-24 hours at room temperature.[9] Longer immersion times can lead to more ordered and densely packed SAMs.
-
Rinsing: After the incubation period, remove the substrates from the PABA solution with clean tweezers. Rinse the surfaces thoroughly with a stream of fresh absolute ethanol to remove any non-covalently bound molecules.[9]
-
Sonication Rinse: Place the rinsed substrates in a beaker containing fresh absolute ethanol and sonicate for 1-3 minutes to remove any remaining loosely bound molecules.[9]
-
Final Rinse and Drying: Perform a final rinse with absolute ethanol and dry the SAM-coated substrates under a gentle stream of high-purity nitrogen gas.[9]
-
Storage: Store the functionalized substrates in a clean, dry environment, preferably under an inert atmosphere (e.g., in a desiccator backfilled with nitrogen), until further use.[9]
Visualization of the Experimental Workflow
The following diagram illustrates the key stages in the fabrication of a PABA SAM on a gold substrate.
Caption: Workflow for PABA SAM fabrication on gold.
Characterization and Quality Control
To ensure the successful formation of a high-quality PABA SAM, a combination of surface-sensitive analytical techniques should be employed.
| Technique | Parameter Measured | Expected Outcome |
| Contact Angle Goniometry | Advancing water contact angle | A significant change from the clean gold surface, indicating the presence of the organic monolayer. The exact angle will depend on the packing and orientation of the PABA molecules. |
| Ellipsometry | Film thickness | A uniform thickness consistent with a monolayer of PABA molecules. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states | Presence of C, N, and O from the PABA molecule, and Au from the substrate. Analysis of the S 2p region can confirm the binding of the carboxylate to the gold.[10][11] |
| Polarization-Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) | Vibrational modes of the adsorbed molecules | Information on the molecular orientation and intermolecular interactions within the SAM.[10] |
| Scanning Tunneling Microscopy (STM) / Atomic Force Microscopy (AFM) | Surface morphology and molecular packing | High-resolution imaging can reveal the degree of order and the presence of defects in the monolayer.[4][7] |
Conclusion
The protocol outlined in this application note provides a robust and reliable method for the fabrication of this compound self-assembled monolayers on gold substrates. By carefully controlling each step of the process, from substrate preparation to post-assembly rinsing, researchers can consistently produce high-quality, well-ordered monolayers. The photoswitchable nature of the azobenzene moiety makes these SAMs a compelling platform for a wide range of applications in materials science, electronics, and biotechnology. The successful implementation of this protocol will enable researchers to further explore and exploit the unique properties of these dynamic molecular interfaces.
References
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Consideration of Azobenzene-Based Self-Assembled Monolayer Deposition Conditions for Maximizing Optoelectronic Switching Performances. ACS Publications. [Link]
-
Preparation and electrochemistry of azobenzene self-assembled monolayers on gold--long range tunneling and end-group hydrogen bonding effect. PubMed. [Link]
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Photo-Programmable Processes in Bithiophene–Azobenzene Monolayers on Gold Probed via Simulations. MDPI. [Link]
-
Light-induced Photoswitching of 4-(Phenylazo)benzoic Acid on Au(111). PubMed. [Link]
-
Self-organization of gold nanoparticles capped with liquid crystalline azobenzene ligands: the effect of terminal groups on particle arrangements. ChemRxiv. [Link]
-
Electrochemical Behavior of Azobenzene Self-Assembled Monolayers on Gold. Langmuir. [Link]
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4-Mercaptophenylboronic acid SAMs on gold: comparison with SAMs derived from thiophenol, 4-mercaptophenol, and 4-mercaptobenzoic acid. PubMed. [Link]
-
Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. ResearchGate. [Link]
-
Preparation of Organothiol Self-Assembled Monolayers for Use in Templated Crystallization. ScienceDirect. [Link]
-
General view of 4-(phenylazo)benzoic acid. ResearchGate. [Link]
-
SAMs on Gold Derived from Adsorbates Having Phenyl and Cyclohexyl Tail Groups Mixed with Their Phase-Incompatible Fluorinated An. ACS Publications. [Link]
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Characterization of self-assembled thiols monolayers on gold surface by electrochemical impedance spectroscopy. ResearchGate. [Link]
-
Self-Assembled Monolayers on Gold Generated from Aliphatic Dithiocarboxylic Acids. University of Houston. [Link]
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Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system. RSC Publishing. [Link]
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Surface Protection of Quaternary Gold Alloys by Thiol Self-Assembled Monolayers. MDPI. [Link]
-
Applications and Self-Assembled Monolayers (SAMs) Gold Au111 on mica. Phasis. [Link]
-
Self-assembly mechanism of thiol, dithiol, dithiocarboxylic acid, disulfide and diselenide on gold: an electrochemical impedance study. RSC Publishing. [Link]
-
Gold film surface preparation for self-assembled monolayer studies. PubMed. [Link]
-
The Adsorption Kinetics and Characterization of Azobenzene Self-Assembled Monolayers on Gold. Acta Physico-Chimica Sinica. [Link]
-
Advancing the understanding of self-assembled monolayers. AIP Publishing. [Link]
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Self-assembled monolayers for liquid crystal alignment: Simple preparation on glass using alkyltrialkoxysilanes. ResearchGate. [Link]
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How to Prepare a 4% Paraformaldehyde Solution in PBS. Boster Bio. [Link]
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Application Notes & Protocols: Leveraging 4-Phenylazobenzoic Acid for Advanced Photoresponsive Hydrogel-Based Drug Delivery Systems
Introduction: The Convergence of Light and Medicine
In the vanguard of controlled drug delivery, stimuli-responsive hydrogels represent a paradigm shift towards targeted and on-demand therapeutic release. Among these intelligent materials, photoresponsive hydrogels, which undergo reversible structural and property changes in response to light, offer unparalleled spatiotemporal control over bioactivity.[1][2] This guide focuses on the application of 4-Phenylazobenzoic acid and its derivatives as the photoswitchable moiety in the rational design of such hydrogels. The core of this technology lies in the reversible trans-cis photoisomerization of the azobenzene group, a transformation that can be harnessed to modulate hydrogel properties and, consequently, the release of encapsulated therapeutic agents.[3][4]
The thermodynamically stable trans isomer of azobenzene undergoes a conformational change to the metastable cis isomer upon irradiation with UV light (typically around 365 nm).[5][6] This process can be reversed by exposing the hydrogel to visible light (around 450 nm) or through thermal relaxation.[6][7] This molecular-level switch induces macroscopic changes in the hydrogel network, such as alterations in swelling behavior, mesh size, and mechanical stiffness, which collectively serve as the driving force for controlled drug release.[8][9] This document provides a comprehensive overview of the synthesis, characterization, and application of this compound-containing hydrogels for photoresponsive drug delivery, intended for researchers, scientists, and drug development professionals.
I. Rationale for Selecting this compound
This compound is a particularly attractive building block for photoresponsive hydrogels due to several key features:
-
Versatile Functionalization: The carboxylic acid group provides a convenient handle for covalent attachment to polymer backbones or for engaging in non-covalent interactions, such as host-guest chemistry. This allows for its incorporation into a wide variety of hydrogel systems, including those based on natural polymers like chitosan and hyaluronic acid, as well as synthetic polymers like poly(ethylene glycol) (PEG) and poly(N-isopropylacrylamide) (PNIPAAm).
-
Distinct Isomeric States: The trans and cis isomers of the azobenzene moiety exhibit significant differences in their dipole moments and geometries. The trans form is planar and nonpolar, while the cis form is bent and more polar. This disparity is crucial for triggering a substantial change in the hydrogel's properties upon photoisomerization.
-
Reversible Switching: The ability to reversibly switch between the two isomeric states with high fidelity allows for the development of "on-off" drug release systems, providing precise temporal control over the therapeutic dosage.[7]
II. Synthesis of Photoresponsive Hydrogels
The successful fabrication of a photoresponsive hydrogel hinges on the effective incorporation of the this compound moiety into a crosslinked polymer network. Below are two primary strategies, each with its own set of advantages and considerations.
Strategy 1: Covalent Incorporation of an Azobenzene Monomer
This approach involves the synthesis of a polymerizable derivative of this compound, which is then copolymerized with other monomers to form the hydrogel network.
Workflow for Covalent Incorporation
Caption: Covalent incorporation of azobenzene into a hydrogel network.
Protocol 1: Synthesis of a Photoresponsive Hydrogel via Free Radical Polymerization
-
Synthesis of 4-((4-acryloyloxyphenyl)azo)benzoic acid (AOPAB): This step involves functionalizing this compound with a polymerizable group like an acrylate or methacrylate. A detailed synthesis protocol for a similar compound can be found in the literature.[10]
-
Preparation of the Pre-polymerization Solution: In a light-protected vial, dissolve the primary monomer (e.g., 2-hydroxyethyl methacrylate, HEMA), the synthesized AOPAB monomer, a crosslinker (e.g., ethylene glycol dimethacrylate, EGDMA), and a photoinitiator (e.g., IRGACURE 2959) in a suitable solvent (e.g., a mixture of water and ethanol).
-
Hydrogel Fabrication: The solution is then injected into a mold and exposed to UV light (at a wavelength that activates the photoinitiator but does not cause significant isomerization of the azobenzene, e.g., >400 nm if possible, or a brief, intense exposure at 365 nm) to initiate polymerization and crosslinking.
-
Purification: The resulting hydrogel is removed from the mold and dialyzed against deionized water for several days to remove unreacted monomers and the initiator.
Table 1: Example Formulation for a Covalently Crosslinked Photoresponsive Hydrogel
| Component | Role | Example Concentration |
| HEMA | Primary Monomer | 80 mol% |
| AOPAB | Photoresponsive Monomer | 5-15 mol% |
| EGDMA | Crosslinker | 1-5 mol% |
| IRGACURE 2959 | Photoinitiator | 0.5 mol% |
| Solvent | Polymerization Medium | Water/Ethanol (1:1 v/v) |
Strategy 2: Supramolecular Assembly via Host-Guest Interactions
This elegant approach utilizes the non-covalent interaction between azobenzene (the "guest") and a cyclodextrin (the "host") to form reversible crosslinks. The binding affinity of the trans-azobenzene to the cyclodextrin cavity is significantly higher than that of the cis-azobenzene.
Workflow for Supramolecular Assembly
Caption: Supramolecular hydrogel formation via host-guest interactions.
Protocol 2: Preparation of a Supramolecular Photoresponsive Hydrogel
-
Synthesis of Azobenzene-Grafted Polymer: A polymer with reactive side groups (e.g., hyaluronic acid, chitosan) is reacted with an activated form of this compound (e.g., its N-hydroxysuccinimide ester) to yield the azobenzene-functionalized polymer.[11]
-
Synthesis of Cyclodextrin-Grafted Polymer: In a separate reaction, the same or a different polymer backbone is functionalized with a reactive derivative of β-cyclodextrin.
-
Hydrogel Formation: The two polymer solutions are mixed at an appropriate concentration and pH. The host-guest interactions between the azobenzene and cyclodextrin moieties will drive the self-assembly of the hydrogel network.
-
Equilibration: The resulting hydrogel is allowed to equilibrate to ensure the formation of a stable network.
III. Characterization of Photoresponsive Hydrogels
A thorough characterization of the hydrogel is essential to understand its properties and predict its performance as a drug delivery vehicle.
Table 2: Key Characterization Techniques
| Property | Technique | Purpose |
| Chemical Structure | ¹H NMR, FTIR Spectroscopy | To confirm the successful synthesis and incorporation of the azobenzene moiety. |
| Photoresponsive Behavior | UV-Vis Spectroscopy | To monitor the trans-cis isomerization by observing changes in the absorbance spectrum upon light irradiation. |
| Morphology | Scanning Electron Microscopy (SEM) | To visualize the porous structure of the hydrogel network and how it may change with light exposure.[8] |
| Swelling Behavior | Gravimetric Analysis | To quantify the equilibrium swelling ratio in different media and its change upon photoirradiation. |
| Mechanical Properties | Rheometry, Atomic Force Microscopy (AFM) | To measure the storage and loss moduli (stiffness and elasticity) and their reversible changes with light.[8] |
IV. Drug Loading and Release Studies
The ultimate goal of these hydrogels is the controlled delivery of a therapeutic agent. The following protocols outline the general procedures for loading a model drug and evaluating its photoresponsive release.
Protocol 3: Drug Loading into the Hydrogel
-
Equilibrium Swelling Method: A pre-weighed, dried hydrogel is immersed in a concentrated solution of the drug in a suitable buffer.
-
Incubation: The hydrogel is allowed to swell and absorb the drug solution for a predetermined period (typically 24-48 hours) in the dark to prevent premature isomerization.
-
Washing: The drug-loaded hydrogel is then briefly rinsed with fresh buffer to remove surface-adsorbed drug.
-
Quantification of Loading: The amount of encapsulated drug can be determined by measuring the decrease in the drug concentration of the loading solution using UV-Vis or fluorescence spectroscopy.
Protocol 4: In Vitro Photo-Triggered Drug Release
-
Release Medium: The drug-loaded hydrogel is placed in a known volume of a release medium (e.g., phosphate-buffered saline, PBS) at a physiological temperature (37°C). The entire setup should be protected from ambient light.
-
Baseline Release: Aliquots of the release medium are collected at regular intervals to determine the amount of drug released in the absence of a light stimulus (the "off" state). The volume of the release medium is kept constant by replacing the collected aliquot with fresh buffer.
-
Photo-Stimulation: The hydrogel is then irradiated with UV light (e.g., 365 nm) for a specific duration to trigger the trans-to-cis isomerization.
-
"On" State Release: Aliquots are again collected at regular intervals to quantify the accelerated drug release.
-
Reversibility (Optional): To demonstrate the "on-off" capability, the hydrogel can be subsequently irradiated with visible light (e.g., 450 nm) to switch the azobenzene back to the trans state, which should decrease the release rate.
-
Analysis: The concentration of the released drug in the collected aliquots is measured using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC). The cumulative release profile is then plotted as a function of time.
Mechanism of Photo-Triggered Release
Caption: Mechanism of light-triggered drug release from an azobenzene hydrogel.
V. Concluding Remarks and Future Perspectives
The use of this compound provides a robust and versatile platform for the development of sophisticated photoresponsive hydrogels for drug delivery. The ability to precisely control the release of therapeutics in both space and time opens up new avenues for personalized medicine, with potential applications in targeted cancer therapy, wound healing, and ophthalmology.[1] Future research will likely focus on the development of azobenzene derivatives that can be activated by near-infrared (NIR) light, which offers deeper tissue penetration and reduced phototoxicity, further enhancing the clinical translational potential of this exciting technology.[7][12]
References
- Triggered azobenzene-based prodrugs and drug delivery systems.Journal of Controlled Release, 345, 475-493.
- Light: A Magical Tool for Controlled Drug Delivery.Advanced Science, 7(19), 2001438.
- Recent advances in light-responsive on-demand drug-delivery systems.Therapeutic Delivery, 10(9), 567-583.
- Cationic Azobenzenes as Light-Responsive Crosslinkers for Alginate-Based Supramolecular Hydrogels.Gels, 9(12), 958.
- Triggered azobenzene-based prodrugs and drug delivery systems.
- Mechanism of lighttriggered photoisomerization of azobenzene.
- Design and Fabrication of Photo-Responsive Hydrogel for the Application of Functional Contact Lens.Frontiers in Bioengineering and Biotechnology, 8, 868.
- Azobenzene-grafted carboxymethyl cellulose hydrogels with photo-switchable, reduction-responsive and self-healing properties for a controlled drug release system.
- Photoresponsive Hydrogels with Photoswitchable Mechanical Properties Allow Time-Resolved Analysis of Cellular Responses to Matrix Stiffening.
- Enhanced User-Control of Small Molecule Drug Release from a Poly(ethylene glycol) Hydrogel via Azobenzene/Cyclodextrin Complex Tethers.Scientific Reports, 6, 19153.
- Azobenzene Based Photo-Responsive Hydrogel: Synthesis, Self-Assembly, and Antimicrobial Activity.Gels, 8(7), 421.
- Spatiotemporally Controlled Photoresponsive Hydrogels: Design and Predictive Modeling from Processing through Application.
- Photoresponsive hydrogel friction.
- Multiresponsive hydrogels based on xylan-type hemicelluloses and photoisomerized azobenzene copolymer as drug delivery carrier.
- Application Notes and Protocols for Creating Photoresponsive Materials with 4-(Phenylazo)azobenzene.BenchChem.
- Supporting Information: Multi-Responsive Hydrogels Based on Xylan-type Hemicelluloses and Photoisomerized Azobenzene Copolymer as Drug Delivery Carrier.South China University of Technology.
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Functionalization of polymer surfaces with 4-Phenylazobenzoic acid for switchable wettability.
Topic: Functionalization of Polymer Surfaces with 4-Phenylazobenzoic Acid for Switchable Wettability
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Power of Light-Controlled Surfaces
The ability to dynamically control the wettability of a surface—switching it from hydrophobic (water-repelling) to hydrophilic (water-attracting) and back again—holds immense potential across a spectrum of scientific and technological fields, including microfluidics, self-cleaning surfaces, and biomedical devices.[1][2] In the realm of drug development and cell biology, such "smart" surfaces offer unprecedented control over protein adsorption, cell adhesion, and drug release.[3] A particularly elegant method for achieving this switchable wettability involves the use of photoresponsive molecules, such as this compound, which change their properties in response to light.[4][5]
This application note provides a detailed guide to the functionalization of polymer surfaces with this compound, a derivative of azobenzene. The core of this technology lies in the reversible trans-cis photoisomerization of the azobenzene moiety.[6] The trans isomer is relatively nonpolar, leading to a more hydrophobic surface. Upon irradiation with UV light, it converts to the more polar cis isomer, rendering the surface more hydrophilic.[4] This process can be reversed by exposing the surface to visible light, offering a non-invasive and spatiotemporally precise method for controlling surface properties.[7]
This document will detail the underlying principles, provide step-by-step protocols for surface functionalization and characterization, and discuss the critical parameters for achieving robust and repeatable wettability switching.
Principle of Operation: The Azobenzene Molecular Switch
The phenomenon of switchable wettability is driven by the change in the molecular dipole moment of this compound upon photoisomerization.[4] The trans and cis isomers possess distinct geometries and electronic configurations.
-
trans-Azobenzene: In its more stable, elongated trans state, the molecule has a lower dipole moment. When a polymer surface is functionalized with a dense layer of these molecules, it exhibits a lower surface energy, resulting in hydrophobic characteristics.
-
cis-Azobenzene: Upon absorption of UV light (typically around 365 nm), the N=N double bond undergoes isomerization, leading to the bent and more polar cis form.[6] This increase in polarity raises the surface energy, making the surface more hydrophilic and reducing the water contact angle.
-
Reversibility: The cis isomer can revert to the more stable trans form either thermally over time or more rapidly upon irradiation with visible light (typically > 420 nm).[6][7]
This reversible change in molecular conformation and polarity at the surface is the fundamental mechanism that allows for the dynamic control of wettability.[8][9]
Experimental Section
Part 1: Synthesis of this compound
While this compound is commercially available, for researchers requiring custom synthesis or a deeper understanding of the material, a general synthetic route is outlined below. The synthesis typically involves the diazotization of aminobenzoic acid followed by coupling with a suitable aromatic compound.
Note: This is a generalized procedure and should be performed by trained chemists with appropriate safety precautions.
Protocol 1: Synthesis of this compound
-
Diazotization of p-Aminobenzoic Acid:
-
Dissolve p-aminobenzoic acid in an aqueous solution of hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the low temperature. Stir vigorously. The completion of diazotization can be checked with starch-iodide paper.
-
-
Coupling Reaction:
-
In a separate vessel, prepare a solution of the coupling agent (e.g., phenol) in an alkaline solution (e.g., sodium hydroxide).
-
Slowly add the diazonium salt solution from step 1 to the coupling agent solution, again maintaining a low temperature (0-5 °C).
-
Continue stirring for several hours until the coupling reaction is complete. The product will precipitate out of the solution.
-
-
Purification:
-
Filter the precipitate and wash it thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Characterize the final product using techniques such as NMR, FTIR, and melting point determination.[10]
-
Part 2: Functionalization of Polymer Surfaces
The method of attaching this compound to a polymer surface is critical for achieving a durable and photoresponsive coating. The "grafting-onto" method is a common and effective approach.[11] This involves first activating the polymer surface to introduce functional groups, and then covalently bonding the this compound.
Workflow for Polymer Surface Functionalization
Caption: Workflow for the functionalization of a polymer surface.
Protocol 2: Surface Functionalization via "Grafting-Onto"
-
Polymer Surface Preparation:
-
Clean the polymer substrate (e.g., polystyrene, polyethylene terephthalate) by sonicating in ethanol and then deionized water for 15 minutes each. Dry the substrate with a stream of nitrogen.
-
-
Surface Activation (Introduction of Hydroxyl Groups):
-
Treat the polymer surface with oxygen plasma for 2-5 minutes. This step cleans the surface and introduces hydroxyl (-OH) groups, which will serve as anchor points for subsequent reactions. The exact parameters (power, time, pressure) will depend on the specific plasma cleaner and polymer.
-
-
Silanization (Introduction of Amine Groups):
-
Prepare a 2% (v/v) solution of 3-aminopropyltriethoxysilane (APTES) in anhydrous toluene.
-
Immerse the plasma-treated polymer substrates in the APTES solution for 2 hours at room temperature under a nitrogen atmosphere to prevent premature hydrolysis of the silane.
-
After immersion, rinse the substrates thoroughly with toluene, followed by ethanol, and finally deionized water to remove any physically adsorbed APTES.
-
Cure the silanized substrates in an oven at 110 °C for 1 hour to promote covalent bond formation.
-
-
Activation of this compound:
-
To facilitate the reaction with the amine-terminated surface, the carboxylic acid group of this compound should be activated. A common method is to convert it to an N-hydroxysuccinimide (NHS) ester.
-
Dissolve this compound, N-hydroxysuccinimide, and a carbodiimide coupling agent (e.g., EDC) in an appropriate anhydrous solvent like DMF.
-
Stir the reaction mixture at room temperature for several hours to form the NHS-activated this compound.
-
-
Grafting of Activated this compound:
-
Immerse the amine-functionalized polymer substrates in the solution containing the activated this compound.
-
Allow the reaction to proceed for 12-24 hours at room temperature. This will form a stable amide bond between the surface amine groups and the activated carboxylic acid.
-
After the reaction, thoroughly rinse the functionalized substrates with DMF, followed by ethanol and deionized water, to remove any unreacted molecules.
-
Dry the final functionalized polymer surface under a stream of nitrogen.
-
Part 3: Characterization and Wettability Switching
Protocol 3: Characterization and Photo-Switching
-
Surface Characterization:
-
Contact Angle Measurement: Use a contact angle goniometer to measure the static water contact angle on the functionalized surface.[12][13] This will provide a baseline measurement of the surface's initial wettability.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to confirm the elemental composition of the surface at each stage of the functionalization process, verifying the presence of silicon (from APTES) and nitrogen (from the azobenzene and amide linkage).
-
UV-Vis Spectroscopy: For transparent substrates, UV-Vis spectroscopy can be used to monitor the photoisomerization process by observing the characteristic changes in the absorption spectrum of the azobenzene moiety. The trans isomer typically has a strong π-π* absorption band around 320-360 nm and a weaker n-π* band around 440 nm. Upon isomerization to the cis form, the intensity of the π-π* band decreases, while the n-π* band intensity increases.[14]
-
-
Photo-Switching Experiment:
-
Hydrophobization (cis to trans): Irradiate the surface with visible light (e.g., >420 nm LED) for 5-10 minutes to ensure the majority of the azobenzene molecules are in the trans state. Measure the water contact angle.
-
Hydrophilization (trans to cis): Irradiate the surface with UV light (e.g., 365 nm LED) for 5-10 minutes. Immediately measure the water contact angle. A significant decrease in the contact angle should be observed.
-
Reversibility Test: Repeat the visible light irradiation step and measure the contact angle again. The contact angle should return to a value close to the initial hydrophobic state. This cycle can be repeated multiple times to assess the fatigue resistance of the photoresponsive surface.
-
Data Presentation
Table 1: Representative Contact Angle Data
| Surface State | Irradiation Wavelength | Expected Contact Angle (°) |
| Initial (trans state) | Visible light (>420 nm) | 90° - 110° |
| Switched (cis state) | UV light (~365 nm) | 60° - 80° |
| Recovered (trans state) | Visible light (>420 nm) | 85° - 105° |
Note: The exact contact angles will vary depending on the polymer substrate, grafting density, and measurement conditions.
Mechanism of Wettability Switching
Caption: Reversible photoisomerization and its effect on wettability.
Applications in Drug Development and Research
The ability to dynamically control surface wettability has significant implications for:
-
Cell Culture and Tissue Engineering: Spatially controlling cell adhesion and detachment by patterning areas of different wettability.
-
Microfluidic Devices: Manipulating droplet movement and mixing in "lab-on-a-chip" systems.[2]
-
Drug Delivery: Designing surfaces that can release therapeutic agents in response to a light trigger.
-
Biosensors: Modulating the binding of biomolecules to a sensor surface for enhanced detection.[1]
Conclusion
The functionalization of polymer surfaces with this compound provides a robust and versatile platform for creating materials with light-switchable wettability. The protocols outlined in this application note offer a comprehensive guide for researchers to implement this technology. By understanding the underlying principles of photoisomerization and carefully controlling the surface chemistry, it is possible to fabricate "smart" surfaces with a wide range of applications in both fundamental research and applied sciences.
References
- Wettability-Switchable Azobenzene Inverse Opal Film via Interfacial Engineering. (n.d.). Google Scholar.
- Photo-switchable smart superhydrophobic surface with controllable superwettability. (n.d.). Polymer Chemistry.
- Light-Driven Wettability Tailoring of Azopolymer Surfaces with Reconfigured Three-Dimensional Posts. (n.d.). ACS Publications.
- Wettability Switching Techniques on Superhydrophobic Surfaces. (n.d.). PMC - NIH.
- Density functional theory study of azobenzene derivatives as potential materials for wettability switching. (n.d.). Google Scholar.
- Summary of smart surface with switchable wettability. (n.d.). ResearchGate.
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The Art and Science of Bent-Core Liquid Crystals: A Guide to 4-Phenylazobenzoic Acid Derivatives
Introduction: Beyond the Rod-Like Paradigm
For decades, the world of liquid crystals has been dominated by calamitic (rod-like) and discotic (disc-like) molecules. However, the discovery of mesophases formed by bent-core (or "banana-shaped") molecules has unveiled a fascinating realm of complex self-assembly, polar ordering, and unique electro-optical phenomena.[1][2] These materials, even when composed of achiral molecules, can spontaneously form chiral structures, leading to ferroelectric and antiferroelectric properties.[1][3] At the heart of many of these remarkable materials lies the 4-phenylazobenzoic acid moiety. Its rigid, photoresponsive nature and synthetic versatility make it an ideal building block for creating novel bent-core liquid crystals with tailored properties.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of this compound derivatives in the design and synthesis of bent-core liquid crystals. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore the structure-property relationships that govern the behavior of these advanced materials.
The Cornerstone: Understanding the this compound Building Block
The this compound unit is a powerful mesogenic group due to several key features:
-
Linearity and Rigidity: The azobenzene core provides a rigid, linear element that promotes the formation of ordered liquid crystalline phases.
-
Photoresponsiveness: The trans-cis photoisomerization of the azo group upon UV irradiation allows for the light-induced modulation of material properties, opening doors for applications in optical switching and data storage.[4][5][6]
-
Synthetic Accessibility: The carboxylic acid functionality provides a convenient handle for esterification reactions, allowing for the attachment of these "arms" to a variety of bent central cores.
The general structure of a bent-core liquid crystal incorporating this compound derivatives typically consists of a central, bent core (often based on resorcinol or 3-hydroxybenzoic acid) to which two this compound "wings" are attached via ester linkages. Terminal alkyl or alkoxy chains are commonly appended to the periphery to modulate the melting and clearing points and to influence the type of mesophase formed.
Caption: General molecular architecture of a bent-core liquid crystal based on this compound.
Synthesis Protocols: From Building Blocks to Functional Materials
The synthesis of these complex molecules is a multi-step process that demands precision and a thorough understanding of organic chemistry principles. Below, we provide detailed protocols for the key synthetic steps.
Protocol 1: Synthesis of 4-(4-alkoxyphenylazo)benzoic Acids
This protocol details the synthesis of the "wing" components of the bent-core molecule, starting from 4-(4-hydroxyphenylazo)benzoic acid. The key reaction is a Williamson ether synthesis to introduce the terminal alkyl chains.[7]
Materials:
-
4-(4-hydroxyphenylazo)benzoic acid
-
n-bromoalkane (e.g., 1-bromohexane)
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Potassium iodide (KI) (catalytic amount)
-
Hydrochloric acid (HCl) for acidification
-
Solvents for purification (e.g., ethanol, chloroform)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-(4-hydroxyphenylazo)benzoic acid (1 equivalent) in a solution of KOH (2.7 equivalents) in a mixture of water and ethanol.
-
Addition of Alkyl Halide: Add a catalytic amount of KI to the solution. Then, add the corresponding n-bromoalkane (1.1 equivalents) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with HCl until a precipitate forms.
-
Isolation and Purification: Filter the precipitate and wash thoroughly with water. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.[7]
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.[7]
Protocol 2: Synthesis of the Bent-Core Liquid Crystal via Esterification
This protocol describes the esterification of the synthesized 4-(4-alkoxyphenylazo)benzoic acids with a bent central core, such as resorcinol, using a DCC/DMAP coupling system.
Materials:
-
4-(4-alkoxyphenylazo)benzoic acid (from Protocol 1)
-
Resorcinol (or other dihydroxy central core)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) as solvent
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(4-alkoxyphenylazo)benzoic acid (2.2 equivalents) and resorcinol (1 equivalent) in dry DCM.
-
Addition of Coupling Agents: To the stirred solution, add DMAP (0.2 equivalents) followed by the portion-wise addition of DCC (2.2 equivalents) at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the progress of the reaction.
-
Work-up: Filter off the DCU precipitate and wash it with DCM. Combine the filtrates and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is typically purified by column chromatography on silica gel followed by recrystallization from a suitable solvent system (e.g., chloroform/ethanol).
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Application Notes and Protocols for the Synthesis of Novel 4-(4-Alkyloxyphenylazo)benzoic Acids
Introduction: The Significance of 4-(4-Alkyloxyphenylazo)benzoic Acids
4-(4-Alkyloxyphenylazo)benzoic acids are a class of organic molecules that have garnered significant interest, particularly in the field of materials science. Their rigid, rod-like (calamitic) molecular structure, arising from the conjugated system of the azobenzene core linked to a benzoic acid, is a key determinant of their utility.[1][2] The presence of a flexible alkyloxy chain at one end and a polar carboxylic acid group at the other imparts amphiphilic character, which is crucial for the formation of self-assembled ordered structures, most notably thermotropic liquid crystals.[3][4]
The carboxylic acid moiety is particularly important as it can participate in hydrogen bonding, leading to the formation of stable dimers. This effectively elongates the molecule, a feature that promotes the stability and formation of various liquid crystalline phases (mesophases), such as nematic and smectic phases.[1] These properties make 4-(4-alkyloxyphenylazo)benzoic acids valuable precursors and mesogenic units for the synthesis of more complex liquid crystalline materials, including bent-core (banana-shaped) liquid crystals, which are of interest for advanced display technologies and optical devices.[3][5]
This guide provides a comprehensive overview and detailed protocols for the robust synthesis of this important class of compounds, grounded in well-established organic chemistry principles. We will explore the mechanistic underpinnings of the synthetic strategy, explain the causality behind experimental choices, and provide step-by-step procedures to ensure reproducibility and high purity of the final products.
Overall Synthetic Strategy
The synthesis of 4-(4-alkyloxyphenylazo)benzoic acids is efficiently achieved through a convergent two-stage process. This strategy is designed for modularity, allowing for the facile introduction of various alkyloxy chains.
-
Stage 1: Azo Coupling Reaction. This stage involves the synthesis of a key intermediate, 4-(4-hydroxyphenylazo)benzoic acid. It begins with the diazotization of 4-aminobenzoic acid to form a reactive diazonium salt. This salt then undergoes an electrophilic aromatic substitution reaction with phenol, known as an azo coupling reaction, to create the characteristic azo linkage (-N=N-).[6][7]
-
Stage 2: Williamson Ether Synthesis. The phenolic hydroxyl group of the intermediate is then alkylated using an appropriate n-alkyl halide in the presence of a base. This classic SN2 reaction, the Williamson ether synthesis, attaches the desired alkyloxy tail to the azobenzene core, yielding the final product.[3][8]
The following workflow diagram illustrates this synthetic pathway.
Caption: Overall workflow for the synthesis of 4-(4-alkyloxyphenylazo)benzoic acids.
Part 1: Synthesis of the Key Intermediate: 4-(4-Hydroxyphenylazo)benzoic Acid
This crucial first stage builds the core azobenzene structure. The reaction proceeds in two distinct steps: diazotization and azo coupling.
Mechanistic Insight: Diazotization and Azo Coupling
Diazotization: The process begins with the reaction of 4-aminobenzoic acid with nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[9] The reaction must be conducted at low temperatures (0–5 °C) because the resulting aryldiazonium salt is unstable at higher temperatures and would decompose, primarily yielding a phenol and evolving nitrogen gas.[10][11] The electrophilic nitrosonium ion (NO⁺), formed from protonated nitrous acid, is attacked by the nucleophilic amino group of 4-aminobenzoic acid. A series of proton transfers and dehydration steps leads to the formation of the 4-carboxybenzenediazonium cation.
Azo Coupling: The diazonium ion is a weak electrophile. Therefore, it requires a strongly activated aromatic ring to react.[12][13] Phenol, especially when deprotonated to the more nucleophilic phenoxide ion under alkaline conditions, serves as an excellent coupling partner.[10][14] The electrophilic diazonium salt attacks the electron-rich phenoxide ring, preferentially at the sterically accessible and electronically activated para position, in a classic electrophilic aromatic substitution reaction to form the stable azo compound.[12]
Caption: Simplified mechanism of diazotization and azo coupling.
Protocol 1: Synthesis of 4-(4-Hydroxyphenylazo)benzoic Acid
This protocol is adapted from established procedures for azo dye synthesis.[3][7]
Materials:
-
4-Aminobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Phenol
-
Sodium hydroxide (NaOH)
-
Sodium acetate trihydrate (CH₃COONa·3H₂O)
-
Distilled water
-
Ice
Equipment:
-
Three-necked round-bottom flask (500 mL)
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Beakers
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Preparation of Diazonium Salt Solution:
-
In a 500 mL beaker, suspend 4-aminobenzoic acid (e.g., 0.1 mol) in a mixture of distilled water (100 mL) and concentrated HCl (25 mL).
-
Cool the suspension to 0–5 °C in an ice bath with continuous stirring. The mixture will be a fine, white slurry.
-
In a separate beaker, dissolve sodium nitrite (0.105 mol, a slight molar excess) in cold distilled water (50 mL).
-
Slowly add the cold sodium nitrite solution dropwise to the stirred suspension of 4-aminobenzoic acid. Causality: A slow, dropwise addition is critical to maintain the low temperature (0-5 °C) and prevent the premature decomposition of the diazonium salt.[7] The formation of nitrous acid and the subsequent diazotization are exothermic.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete. The resulting solution should be clear or pale yellow and contains the in situ generated 4-carboxybenzenediazonium chloride. Use this solution immediately in the next step.
-
-
Preparation of Phenoxide Solution:
-
In a separate 500 mL beaker, dissolve phenol (0.1 mol) in an aqueous solution of sodium hydroxide (0.3 mol in 100 mL of water). Causality: The use of a strong base like NaOH deprotonates the phenol to form the sodium phenoxide salt. The phenoxide ion is a much more powerful nucleophile than neutral phenol, which is essential for an efficient coupling reaction with the weakly electrophilic diazonium salt.[10]
-
Cool this solution to 5–10 °C in an ice bath.
-
-
Azo Coupling Reaction:
-
Slowly add the cold diazonium salt solution to the cold, stirred phenoxide solution.
-
An orange to red precipitate should form immediately.
-
After the addition is complete, add a solution of sodium acetate trihydrate (e.g., 20 g). Causality: Sodium acetate acts as a buffer. While the coupling requires an alkaline pH for the phenoxide to be present, the solution should not be too strongly basic, as this can promote side reactions of the diazonium salt. A mildly alkaline to neutral pH is optimal for the coupling itself.[13]
-
Continue stirring the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
-
Isolation and Purification:
-
Acidify the mixture by slowly adding concentrated HCl until the pH is acidic (pH ~4-5). This protonates the carboxylate and phenoxide groups, ensuring the product precipitates fully as the free acid.
-
Collect the orange precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid several times with cold water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure 4-(4-hydroxyphenylazo)benzoic acid as an orange solid.
-
Dry the product in a vacuum oven. The expected melting point is around 283 °C.[3]
-
Part 2: Alkylation of the Intermediate via Williamson Ether Synthesis
With the core structure in hand, the final step is to append the desired alkyloxy chain. The Williamson ether synthesis is the ideal method for this transformation.
Mechanistic Insight: Williamson Ether Synthesis
This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[15][16] The reaction involves three key components: the nucleophile, the electrophile, and the solvent.
-
Nucleophile: The phenolic hydroxyl group of 4-(4-hydroxyphenylazo)benzoic acid is first deprotonated by a base (e.g., potassium carbonate, K₂CO₃) to form a phenoxide ion. This phenoxide is the active nucleophile.
-
Electrophile: A primary alkyl halide (e.g., 1-bromohexane) serves as the electrophile. Primary halides are used to minimize the competing E2 elimination reaction, which becomes significant with secondary and tertiary halides.[8][17]
-
Mechanism: The nucleophilic phenoxide attacks the electrophilic carbon atom of the alkyl halide in a backside attack, displacing the halide leaving group in a single, concerted step.[15]
A polar aprotic solvent, such as dimethylformamide (DMF) or acetone, is typically used. These solvents are capable of solvating the cation (e.g., K⁺) but do not strongly solvate the nucleophilic anion, leaving it "naked" and highly reactive, thus accelerating the SN2 reaction.[8]
Protocol 2: General Method for the Preparation of 4-(4-Alkyloxyphenylazo)benzoic Acids
This general protocol can be adapted for various n-alkyl bromides to synthesize a homologous series of the target compounds.[3]
Materials:
-
4-(4-Hydroxyphenylazo)benzoic acid (from Protocol 1)
-
Anhydrous potassium carbonate (K₂CO₃)
-
n-Alkyl bromide (e.g., 1-bromohexane, 1-bromoheptane, etc.)
-
Dimethylformamide (DMF) or Acetone
-
Dilute Hydrochloric Acid (HCl)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Equipment for column chromatography (optional)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add 4-(4-hydroxyphenylazo)benzoic acid (1 equivalent), anhydrous potassium carbonate (approx. 2-3 equivalents), and a suitable volume of DMF or acetone to create a stirrable suspension. Causality: K₂CO₃ is a mild base sufficient to deprotonate the phenolic hydroxyl group but generally not the carboxylic acid, leading to selective alkylation at the desired position. An excess is used to ensure complete deprotonation.
-
Add the n-alkyl bromide (approx. 1.2-1.5 equivalents). A slight excess ensures the complete consumption of the more valuable intermediate.
-
Attach a reflux condenser and heat the mixture with stirring. The reaction temperature will depend on the solvent (e.g., reflux in acetone at ~56 °C or heat at 60-80 °C in DMF).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using thin-layer chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding. The reaction time can vary from a few hours to overnight depending on the specific alkyl halide and temperature.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If acetone was used, filter off the inorganic salts and evaporate the solvent under reduced pressure. If DMF was used, pour the reaction mixture into a larger volume of cold water and acidify with dilute HCl to pH ~3-4. This will protonate the carboxylic acid and precipitate the product.
-
If the product precipitates, it can be collected by filtration. Alternatively, extract the aqueous mixture several times with ethyl acetate.
-
Combine the organic extracts and wash them with water and then with brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, acetic acid, or toluene) or by column chromatography on silica gel if necessary. Yields typically range from 45% to 70%.[3]
-
Characterization and Data
The synthesized compounds must be thoroughly characterized to confirm their structure and purity. Standard analytical techniques are employed for this purpose.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure confirmation.[3][18]
-
Infrared (IR) Spectroscopy: Used to identify key functional groups. Characteristic peaks include the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹, broad), the C=O stretch (~1680-1710 cm⁻¹), the C-O-C stretch of the ether (~1250 cm⁻¹), and vibrations associated with the azo group and substituted benzene rings.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
-
Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM): These techniques are essential for compounds intended for liquid crystal applications. DSC is used to determine the temperatures of phase transitions (e.g., crystal to smectic, smectic to nematic, nematic to isotropic liquid), while POM is used to visually identify the textures characteristic of different liquid crystal mesophases.[3][5]
Table 1: Representative Data for a Homologous Series of 4-(4-Alkyloxyphenylazo)benzoic Acids
The following table summarizes typical data for a series of compounds where the alkyl chain length (n) is varied. This illustrates how molecular structure influences physical properties.
| Compound ID | Alkyl Chain (n) | Formula | Molecular Wt. | Yield (%)[3] | Melting Point (°C) |
| 3a | 6 (Hexyl) | C₁₉H₂₂N₂O₃ | 342.40 | 69.7 | 203 |
| 3b | 7 (Heptyl) | C₂₀H₂₄N₂O₃ | 356.42 | 65.3 | 196 |
| 3c | 8 (Octyl) | C₂₁H₂₆N₂O₃ | 370.45 | 58.1 | 194 |
| 3d | 9 (Nonyl) | C₂₂H₂₈N₂O₃ | 384.48 | 51.5 | 187 |
| 3e | 10 (Decyl) | C₂₃H₃₀N₂O₃ | 398.50 | 48.2 | 185 |
| 3f | 18 (Octadecyl) | C₃₁H₄₆N₂O₃ | 494.71 | 44.9 | 176 |
| Data adapted from Cioanca et al. (2010).[3] |
References
-
Cioanca, E.-R., Carlescu, I., Lisa, G., & Scutaru, D. (2010). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. CELULoZĂ ŞI HÂRTIE, 59. [Link]
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Wikipedia. (n.d.). Azo coupling. [Link]
-
IJRSR Journal. (n.d.). Coupling Reactions Involving Aryldiazonium Salt: Part-Ix. Review On Synthesis Of Azo-Phenolic Derivatives, Their Applications And Biological Activities. [Link]
-
Clark, J. (n.d.). some reactions of diazonium ions. Chemguide. [Link]
-
YouTube. (2021). COUPLING REACTIONS OF DIAZONIUM SALTS. [Link]
-
Organic Chemistry Portal. (n.d.). Azo Coupling. [Link]
-
ResearchGate. (2007). Synthesis and spectral characterization of some new azo dyes and their metal complexes. [Link]
-
Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]
-
MDPI. (n.d.). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. [Link]
-
ResearchGate. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. [Link]
-
Quest Journals. (n.d.). Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. [Link]
-
ResearchGate. (n.d.). Characterization of the isolated azo compound: (a) IR spectrum, (b) FAB-MS spectrum, (c) ¹H-NMR spectrum, and (d) ¹³C-NMR spectrum. [Link]
-
ICAIIT 2025 Conference. (n.d.). Synthesis Structural Study and Spectroscopic Characterization of Azo Compound Derived from Mercaptothiadiazole and Methoxybenzal. [Link]
-
ProQuest. (n.d.). Synthesis, characterization, and spectroscopic properties of new azo dyes derived from Sulfamerazine based on β- diketones and azo-metal (II) complexes. [Link]
-
ResearchGate. (2016). (PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. [Link]
-
ResearchGate. (n.d.). Synthesis, liquid crystalline properties and thermal stability of 4-(4-alkyloxyphenylazo) benzoic acids. | Request PDF. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
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-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]
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-
NIH. (n.d.). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. [Link]
-
Science Alert. (n.d.). Calamitic Azobenzene Liquid Crystal Series: Synthesis and Mesomorphic Properties of 1-Methoxyalkyloxy-4`-(4-phenylazo)acetophenone. [Link]
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Application Notes & Protocols: Integrating 4-Phenylazobenzoic Acid into Molecular Electronic Devices
Preamble: The Promise of Molecular Switches
The field of molecular electronics endeavors to use single molecules or small ensembles of molecules as active components in electronic circuits.[1] This approach promises to overcome the physical limitations of conventional silicon-based electronics, enabling the fabrication of smaller, faster, and more functionally diverse devices. At the heart of this paradigm lies the molecular switch: a molecule that can be reversibly shifted between two or more stable states, each with a distinct physical property, such as electrical conductance.[2]
4-Phenylazobenzoic acid (PABA), an azobenzene derivative, is a quintessential photochromic molecule, making it an exemplary candidate for a molecular photoswitch.[][4] Its ability to undergo a reversible conformational change—from a planar, elongated trans isomer to a non-planar, compact cis isomer—upon irradiation with specific wavelengths of light forms the basis of its switching capability.[5][6] This significant geometric transformation directly impacts the molecule's end-to-end distance, which in turn modulates the efficiency of electron transport through it in a molecular junction.[7] This guide provides a comprehensive overview and detailed protocols for the incorporation and characterization of this compound in molecular electronic device architectures.
Section 1: Foundational Principles & Molecular Design
The Azobenzene Photoswitch: A Tale of Two Isomers
The functionality of PABA as a molecular switch is rooted in the photoisomerization of its central azo group (-N=N-).[8] The molecule exists in two isomeric states:
-
trans-PABA: The thermodynamically more stable isomer. It has a nearly planar structure, resulting in a greater end-to-end length.
-
cis-PABA: The metastable isomer. It is formed upon irradiation with UV light (typically ~365 nm). This isomer has a bent, non-planar structure.[5]
Reversion from the cis back to the trans state can be triggered by irradiation with visible light (typically >450 nm) or through thermal relaxation.[9] This reversible process, with its associated significant change in molecular geometry, is the key to creating a conductance switch.[7] In a metal-molecule-metal junction, the more compact cis isomer provides a shorter tunneling distance for electrons compared to the elongated trans isomer, leading to a higher conductance state (ON state) for the cis isomer and a lower conductance state (OFF state) for the trans isomer.[7]
Diagram 1: Photoisomerization of this compound
Caption: Reversible trans-cis isomerization of PABA induced by light.
Molecular Engineering: The Importance of Anchor Groups
While PABA itself can be physisorbed onto surfaces, creating stable and reproducible molecular junctions requires robust electronic coupling between the molecule and the conductive electrodes. This is achieved by functionalizing the PABA molecule with anchor groups that form strong, often covalent, bonds with the electrode surface. For gold electrodes, which are widely used due to their inertness and conductivity, thiols (-SH) are the anchor group of choice, forming a well-defined gold-thiolate (Au-S) bond.[10]
The carboxylic acid group (-COOH) on PABA can also serve as an anchor, particularly for metal oxide surfaces, but its interaction with gold is weaker than that of a thiol.[11] Therefore, a common strategy involves synthesizing a thiolated derivative of PABA, such as 4-((4-mercaptophenyl)diazenyl)benzoic acid, to ensure strong and reliable anchoring to gold substrates.
| Property | trans-PABA | cis-PABA | Reference |
| Thermodynamic Stability | More Stable | Metastable | [6] |
| Geometry | Planar, Extended | Non-planar, Compact | [5][6] |
| Expected Conductance | Low (OFF State) | High (ON State) | [7] |
| Isomerization Trigger | UV Light (~365 nm) | Visible Light (>450 nm) / Heat | [9] |
Section 2: Fabrication via Self-Assembled Monolayers (SAMs)
The most common and effective method for incorporating PABA into a device is by forming a self-assembled monolayer (SAM) on a conductive substrate.[10] A SAM is an ordered, single-molecule-thick layer that spontaneously forms on a surface.[12]
Protocol: Gold Substrate Preparation
Causality: The quality of the SAM is critically dependent on the cleanliness and atomic flatness of the substrate. An atomically smooth Au(111) surface is ideal for forming highly ordered monolayers.
-
Substrate Selection: Begin with a silicon wafer coated with a thin adhesion layer (e.g., Cr or Ti) followed by a 100-200 nm layer of gold, deposited via e-beam evaporation or sputtering.
-
Cleaning:
-
Submerge the gold substrate in piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 10-15 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). This step removes organic contaminants.
-
Rinse copiously with deionized (DI) water (18.2 MΩ·cm) and then with absolute ethanol.
-
Dry the substrate under a gentle stream of high-purity nitrogen or argon gas.
-
-
Annealing (Optional but Recommended): To increase the size of the Au(111) terraces, flame-anneal the substrate with a hydrogen flame until it glows orange-red for 1-2 minutes. Allow it to cool in a controlled, clean environment. This process promotes surface reconstruction and yields larger, atomically flat domains.
Protocol: SAM Formation of Thiol-Functionalized PABA
Causality: This protocol relies on the strong affinity of the thiol anchor group for the gold surface, leading to the spontaneous formation of a dense, oriented monolayer. The choice of solvent is critical; it must dissolve the molecule without degrading it or contaminating the surface.
-
Solution Preparation: Prepare a 0.1 to 1.0 mM solution of the thiol-functionalized PABA derivative in a high-purity solvent such as absolute ethanol or toluene. Degassing the solvent by bubbling with nitrogen can help prevent oxidative side reactions.
-
Immersion: Immediately after cleaning and drying, immerse the gold substrate into the prepared solution in a sealed, clean glass container. Ensure the entire gold surface is submerged.
-
Incubation: Allow the self-assembly process to proceed for 12-24 hours at room temperature in a dark, vibration-free environment. The darkness prevents premature photoisomerization of the PABA molecules.
-
Rinsing: After incubation, carefully remove the substrate from the solution. Rinse it thoroughly with fresh, pure solvent (the same as used for the solution) to remove any non-chemisorbed (physisorbed) molecules.
-
Drying: Dry the substrate again under a gentle stream of nitrogen or argon. The substrate, now coated with a PABA SAM, is ready for characterization and incorporation into a junction.
Diagram 2: Workflow for PABA SAM Fabrication and Junction Measurement
Caption: Overall experimental workflow from substrate to measurement.
Section 3: Device Characterization and Photoswitching
Once the SAM is formed, the next step is to create a molecular junction and measure its electrical properties. Conducting Probe Atomic Force Microscopy (C-AFM) is a powerful technique for this purpose, as it allows for the formation of a top contact (the AFM tip) to the SAM with nanoscale precision.[7]
Protocol: C-AFM Measurement of a PABA Molecular Junction
Causality: The C-AFM tip acts as the second electrode, completing the circuit and allowing for current-voltage (I-V) measurements through the molecular layer. By applying a bias voltage and measuring the resulting current, the conductance of the junction can be determined.
-
System Setup: Mount the PABA-SAM substrate in the C-AFM. Use a conductive tip (e.g., gold- or platinum-coated). Operate the instrument in a controlled environment (e.g., vacuum or inert gas) to prevent contamination and degradation.
-
Initial Measurement (trans state):
-
Engage the C-AFM tip with the SAM surface at a controlled, low contact force to avoid damaging the monolayer.
-
Apply a DC bias voltage between the tip and the substrate and sweep it across a defined range (e.g., -0.5 V to +0.5 V). Simultaneously, record the tunneling current. This generates an I-V curve for the junction in the initial, thermodynamically stable trans state.
-
Collect multiple I-V traces at different locations on the surface to ensure statistical reliability.[7]
-
-
Inducing Isomerization (trans to cis):
-
Focus a UV light source (e.g., a laser or LED with λ ≈ 365 nm) onto the junction area for a specific duration (e.g., 60 seconds). This can be done in situ through a viewport in the C-AFM chamber.
-
-
Second Measurement (cis state):
-
Immediately after UV irradiation, repeat the I-V measurement (Step 2) at the same locations. The resulting I-V curves will correspond to the junction with PABA molecules predominantly in the higher-conductance cis state.
-
-
Reversion (cis to trans):
-
To confirm reversibility, irradiate the same junction area with visible light (λ > 450 nm) to switch the molecules back to the trans state.
-
Perform a final set of I-V measurements. The conductance should return to its initial low value.
-
| Parameter | Typical Value | Purpose |
| PABA-SH Solution Conc. | 0.1 - 1.0 mM | Controls SAM density |
| Immersion Time | 12 - 24 hours | Ensures formation of a well-ordered monolayer |
| C-AFM Bias Sweep | -0.5 V to +0.5 V | To measure current-voltage characteristics |
| UV Wavelength (trans→cis) | ~365 nm | To excite the π→π* transition |
| Visible Wavelength (cis→trans) | >450 nm | To excite the n→π* transition |
Diagram 3: Schematic of a C-AFM Molecular Junction
Caption: C-AFM tip forming a junction with the PABA SAM on a gold substrate.
Section 4: Concluding Remarks and Future Outlook
The successful incorporation of this compound into a molecular junction demonstrates a foundational capability in molecular electronics: the ability to control the electrical properties of a circuit with an external light stimulus. A key finding in the literature is that photoswitching efficiency is highly dependent on the local environment; switching is readily observed for isolated molecules but can be suppressed in densely packed monolayers due to steric hindrance and intermolecular interactions.[13] This highlights a critical challenge and an area for future research: optimizing the structure and spacing of molecules within the SAM to ensure robust and reliable switching for practical device applications. By mastering the protocols outlined here, researchers can build a solid foundation for exploring these more advanced concepts in the design of next-generation molecular electronic devices.
References
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MDPI. (n.d.). Photocontrol of Non-Adherent Cell Adhesion via Azobenzene–PEG–Lipid/Cyclodextrin Host–Guest Interactions. Retrieved from [Link]
-
ResearchGate. (2023). Light‐induced Photoswitching of 4‐(Phenylazo)benzoic Acid on Au(111). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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MDPI. (2024). Light-Controlled Modulation of the Endocannabinoid System: Photoswitchable Ligands for Cannabinoid and TRPV1 Receptors. Retrieved from [Link]
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PubMed. (2023). Light-induced Photoswitching of 4-(Phenylazo)benzoic Acid on Au(111). Retrieved from [Link]
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ResearchGate. (n.d.). General view of 4-(phenylazo)benzoic acid. Retrieved from [Link]
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American Chemical Society. (2008). Azobenzenes as Light-Controlled Molecular Electronic Switches in Nanoscale Metal−Molecule−Metal Junctions. Journal of the American Chemical Society. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). New molecular switch architectures. PubMed Central. Retrieved from [Link]
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Royal Society of Chemistry. (2010). Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system. Chemical Society Reviews. Retrieved from [Link]
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ResearchGate. (n.d.). Photochromism of molecular switches—A) diarylethene, B) azobenzene, and.... Retrieved from [Link]
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American Chemical Society. (2022). SAMs on Gold Derived from Adsorbates Having Phenyl and Cyclohexyl Tail Groups Mixed with Their Phase-Incompatible Fluorinated An. Langmuir. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Electrochemistry of Azobenzenes and Its Potential for Energy Storage. PubMed Central. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Azobenzene isomerization in condensed matter: lessons for the design of efficient light-responsive soft-matter systems. Materials Advances. Retrieved from [Link]
-
PNAS. (2018). New molecular switch architectures. Retrieved from [Link]
-
MDPI. (n.d.). On the Computational Design of Azobenzene-Based Multi-State Photoswitches. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Photoresponsive molecular tools for emerging applications of light in medicine. PubMed Central. Retrieved from [Link]
-
Wiley Online Library. (2009). Progress with Molecular Electronic Junctions: Meeting Experimental Challenges in Design and Fabrication. Chemistry – An Asian Journal. Retrieved from [Link]
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MDPI. (n.d.). Light-Driven Charge Transport and Optical Sensing in Molecular Junctions. Retrieved from [Link]
-
EurekAlert!. (2023). Investigating interactions at molecular junctions for novel electronic devices. Retrieved from [Link]
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AIP Publishing. (2024). Advancing the understanding of self-assembled monolayers. Retrieved from [Link]
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National Center for Biotechnology Information. (2017). Chemical energy assisted self-assembling of a porphyrin-substituted benzoic acid in complex environments. PubMed Central. Retrieved from [Link]
-
PubMed. (1989). Orthogonal self-assembled monolayers: alkanethiols on gold and alkane carboxylic acids on alumina. Retrieved from [Link]
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IOPscience. (n.d.). The fabrication, characterization and functionalization in molecular electronics. International Journal of Extreme Manufacturing. Retrieved from [Link]
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Preparation of nanoparticles functionalized with 4-Phenylazobenzoic acid.
Application Notes & Protocols
Topic: Preparation and Characterization of Nanoparticles Functionalized with 4-Phenylazobenzoic Acid
Introduction: The Convergence of Nanotechnology and Photo-Responsive Chemistry
The functionalization of nanoparticles with photo-responsive molecules represents a significant advancement in materials science, offering precise external control over nanoscale interactions.[1] Among these molecules, this compound (PABA), an azobenzene derivative, is of particular interest due to its reversible trans-cis isomerization upon exposure to specific wavelengths of light.[][3] This photo-switching capability, when conferred to a nanoparticle system, unlocks a vast array of applications in targeted drug delivery, diagnostics, and nano-assembly.[4][5]
The core principle involves attaching PABA to the surface of a nanoparticle, typically a noble metal like gold (Au) or silver (Ag), or a metal oxide.[1][6] The nanoparticle provides a stable scaffold and unique physical properties (e.g., the surface plasmon resonance of gold nanoparticles), while the PABA shell provides a dynamic, light-sensitive interface. The trans isomer of azobenzene is planar and relatively non-polar, while UV light induces a conformational change to the bent, more polar cis isomer. This change in polarity and geometry at the nanoparticle surface can be harnessed to trigger the assembly or disassembly of nanoparticle aggregates, or to control interactions with biological systems.[3]
This document provides a comprehensive guide for researchers, detailing the principles, protocols, and characterization techniques for the successful preparation of gold nanoparticles (AuNPs) functionalized with this compound. We will focus on a robust, multi-step synthesis strategy that ensures covalent attachment and high stability, providing insights into the rationale behind each critical step.
Principles of Synthesis and Functionalization
The functionalization of gold nanoparticles with PABA is not typically achieved through direct attachment of the molecule's native carboxylic acid group, as the affinity of carboxylates for the gold surface is weaker than that of other functional groups like thiols.[7] A more reliable and permanent functionalization is achieved through covalent conjugation, which necessitates a multi-step approach.
The chosen strategy involves three primary stages:
-
Synthesis of a Stable Nanoparticle Core: We begin by synthesizing citrate-capped gold nanoparticles. The citrate ions act as both a reducing agent and a weak stabilizing agent, preventing aggregation while allowing for subsequent displacement by more strongly binding ligands.[8]
-
Chemical Modification of the Ligand: this compound is chemically modified to introduce a functional group suitable for covalent bonding. By reacting the carboxylic acid of PABA with ethylenediamine, we create an amine-terminated PABA derivative (PABA-NH₂). This step is crucial as it provides a nucleophilic amine group for the subsequent coupling reaction.[9]
-
Two-Step Covalent Conjugation:
-
Ligand Exchange: The citrate-capped AuNPs are first functionalized with a carboxyl-terminated thiol linker, such as mercaptosuccinic acid (MSA). The thiol group has a very high affinity for the gold surface, forming a strong Au-S bond and creating a stable, self-assembled monolayer with outward-facing carboxylic acid groups.[10]
-
Amide Coupling: The carboxylic acid groups on the nanoparticle surface are activated using carbodiimide chemistry (EDC/NHS). This activated intermediate readily reacts with the amine group of the modified PABA-NH₂ to form a stable amide bond, covalently linking the photo-responsive molecule to the nanoparticle.
-
This systematic approach ensures a high degree of surface coverage, stability, and functional integrity of the final product.
Experimental and Conjugation Workflow
Below is a diagram illustrating the complete workflow from nanoparticle synthesis to final characterization.
Detailed Experimental Protocols
Disclaimer: All procedures should be performed in a fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All glassware must be scrupulously cleaned, for instance with aqua regia (3:1 HCl:HNO₃), and thoroughly rinsed with ultrapure water before use to prevent nanoparticle aggregation.[8]
Materials and Equipment
| Reagents | Equipment |
| Gold(III) chloride trihydrate (HAuCl₄·3H₂O) | Heating mantle with magnetic stirrer |
| Trisodium citrate dihydrate | Volumetric flasks and beakers |
| This compound (PABA) | pH meter |
| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) | Centrifuge (capable of >12,000 x g) |
| N-Hydroxysuccinimide (NHS) | UV-Vis Spectrophotometer |
| Ethylenediamine | Dynamic Light Scattering (DLS) instrument |
| Mercaptosuccinic acid (MSA) | Transmission Electron Microscope (TEM) |
| 2-(N-morpholino)ethanesulfonic acid (MES) buffer | Fourier-Transform Infrared (FTIR) Spectrometer |
| Potassium carbonate (K₂CO₃) | Lyophilizer (optional) |
| Ultrapure water (18.2 MΩ·cm) | Standard laboratory glassware |
Protocol 1: Synthesis of Citrate-Capped AuNPs (20 nm)
This protocol is adapted from established methods for synthesizing monodisperse gold nanoparticles.[8]
-
Add 95 mL of ultrapure water to a 250 mL round-bottom flask equipped with a stir bar.
-
Add 20 µL of 30% HAuCl₄·3H₂O solution.
-
Bring the solution to a rolling boil under vigorous stirring.
-
Rapidly inject 5 mL of a 1% (w/v) aqueous sodium citrate solution into the boiling, stirring solution.
-
Observe the color change from pale yellow to gray, then purple, and finally to a deep ruby red, which typically occurs within 15 minutes.
-
Continue boiling and stirring for an additional 15 minutes after the final color change to ensure the reaction is complete.
-
Remove the flask from the heat and continue stirring until it cools to room temperature.
-
Store the resulting citrate-capped AuNP solution at 4°C.
Protocol 2: Synthesis of Amine-Terminated PABA (PABA-NH₂)
This protocol modifies PABA to introduce a primary amine for subsequent conjugation.[9]
-
Dissolve 1 mmol of this compound, 1.2 mmol of NHS, and 1.2 mmol of EDC in 20 mL of anhydrous Dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 4 hours to activate the carboxylic acid group.
-
In a separate flask, dissolve 10 mmol (a 10-fold excess) of ethylenediamine in 10 mL of DMF.
-
Slowly add the activated PABA solution dropwise to the ethylenediamine solution under constant stirring.
-
Allow the reaction to proceed overnight at room temperature.
-
The product can be purified by solvent extraction or column chromatography to remove excess ethylenediamine and byproducts.
-
Confirm the chemical structure of the resulting PABA-NH₂ using ¹H NMR and FTIR spectroscopy. The appearance of peaks corresponding to the ethylenediamine protons and the amide bond will confirm successful synthesis.[9]
Protocol 3: Functionalization with PABA-NH₂
This protocol details the ligand exchange and final covalent coupling on the AuNP surface.[10]
Step 3A: Surface Modification with Mercaptosuccinic Acid (MSA)
-
Prepare a 10 mM stock solution of MSA in ultrapure water. Adjust the pH to ~9.0 with K₂CO₃ to deprotonate the thiol group, enhancing its reactivity with the gold surface.
-
To 10 mL of the citrate-capped AuNP solution from Protocol 1, add the 10 mM MSA solution to a final concentration of 1 mM.
-
Stir the mixture at room temperature for 24 hours to facilitate the ligand exchange.
-
Purify the MSA-functionalized AuNPs (MSA-AuNPs) by centrifugation at 12,000 x g for 30 minutes.
-
Carefully discard the supernatant, which contains displaced citrate and excess MSA.
-
Resuspend the nanoparticle pellet in 10 mL of MES buffer (e.g., 25 mM, pH 6.0). Repeat this wash step twice to ensure complete removal of unreacted reagents.
Step 3B: Amide Coupling of PABA-NH₂ to MSA-AuNPs
-
To the final suspension of MSA-AuNPs in 10 mL of MES buffer (pH 6.0), add EDC to a final concentration of 10 mM and NHS to a final concentration of 5 mM.
-
Allow the activation reaction to proceed for 30 minutes with gentle stirring. This activates the surface carboxyl groups.
-
Prepare a 10 mM solution of the PABA-NH₂ (from Protocol 2) in MES buffer.
-
Add the PABA-NH₂ solution to the activated MSA-AuNP solution to a final PABA-NH₂ concentration of 1 mM.
-
Adjust the pH of the reaction mixture to 7.5-8.0 to facilitate the nucleophilic attack by the amine group.
-
Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.
-
Purify the final PABA-functionalized AuNPs by centrifugation at 12,000 x g for 30 minutes.
-
Discard the supernatant and resuspend the pellet in ultrapure water or a buffer of choice (e.g., PBS, pH 7.4). Repeat the washing step three times to remove all unreacted materials.
-
Store the final product at 4°C for further use.
Characterization and Data Interpretation
Thorough characterization is essential to validate the successful synthesis and functionalization of the nanoparticles.
Visualization of the Functionalized Nanoparticle
Expected Characterization Results
The following table summarizes the expected outcomes from key characterization techniques at each stage of the process.
| Technique | Citrate-AuNP | MSA-AuNP | PABA-AuNP | Rationale |
| UV-Vis Spectroscopy | Sharp SPR peak at ~520 nm | Red-shift of SPR peak by 2-5 nm | Further red-shift (5-10 nm total) and appearance of a new peak/shoulder at ~325 nm (trans-azobenzene)[9] | The red-shift indicates a change in the local refractive index at the nanoparticle surface due to ligand binding. The new peak confirms the presence of the PABA moiety. |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter ~25-30 nm | Increase in hydrodynamic diameter | Further increase in hydrodynamic diameter | The addition of successive layers (MSA, PABA) increases the overall size of the nanoparticle-ligand complex in solution. |
| Zeta Potential | Highly negative (~ -30 to -50 mV) | Remains highly negative | Value becomes less negative | Citrate and MSA shells are negatively charged (carboxylate groups). The final PABA shell is less charged, leading to a less negative surface potential. |
| Transmission Electron Microscopy (TEM) | Monodisperse, spherical cores (~20 nm diameter) | Core size and shape unchanged | Core size and shape unchanged; may show a faint halo if stained appropriately | TEM visualizes the metallic core. The functional layers are organic and generally not visible without specific staining, but core integrity and monodispersity can be confirmed.[6] |
| FTIR Spectroscopy | - | - | Characteristic peaks for amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1540 cm⁻¹), and aromatic C=C stretches. | Confirms the formation of the amide bond and the presence of the aromatic PABA structure on the nanoparticle surface.[6] |
Troubleshooting
| Problem | Possible Cause | Solution |
| Broad UV-Vis peak or purple/blue solution | Nanoparticle aggregation | Ensure glassware is scrupulously clean. Verify the stability of the citrate cap before functionalization. Ensure sufficient ligand coverage.[10] |
| No red-shift in SPR after ligand exchange | Incomplete or failed ligand exchange | Check the pH of the MSA solution (~9.0) to ensure thiol deprotonation. Increase reaction time or MSA concentration. |
| No PABA peak in UV-Vis after coupling | Inefficient amide coupling | Confirm the activity of EDC/NHS reagents (they are moisture-sensitive). Verify the pH (7.5-8.0) during the coupling step. |
| Significant sample loss during washing | Irreversible aggregation | Increase the stability of the intermediate nanoparticles (MSA-AuNPs) by ensuring complete ligand exchange. Avoid overly harsh centrifugation. |
References
-
MDPI. (n.d.). Photocontrol of Non-Adherent Cell Adhesion via Azobenzene–PEG–Lipid/Cyclodextrin Host–Guest Interactions. Available at: [Link]
-
PubMed. (n.d.). Synthesis of silver nanoparticles using plant derived 4-N-methyl benzoic acid and evaluation of antimicrobial, antioxidant and antitumor activity. Available at: [Link]
-
Journal of Medicinal and Nanomaterials Chemistry. (2023). Benzoic acid-functionalized α-Fe2O3 nanoparticles: synthesis, characterization, magnetic and optical properties. Available at: [Link]
-
Springer. (2014). Design, Synthesis, and Functionalization of Nanomaterials for Therapeutic Drug Delivery. Available at: [Link]
-
PMC - NIH. (n.d.). Biofunctionalized Targeted Nanoparticles for Therapeutic Applications. Available at: [Link]
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MDPI. (n.d.). Functionalization of Gold Nanoparticles by Inorganic Entities. Available at: [Link]
-
Beilstein Journals. (n.d.). Comparison of four functionalization methods of gold nanoparticles for enhancing the enzyme-linked immunosorbent assay (ELISA). Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of silver nanoparticles using plant derived 4-N-methyl benzoic acid and evaluation of antimicrobial, antioxidant and antitumor activity. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of Gold Nanoparticles Capped-Benzoic Acid Derivative Compounds (o-, m-, and p-Hydroxybenzoic Acid). Available at: [Link]
-
ResearchGate. (n.d.). (a) 4-(phenylazo)benzoic acid (azobenzene carbonic acid), a derivative... | Download Scientific Diagram. Available at: [Link]
-
MDPI. (n.d.). Photo-Controlled Self-Assembly of Nanoparticles: A Promising Strategy for Development of Novel Structures. Available at: [Link]
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ResearchGate. (n.d.). Photo-Controlled Self-Assembly of Nanoparticles: A Promising Strategy for Development of Novel Structures. Available at: [Link]
-
PubMed Central. (n.d.). Self-Assembly of Organic Nanomaterials and Biomaterials: The Bottom-Up Approach for Functional Nanostructures Formation and Advanced Applications. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Phenylazobenzoic Acid
Welcome to the technical support center for the synthesis of 4-Phenylazobenzoic acid and related azo compounds. This guide is designed for researchers, chemists, and drug development professionals who seek to improve the yield and purity of their synthetic procedures. We will explore common challenges, provide in-depth troubleshooting, and detail validated protocols to ensure reproducible, high-quality results.
Introduction: The Challenge of Azo Synthesis
This compound is a photo-isomerizable molecule belonging to the azobenzene class, making it a valuable building block in materials science for applications like photoswitchable devices and liquid crystals.[1][2] The synthesis of azo compounds, while well-established, is notoriously sensitive to reaction conditions. Seemingly minor deviations in temperature, pH, or reagent purity can lead to significantly reduced yields and the formation of difficult-to-remove impurities.[3][4] This guide provides a systematic approach to overcoming these common hurdles.
Overview of Synthetic Pathways
While several methods exist, a common and direct route for synthesizing this compound involves the condensation of p-aminobenzoic acid with nitrosobenzene in glacial acetic acid.[5][6] This method is reliable and can provide good yields.[5]
However, the broader class of azo dyes is most frequently synthesized via a two-step diazotization and azo coupling reaction.[7] This process involves:
-
Diazotization: Conversion of a primary aromatic amine (e.g., p-aminobenzoic acid) into a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid.[8][9]
-
Azo Coupling: The electrophilic diazonium salt reacts with an electron-rich coupling partner, such as a phenol or an aniline derivative, to form the characteristic azo (-N=N-) linkage.[10][11]
This guide will focus on troubleshooting the widely applicable diazotization and coupling pathway, as its principles are fundamental to optimizing the synthesis of many azo compounds.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, explaining the chemical reasoning behind each solution.
Q1: My diazotization reaction is failing or giving a very low yield. What are the most likely causes?
A1: Low yield in the diazotization step is a frequent issue, often traced back to the inherent instability of the diazonium salt.[3] Several critical factors must be rigorously controlled:
-
Improper Temperature Control: This is the most common culprit. Diazonium salts are thermally unstable and readily decompose at temperatures above 5°C, leading to the formation of unwanted phenol byproducts and nitrogen gas.[3][8][12] The reaction must be maintained between 0-5°C using an ice-salt bath.[3]
-
Incorrect Acid Concentration: A sufficient excess of mineral acid (e.g., hydrochloric acid) is vital. The acid serves two purposes: generating the reactive nitrous acid from sodium nitrite and stabilizing the resulting diazonium salt by preventing unwanted side reactions.[8]
-
Rate of Nitrite Addition: The aqueous solution of sodium nitrite must be added slowly and dropwise. A rapid addition can cause a localized temperature increase, leading to decomposition, and can also lead to the formation of diazoamino compounds if the pH rises.[3][8]
-
Purity of Starting Amine: The primary aromatic amine must be of high purity. Impurities can lead to the formation of colored byproducts that complicate the purification of the final azo compound.[3][7][8]
Q2: I'm observing a brown, tar-like substance in my reaction mixture. What is it and how can I prevent it?
A2: The formation of brown, insoluble, or tar-like materials typically indicates decomposition products or unwanted side reactions.[3]
-
Cause 1: Diazonium Salt Decomposition: As mentioned, if the temperature rises above the 0-5°C range, the diazonium salt will decompose into a phenol.[12] Phenols are highly susceptible to oxidation, which can produce dark, polymeric materials.
-
Solution: Strictly maintain the low reaction temperature throughout the diazotization and coupling steps. Ensure the diazonium salt solution is used immediately after its preparation.[3]
-
-
Cause 2: Oxidation of the Coupling Partner: Electron-rich coupling components, especially phenols and anilines, can be oxidized by air or nitrous acid, leading to colored impurities.
-
Solution: Use high-purity starting materials and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) if oxidation is a persistent issue.
-
Q3: The yield of my desired azo compound is low despite a successful diazotization. How can I optimize the coupling step?
A3: A low coupling yield points to suboptimal reaction conditions for the electrophilic aromatic substitution. The key is to maximize the reactivity of your coupling partner while maintaining the stability of your diazonium salt electrophile.
-
Incorrect pH: The pH of the coupling medium is the most critical parameter and depends entirely on the nature of your coupling component.[3][13]
-
For Phenols: The reaction should be conducted in a mildly alkaline medium (pH > 7.5).[14] This deprotonates the phenol to form the much more strongly activating phenoxide ion, which is a more potent nucleophile for the coupling reaction.[3][12]
-
For Anilines: The reaction is best performed in a mildly acidic medium (pH < 6).[14] This ensures that there is a sufficient concentration of the free amine, which is the reactive species. At a lower (more acidic) pH, the amine becomes protonated (-NH3+), which is a strongly deactivating group and will not couple.[14]
-
-
Slow Reagent Addition: The cold diazonium salt solution should be added slowly to the cold solution of the coupling component with vigorous stirring. This prevents localized high concentrations of the diazonium salt, which can lead to side reactions like self-coupling.[3]
Q4: The color of my final product is inconsistent, or I'm getting isomeric impurities. Why is this happening?
A4: Color variations can be due to impurities or, in some cases, different crystal forms (polymorphism).[15] The formation of isomers is a common side reaction.
-
Cause: Ortho-Coupling: The azo coupling reaction preferentially occurs at the para position relative to the activating group on the coupling partner.[11] If the para position is blocked, the coupling will occur at an ortho position, though typically at a slower rate.[11] This results in an isomeric impurity that can be difficult to separate.
-
Solution: To ensure the formation of a single isomer, always select a coupling component where the para position is available and activated.
-
-
Cause: Self-Coupling: In some cases, the unreacted primary amine from the diazotization step can act as a coupling partner for the diazonium salt, forming a diazoamino compound. This is more likely if the reaction is not sufficiently acidic.[16]
-
Solution: Ensure an adequate excess of acid during diazotization and maintain a low temperature.
-
Frequently Asked Questions (FAQs)
Q: What are the most critical parameters to monitor for a successful synthesis? A: The three most critical parameters are temperature , pH , and the rate of reagent addition . Temperature must be kept at 0-5°C during diazotization to prevent decomposition.[8] The pH during coupling must be optimized based on the coupling partner (alkaline for phenols, acidic for anilines) to maximize nucleophilicity.[3][14] Slow addition of reagents prevents temperature spikes and minimizes side reactions.[3]
Q: Why is it necessary to use the diazonium salt immediately after preparation? A: Aryl diazonium salts are generally unstable intermediates. Even at low temperatures, they will slowly decompose over time by reacting with water to form phenols.[12][17] For maximum yield, the prepared diazonium salt solution should be used in the subsequent coupling reaction without delay.
Q: How can I confirm the completion of the diazotization reaction? A: The presence of excess nitrous acid indicates that all the primary amine has been consumed. This can be tested by placing a drop of the reaction mixture onto starch-iodide paper. An immediate blue-black color indicates the presence of nitrous acid, signaling the completion of the diazotization.[18]
Data and Troubleshooting Summary
| Parameter | Optimal Condition/Range | Rationale |
| Diazotization Temperature | 0–5 °C | Prevents decomposition of the unstable diazonium salt.[3][8] |
| Acid for Diazotization | Excess mineral acid (e.g., HCl) | Generates nitrous acid and stabilizes the diazonium salt.[8] |
| NaNO₂ Addition | Slow, dropwise | Controls reaction rate and prevents localized temperature increases.[8] |
| Coupling pH (Phenols) | Mildly Alkaline (>7.5) | Forms the more reactive phenoxide ion.[3][14] |
| Coupling pH (Anilines) | Mildly Acidic (<6) | Ensures the amine is in its free, nucleophilic form.[14] |
| Purity of Reagents | High Purity (>98%) | Minimizes side reactions and formation of colored byproducts.[4][7] |
| Problem Observed | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | Diazonium salt decomposition; Incorrect coupling pH; Impure reagents. | Maintain 0-5°C; Adjust pH based on coupling partner; Use high-purity starting materials.[3][4] |
| Tar/Polymer Formation | Reaction temperature too high; Oxidation of starting materials. | Use an ice-salt bath; Use freshly prepared diazonium salt; Consider inert atmosphere.[3] |
| Off-Color Product | Formation of phenol byproducts; Isomeric impurities (ortho-coupling). | Ensure strict temperature control; Use a coupling partner with an unblocked para-position.[11][12] |
| Difficulty in Purification | Presence of multiple byproducts; Poor crystal formation. | Optimize reaction conditions to minimize side reactions; Select an appropriate recrystallization solvent and control the cooling rate.[19][20] |
Visualized Workflows and Logic
Caption: Decision tree for troubleshooting low yield in azo dye synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a reliable procedure published in Organic Syntheses. [6] Materials:
-
p-Aminobenzoic acid (5.4 g, 0.039 mol)
-
Nitrosobenzene (4.2 g, 0.039 mol)
-
Glacial Acetic Acid (39 mL)
-
95% Ethanol (for recrystallization)
Procedure:
-
In a 100 mL Erlenmeyer flask, dissolve 5.4 g of p-aminobenzoic acid in 39 mL of warm glacial acetic acid.
-
Cool the solution to room temperature.
-
Add 4.2 g of nitrosobenzene to the solution. Stopper the flask and shake vigorously until the nitrosobenzene is completely dissolved.
-
Allow the stoppered flask to stand at room temperature for 12 hours. The product will begin to crystallize, often within 15 minutes.
-
Collect the precipitated product by vacuum filtration using a Büchner funnel. Crucially, do not cool the solution below room temperature (approx. 20°C) before filtering, as this may cause impurities to precipitate. [6]6. Wash the collected solid first with a small amount of cold glacial acetic acid, followed by a thorough wash with cold deionized water.
-
Air-dry the crude product. The expected yield of crude acid is approximately 6.2 g (70%).
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds by leveraging differences in solubility. [20][21] Procedure:
-
Transfer the crude, air-dried this compound to an appropriately sized Erlenmeyer flask.
-
Add 95% ethanol as the solvent. A ratio of approximately 60 mL of ethanol per gram of crude product is recommended. [6]3. Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Do not overheat.
-
Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask can slow the cooling rate, which promotes the formation of larger, purer crystals. [20]5. After the solution has reached room temperature and crystal formation appears complete, place the flask in an ice bath for at least 20 minutes to maximize the recovery of the purified product.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold 95% ethanol, and dry thoroughly. The purified product should appear as orange-gold plates with a melting point of 248-250°C. [6][22]
References
-
Aryl Diazonium Coupling Reactions. (n.d.). St. John's University. [Link]
-
Bamoniri, A., et al. (2012). Optimization of the kind and amount of acid for diazotization reaction. ResearchGate. [Link]
-
Coupling Reactions of Aryl Diazonium Salts. (2019). Chemistry LibreTexts. [Link]
-
Azo coupling. (n.d.). Wikipedia. [Link]
-
Reactions of Diazonium Salts. (2023). Chemistry LibreTexts. [Link]
-
Optimization of the diazotization and hydrolysis reaction conditions. (n.d.). ResearchGate. [Link]
-
P-Aminobenzoic Acid Diazotization. (n.d.). Scribd. [Link]
-
Ayass, W. F., et al. (2016). A Facile Optimization of Diazotization and Phase Transfer Catalyzed Azo-Coupling Reactions in Microreactors. AKJournals. [Link]
-
General view of 4-(phenylazo)benzoic acid. (n.d.). ResearchGate. [Link]
-
Optimization of the reaction conditions for diazotization-azidation of aniline. (n.d.). ResearchGate. [Link]
-
Photocontrol of Non-Adherent Cell Adhesion via Azobenzene–PEG–Lipid/Cyclodextrin Host–Guest Interactions. (n.d.). MDPI. [Link]
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This compound. (n.d.). PubChem. [Link]
-
Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. (n.d.). Quest Journals. [Link]
-
Exploring High-Purity Dyes for Analytical Applications. (n.d.). Chem-Station. [Link]
-
Al-Ghabsha, T. S., & Salih, E. S. (2019). Spectrophotometric Determination of p-aminobenzoic acid via Diazotization and Coupling reaction. Research Journal of Pharmacy and Technology. [Link]
-
Benzoic acid, 4-(phenylazo)-. (n.d.). NIST WebBook. [Link]
-
Suggestions required for efficient isolation and purification of azo pigments? (2021). ResearchGate. [Link]
-
Musgrave, R. (2017). Diazonium Salt Side Reaction (Azo Dye Formation). YouTube. [Link]
-
Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scirp.org. [Link]
-
The Science Behind Azo Dyes: Key Intermediates and Their Impact. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. [Link]
-
Benzoic acid, p-phenylazo-. (n.d.). Organic Syntheses. [Link]
-
Recrystallization of Benzoic Acid. (n.d.). University of Massachusetts. [https://courses.umass.edu/chem267/labs/recon/rec benzoic.pdf]([Link] benzoic.pdf)
-
Lee, J., et al. (2024). Uncovering Factors That Affect the Efficiency of Azo Dye Synthesis in Organic Chemistry Laboratory. Journal of Chemical Education. [Link]
-
Azo coupling reactions structures and mechanisms. (2025). ResearchGate. [Link]
-
Azo Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid? (2015). ResearchGate. [Link]
-
Benzoic Acid, Recrystallization, and Solubility vs pH. (2015). YouTube. [Link]
-
Recrystallization of Benzoic Acid. (2023). Reddit. [Link]
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Technical Support Center: Troubleshooting Poor Solubility of 4-Phenylazobenzoic Acid
Welcome to the technical support center for 4-Phenylazobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experimental work.
Understanding the Challenge: The Dichotomy of this compound's Structure
This compound (PABA), with its molecular formula C₁₃H₁₀N₂O₂, presents a classic solubility challenge rooted in its molecular structure.[1][2] The molecule possesses a polar, hydrophilic carboxylic acid group (-COOH) that prefers to interact with polar solvents like water.[3] However, the bulk of the molecule consists of two phenyl rings linked by an azo bridge (-N=N-), creating a large, nonpolar, and hydrophobic backbone.[1] This hydrophobic character dominates, leading to its poor solubility in aqueous solutions, a common trait for aromatic carboxylic acids with large non-polar regions.[4][5] The predicted Log10 of its water solubility is -3.57, indicating very low intrinsic aqueous solubility.[6]
This guide will walk you through systematic approaches to overcome this challenge, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the solubility of this compound.
Q1: Why is my this compound not dissolving in water?
As explained above, the large, nonpolar azobenzene portion of the molecule is hydrophobic ("water-fearing") and counteracts the solubilizing effect of the polar carboxylic acid group.[4] For the molecule to dissolve, the solvent must overcome the strong intermolecular forces in the solid crystal lattice of the acid. Water, being a highly polar solvent, preferentially forms strong hydrogen bonds with other water molecules and struggles to solvate the large, nonpolar part of PABA.
Q2: I'm trying to dissolve it in an organic solvent, but it's still not working. What am I doing wrong?
While PABA is more soluble in organic solvents than in water, the choice of solvent is critical. The principle of "like dissolves like" is paramount.[4] A highly nonpolar solvent like hexane might not be effective because it cannot interact favorably with the polar carboxylic acid group. Conversely, a very polar organic solvent might not be optimal on its own. The key is often finding a solvent with an intermediate polarity or using a solvent mixture that can accommodate both the polar and nonpolar regions of the molecule. Additionally, factors like temperature and the physical form of the solid can play a significant role.[7][8]
Q3: Can I just heat the solution to get it to dissolve?
Heating will generally increase the solubility of a solid in a liquid and can be a useful technique.[8][9] However, there are a few caveats. Firstly, the compound may precipitate out of the solution as it cools, which could be problematic for your experiment. Secondly, prolonged heating at high temperatures could potentially lead to degradation of the compound, although this compound has a high melting point of 247-250 °C, suggesting good thermal stability.[10]
Q4: Is this compound soluble in DMSO?
Yes, aprotic polar solvents like Dimethyl Sulfoxide (DMSO) are often effective at dissolving compounds with both polar and nonpolar characteristics. A structurally related succinimidyl ester of an azo dye is known to be soluble in DMSO.[11] DMSO has a large dipole moment and can interact favorably with the carboxylic acid group while also having alkyl groups that can interact with the aromatic rings. It is a common first choice for dissolving poorly water-soluble compounds for in vitro assays.
Systematic Troubleshooting Workflow for Poor Solubility
If you are facing difficulties in dissolving this compound, follow this systematic workflow. The underlying principle is to modify the solvent system or the solute itself to achieve better solvation.
Step 1: Solvent Selection and Optimization
The initial and most critical step is selecting an appropriate solvent or solvent system.
Protocol 1: Screening of Organic Solvents
-
Initial Screen: Begin by testing solubility in small volumes of common laboratory solvents of varying polarities.
-
Recommended Solvents: DMSO, Dimethylformamide (DMF), Tetrahydrofuran (THF), Ethanol, Methanol, and Acetonitrile.
-
Procedure: To approximately 1 mg of this compound in a small vial, add the solvent dropwise while vortexing until the solid dissolves or a reasonable volume (e.g., 1 mL) has been added.
-
-
Rationale: This initial screen will quickly identify the most promising solvents. Aromatic carboxylic acids are generally soluble in less polar organic solvents like alcohols and ethers.[4]
-
Observation: Note the approximate concentration at which the compound dissolves in each solvent.
Data Summary: Expected Solubility Behavior
| Solvent Class | Examples | Expected Solubility of PABA | Rationale |
| Aprotic Polar | DMSO, DMF | High | Can solvate both the polar -COOH group and the nonpolar aromatic rings effectively. |
| Polar Protic | Ethanol, Methanol | Moderate to High | The hydroxyl group can hydrogen bond with the carboxylic acid, and the alkyl chain can interact with the aromatic backbone.[12][13] |
| Ethers | THF, Dioxane | Moderate | Offer a balance of polarity to interact with the whole molecule. |
| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | Primarily interact with the nonpolar part of the molecule.[12] |
| Nonpolar | Toluene, Hexane | Very Low | Ineffective at solvating the polar carboxylic acid group.[12][13] |
Step 2: pH Adjustment for Aqueous Solutions
For applications requiring an aqueous solution, modulating the pH is the most effective strategy.[14][15][16]
Protocol 2: Base-Mediated Dissolution in Aqueous Buffers
-
Principle: this compound is a carboxylic acid and therefore a weak acid.[3] By increasing the pH of the solution above its pKa, the carboxylic acid group (-COOH) will be deprotonated to form the highly soluble carboxylate anion (-COO⁻).[9]
-
Procedure:
-
Prepare a slurry of this compound in your desired aqueous buffer (e.g., PBS).
-
While stirring, add a dilute solution of a base (e.g., 0.1 M NaOH) dropwise.
-
Monitor the dissolution of the solid. The solution should become clear as the pH increases and the compound dissolves.
-
Aim for a final pH that is at least 1-2 units above the pKa of the carboxylic acid. The pKa of benzoic acid is approximately 4.2, and PABA's pKa is expected to be in a similar range. A final pH of 7 or higher is typically sufficient.
-
-
Caution: Ensure that the final pH is compatible with your experimental system (e.g., cell culture, enzyme assay).
Workflow Diagram: pH Adjustment
Caption: Logic for dissolving PABA in aqueous solutions via pH increase.
Step 3: Advanced Solubilization Techniques
If the above methods are insufficient or not suitable for your application, consider these advanced strategies.
Co-solvency
The use of a water-miscible organic solvent (a co-solvent) can enhance the solubility of hydrophobic compounds in aqueous solutions.[14][17]
-
Common Co-solvents: Ethanol, DMSO, PEG 400.
-
Methodology: First, dissolve the this compound in a minimal amount of the pure co-solvent (e.g., DMSO). Then, slowly add this concentrated stock solution to your aqueous buffer with vigorous stirring.
-
Critical Consideration: Be mindful of the final concentration of the organic solvent, as it may affect your biological system. It is crucial to have a vehicle control in your experiments. There is a risk of the compound precipitating if the stock solution is added too quickly or if the final concentration of the co-solvent is too low.
Use of Surfactants
Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in water.[14][15]
-
Examples: Tween® 20, Tween® 80, Triton™ X-100.
-
Application: This method is often used in formulation development. A small percentage of surfactant (e.g., 0.1-1%) can be added to the aqueous medium before introducing the compound.
Particle Size Reduction
Reducing the particle size of the solid drug increases the surface area available for interaction with the solvent, which can improve the rate of dissolution.[7][17]
-
Methods: Micronization or nanosuspension techniques can be employed. While typically requiring specialized equipment, simple grinding with a mortar and pestle can provide some benefit for laboratory-scale experiments.
Summary and Key Takeaways
Troubleshooting the poor solubility of this compound is a multi-faceted process that hinges on understanding its chemical structure.
-
For Organic Media: Start by screening a range of solvents, with polar aprotic solvents like DMSO and DMF being strong initial candidates.
-
For Aqueous Media: The most reliable method is to increase the pH to deprotonate the carboxylic acid, forming a soluble salt.
-
For Complex Systems: Co-solvents can be effective, but care must be taken to avoid precipitation and to control for solvent effects in the experiment.
By systematically applying these principles and protocols, you can overcome the solubility challenges posed by this compound and ensure the success of your research.
References
-
Xie, B., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(11), 4683-4716. [Link]
-
PubMed. (2024). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- Kumar, S., & Singh, A. (2011). Strategies for solubility enhancement of poorly soluble drugs. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 53-62.
-
Haz-Map. (n.d.). This compound. Retrieved from [Link]
- Mahapatra, A. P. K., et al. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. International Journal of PharmTech Research, 13(2), 80-93.
-
IJNRD. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
-
CK-12 Foundation. (2025, December 16). Physical Properties of Carboxylic Acids. Retrieved from [Link]
-
Cheméo. (n.d.). Benzoic acid, 4-(phenylazo)-. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-(phenylazo)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Worldwidejournals.com. (2015). Spectral Characteristics and Solvent Effects of 4-(Phenylazo) Benzoic Acid and 2-(4-Hydroxyphenylazo) Benzoic Acid on α-Cyclo. Retrieved from [Link]
-
Reddit. (2021, April 12). Don't understand Why compound X is insoluble? Shouldn't carboxylic acids be soluble in water? Retrieved from [Link]
-
Chemistry 210 Experiment Ib. (2012, November 14). Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]
-
LibreTexts Chemistry. (2025, October 3). Chapter 17.2: Factors That Affect Solubility. Retrieved from [Link]
-
Quora. (2018, April 7). What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids? Retrieved from [Link]
-
SDSU Chemistry. (n.d.). Chapter 13 Carboxylic Acids. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-(phenylazo)-(E)-. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved from [Link]
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Technical Support Center: Optimizing the Photo-switching Efficiency of 4-Phenylazobenzoic Acid on Surfaces
Welcome to the technical support center for the optimization of 4-Phenylazobenzoic acid (PABA) photo-switching on surfaces. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common experimental hurdles and achieve reliable and efficient photo-switching in your surface-based assays.
Introduction: The Promise and Challenges of Surface-Confined PABA Photo-switching
This compound is a prominent member of the azobenzene family, molecules renowned for their ability to undergo reversible trans-cis isomerization upon light irradiation. This photo-switching capability makes PABA an exciting candidate for a range of applications, including light-controlled bio-interfaces, molecular electronics, and targeted drug delivery systems. The trans isomer, which is thermodynamically more stable, can be converted to the cis isomer with UV light, and the reverse process can be triggered by visible light or heat.
However, transitioning from solution-based studies to surface-confined systems introduces a new set of challenges. The proximity of molecules to each other and to the substrate can dramatically alter their photo-physical behavior. This guide will address these complexities and provide practical solutions to common problems encountered in the lab.
Section 1: Troubleshooting Common Issues in PABA Photo-switching
This section is formatted as a series of common problems followed by their potential causes and recommended solutions.
Issue 1: Low or No Photo-switching Observed
You've assembled your PABA monolayer on a surface, but upon irradiation with UV light, you observe minimal or no change in your analytical signal (e.g., UV-Vis absorbance, STM appearance).
Potential Causes and Solutions:
-
Cause A: Molecular Crowding and Steric Hindrance: In densely packed monolayers, the PABA molecules may not have sufficient free volume to undergo the significant conformational change from the linear trans isomer to the bent cis isomer. This is a frequently observed phenomenon where photoswitching is absent in tight‐packed islands[1][2].
-
Solution: Optimize the surface coverage of PABA. Prepare samples with varying concentrations of PABA in the deposition solution or adjust the immersion time to achieve a lower molecular density. Co-adsorption with a spacer molecule, such as an alkanethiol, can also be an effective strategy to create the necessary free volume for isomerization[3].
-
-
Cause B: Substrate-Induced Quenching: The choice of substrate is critical. Metallic surfaces like gold (Au), silver (Ag), and graphene can quench the excited state of the azobenzene moiety, leading to a deactivation of the photoisomerization process.
-
Solution: If you suspect substrate quenching, consider introducing a spacer group between the azobenzene core and the surface. While PABA's carboxylic acid group directly interacts with many surfaces, designing a longer molecular linker can mitigate this quenching effect. Alternatively, exploring different substrates, such as Pt(111), which may be less prone to disrupting isomerization, could be beneficial.
-
-
Cause C: Aggregation: PABA molecules can form aggregates on the surface, which can significantly hinder or prevent photo-switching. Aggregation can be influenced by solvent choice and deposition conditions.
-
Solution: Screen different solvents for your deposition solution. A solvent that promotes a good dispersion of PABA is crucial. Sonication of the solution before deposition can help break up pre-existing aggregates. Additionally, optimizing the deposition temperature and humidity can influence the self-assembly process and minimize aggregation.
-
Issue 2: Incomplete Photo-switching or Low Photostationary State (PSS) of the cis-Isomer
You observe some photo-switching, but the conversion to the cis isomer is far from complete, even after prolonged irradiation.
Potential Causes and Solutions:
-
Cause A: Sub-optimal Irradiation Wavelength: The efficiency of the trans-to-cis isomerization is wavelength-dependent.
-
Solution: Ensure you are using an appropriate UV light source. The π-π* transition of the trans isomer of PABA, which is responsible for the isomerization, typically has a maximum absorption around 320-360 nm[4]. Using a light source that emits strongly in this range will maximize the switching efficiency.
-
-
Cause B: Competing cis-to-trans Back-Isomerization: The cis isomer also absorbs light, and this can lead to a competing back-isomerization to the trans form, even under UV irradiation. This establishes a photostationary state (PSS), which is a dynamic equilibrium between the two isomers.
-
Solution: To achieve a higher population of the cis isomer, you may need to carefully select the irradiation wavelength to maximize the absorption of the trans isomer while minimizing the absorption of the cis isomer[5].
-
-
Cause C: Thermal Relaxation: The cis isomer is thermodynamically less stable than the trans isomer and can thermally relax back to the trans form. This process can be significant, especially at elevated temperatures[6].
-
Solution: If your experimental setup allows, consider performing the photo-switching and subsequent measurements at lower temperatures to slow down the thermal relaxation rate.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best substrate for PABA photo-switching experiments?
A1: Gold (Au(111)) is a widely used substrate due to its well-defined surface and the strong interaction with the carboxylic acid group of PABA, facilitating the formation of self-assembled monolayers (SAMs)[1][2]. However, as mentioned in the troubleshooting section, gold can also quench the photo-switching. Therefore, the "best" substrate is application-dependent. For applications where high switching efficiency is paramount, exploring alternative substrates or using spacer molecules on gold is recommended.
Q2: How can I confirm that I have a monolayer of PABA on my surface?
A2: A combination of surface characterization techniques is recommended. Scanning Tunneling Microscopy (STM) can provide real-space images of the surface, allowing you to visualize the molecular arrangement and confirm the presence of a monolayer[2]. X-ray Photoelectron Spectroscopy (XPS) can be used to determine the elemental composition of the surface and confirm the presence of the nitrogen atoms from the azo group and the carbon and oxygen from the rest of the molecule.
Q3: What are the typical irradiation times and power required for photo-switching?
A3: The required irradiation time and power are highly dependent on the experimental setup, including the light source, the distance from the source to the sample, and the quantum yield of the isomerization on the specific surface. In published studies, irradiation times can range from minutes to hours[2]. It is recommended to perform a time-course experiment to determine the optimal irradiation time to reach the photostationary state for your specific system.
Q4: How does the solvent used for deposition affect the resulting monolayer and its photo-switching properties?
A4: The solvent plays a crucial role in the self-assembly process. A good solvent should prevent aggregation in solution and allow for the formation of a well-ordered monolayer on the surface. The polarity of the solvent can also influence the orientation of the PABA molecules on the surface, which in turn can affect the photo-switching efficiency. It is advisable to screen a few different solvents (e.g., ethanol, toluene, chloroform) to find the optimal one for your specific substrate and experimental conditions[2].
Section 3: Experimental Protocols and Data Interpretation
Protocol 1: Preparation of a PABA Self-Assembled Monolayer on Au(111)
This protocol provides a general guideline for the preparation of PABA SAMs on a gold substrate.
Materials:
-
Au(111) substrate
-
This compound (PABA)
-
Anhydrous ethanol (or other suitable solvent)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
Ultrapure water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Immerse the Au(111) substrate in Piranha solution for 10-15 minutes. (Safety note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate thoroughly with ultrapure water and then with ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Preparation of Deposition Solution:
-
Prepare a dilute solution of PABA in anhydrous ethanol. A typical starting concentration is in the range of 0.1 to 1 mM.
-
Sonicate the solution for 10-15 minutes to ensure the PABA is fully dissolved and to break up any aggregates.
-
-
Self-Assembly:
-
Immerse the clean, dry Au(111) substrate into the PABA solution.
-
Allow the self-assembly to proceed for a period of 12-24 hours in a sealed container to prevent solvent evaporation and contamination.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the substrate again under a gentle stream of nitrogen gas.
-
Protocol 2: Monitoring Photo-switching with UV-Vis Spectroscopy
Procedure:
-
Acquire Initial Spectrum: Record the UV-Vis spectrum of the PABA-functionalized surface. This will represent the initial state, which is predominantly the trans isomer.
-
trans-to-cis Isomerization: Irradiate the sample with a UV light source (e.g., 365 nm)[4].
-
Monitor Spectral Changes: At regular intervals, stop the irradiation and record the UV-Vis spectrum. You should observe a decrease in the absorbance of the π-π* transition of the trans isomer (around 320-360 nm) and an increase in the absorbance of the n-π* transition of the cis isomer (around 440 nm).
-
Reach Photostationary State (PSS): Continue irradiation until no further changes are observed in the spectrum. This indicates that the PSS has been reached.
-
cis-to-trans Isomerization: Irradiate the sample with visible light (e.g., >450 nm) to induce the back-isomerization to the trans form[4]. Monitor the spectral changes until the original spectrum is recovered.
Data Interpretation
UV-Vis Spectroscopy:
| Feature | Interpretation |
| Decrease in absorbance at ~320-360 nm | Successful trans-to-cis isomerization. |
| Increase in absorbance at ~440 nm | Formation of the cis isomer. |
| Isosbestic point(s) | A clean conversion between two species (trans and cis). |
| No change in spectrum upon UV irradiation | Photo-switching is inhibited (see troubleshooting section). |
| Incomplete recovery of the initial spectrum after visible light irradiation | Potential photodegradation or irreversible surface changes. |
Scanning Tunneling Microscopy (STM):
| Feature | Interpretation |
| Elongated, bright features | Typically correspond to the trans isomer of PABA[2]. |
| Less elongated, sometimes dimmer or differently shaped features | May correspond to the cis isomer[2]. |
| Tightly packed, ordered domains with no change upon irradiation | Indicates molecular crowding is preventing photo-switching[1][2]. |
| Isolated molecules that change appearance after UV irradiation | Successful photo-switching of individual molecules[2]. |
Section 4: Visualizing the Workflow and Key Relationships
Experimental Workflow for Optimizing PABA Photo-switching
Caption: A typical experimental workflow for preparing and characterizing the photo-switching of PABA on a surface.
Factors Influencing PABA Photo-switching Efficiency
Caption: Key factors that can influence the efficiency of PABA photo-switching on surfaces.
References
-
Liyanage, C. D., Ortiz-Garcia, J. J., Struckmeier, A., Kienzler, M., & Quardokus, R. C. (2023). Light-induced Photoswitching of 4-(Phenylazo)benzoic Acid on Au(111). ChemPhysChem, 24(17), e202300160. [Link]
-
Liyanage, C. D., Ortiz-Garcia, J. J., Struckmeier, A., Kienzler, M., & Quardokus, R. C. (2023). Light‐induced Photoswitching of 4‐(Phenylazo)benzoic Acid on Au(111). ResearchGate. [Link]
-
AzoBAM UV-vis absorbance spectra. (n.d.). In MDPI. Retrieved from [Link]
-
Light-induced isomerization of 4-(phenylazo)benzoic acid (2). (n.d.). In Unipd. Retrieved from [Link]
-
Nanoscale. (2024). In CNR-IRIS. Retrieved from [Link]
-
(a) 4-(phenylazo)benzoic acid (azobenzene carbonic acid), a derivative... (n.d.). In ResearchGate. Retrieved from [Link]
-
S., & et al. (2025). Photoswitches beyond azobenzene: a beginner's guide. ResearchGate. [Link]
-
S., & et al. (2025). Photoswitches beyond azobenzene: a beginner's guide. PMC. [Link]
-
Photoswitching in Azobenzene-Functionalized Self-Assembled Monolayers on Au. (n.d.). In nLab. Retrieved from [Link]
-
Whangbo, M.-H., Ren, J., Magonov, S. N., & Bengel, H. (1994). Interpreting STM and AFM Images. Semantic Scholar. [Link]
-
Kim, D., & Benderskii, A. V. (2013). Steric hindrance of photoswitching in self-assembled monolayers of azobenzene and alkane thiols. PubMed. [Link]
-
Challenges and errors: Interpreting high resolution images in scanning tunneling microscopy. (2025). In ResearchGate. Retrieved from [Link]
-
Benzoic acid, 4-(phenylazo)-. (n.d.). In NIST WebBook. Retrieved from [Link]
- Interpretation of Scanning Tunneling Microscopy and Spectroscopy of Magnetic Metal Surfaces by Electron Theory. (n.d.). [No Source]
- Scanning Tunneling Microscopy of Metals and Semiconductors Introduction Metals Ag, Silver. (n.d.). [No Source]
- Formation of Highly Ordered Self-Assembled Monolayers of Alkynes on Au(111)
-
Self‐Assembled Monolayers of N‐Heterocyclic Olefins on Au(111). (n.d.). In CNR-IRIS. Retrieved from [Link]
-
Molecular Self-assembled Monolayers on Au{111} surface. (2012). In SlideServe. Retrieved from [Link]
- SELF ASSEMBLED MONOLAYERS -A REVIEW. (n.d.). [No Source]
- UV-Resonance Raman Spectroscopy for the Catalytic Oxidation of Organic Substr
-
UV-Vis Spectrum of 4-Aminobenzoic Acid. (n.d.). In SIELC Technologies. Retrieved from [Link]
-
Revealing the activation barrier for the on-surface thermal-induced cis → trans isomerization of azobenzene derivatives. (n.d.). In RSC Publishing. Retrieved from [Link]
Sources
- 1. Light-induced Photoswitching of 4-(Phenylazo)benzoic Acid on Au(111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Steric hindrance of photoswitching in self-assembled monolayers of azobenzene and alkane thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Photoswitches beyond azobenzene: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revealing the activation barrier for the on-surface thermal-induced cis → trans isomerization of azobenzene derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Crystallization of Azobenzene Derivatives
Welcome to the technical support center for the crystallization of azobenzene derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with obtaining high-quality crystals of these photoswitchable molecules. Here, we synthesize technical expertise with practical, field-proven insights to help you troubleshoot common issues and optimize your crystallization experiments.
Introduction: The Unique Crystallization Landscape of Azobenzenes
Azobenzene derivatives are a cornerstone of research in molecular switches, functional materials, and photopharmacology due to their remarkable ability to undergo reversible E/Z (or trans/cis) isomerization upon light irradiation.[1][2][3] This very property, however, introduces a layer of complexity to their crystallization. The significant conformational change between the planar, thermodynamically stable E-isomer and the bent, metastable Z-isomer can profoundly influence crystal packing, leading to challenges such as polymorphism, amorphous precipitation, and difficulty in obtaining single crystals suitable for X-ray diffraction.[2][4][5]
This guide provides a structured, question-and-answer-based approach to address the specific hurdles you may encounter. We will delve into the causality behind these challenges and offer robust, self-validating protocols to overcome them.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
Section 1: The Primary Hurdle - No Crystals Form, Only Amorphous Material or Oil
Question: I've followed a standard crystallization protocol, but my azobenzene derivative either precipitates as an amorphous powder or "oils out." What's happening and how can I fix it?
Answer: This is one of the most common issues and typically points to a few root causes related to supersaturation, purity, and the inherent properties of your specific azobenzene derivative.
Underlying Causes:
-
Rapid Supersaturation: If the solution becomes supersaturated too quickly, the molecules don't have sufficient time to orient themselves into an ordered crystal lattice. Instead, they crash out of the solution as a disordered, amorphous solid or a liquid phase (oiling out).[6] This is particularly problematic for azobenzene derivatives where different isomers or conformers might be present.
-
Impurity Interference: Even small amounts of impurities can disrupt the crystal packing process, inhibiting nucleation and promoting amorphous precipitation or oiling out.[7] Impurities can include residual solvents, unreacted starting materials, or byproducts from the synthesis.
-
Low Melting Point/High Solubility: The compound might be too soluble in the chosen solvent, or its melting point might be lower than the temperature of the crystallization experiment, leading to the formation of a liquid phase instead of a solid.[6]
Troubleshooting Protocol:
-
Re-dissolve and Slow Down Cooling:
-
Return the flask to the heat source and add a small amount of additional solvent (1-2 mL) to ensure everything is fully dissolved.[6]
-
Instead of rapid cooling (e.g., placing in an ice bath), allow the solution to cool slowly to room temperature on the benchtop, undisturbed. You can further slow the process by placing the flask in an insulated container (e.g., a beaker with paper towels).
-
-
Solvent System Modification:
-
Vapor Diffusion: This is a highly effective technique for growing high-quality single crystals. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) and place this vial inside a larger, sealed container with a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent). The slow diffusion of the poor solvent into the good solvent will gradually induce crystallization.[7][8]
-
Solvent Layering: Carefully layer a less dense, poor solvent on top of a saturated solution of your compound in a denser, good solvent. Crystals will ideally form at the interface.[8]
-
-
Purity Check and Re-purification:
-
Assess the purity of your compound using techniques like TLC or HPLC.[9][10]
-
If impurities are detected, re-purify your material. Column chromatography is often effective for removing minor impurities.[10] Recrystallization from a different solvent system can also be a powerful purification step.[9]
-
Section 2: Taming the Isomers - Controlling Photoisomerization During Crystallization
Question: I suspect that the E/Z photoisomerization of my azobenzene is preventing crystallization. How can I control this?
Answer: Photoisomerization is a core challenge. The presence of both the planar E-isomer and the bent Z-isomer in solution can frustrate crystal packing, as the two have very different shapes.[2][4] The key is to ensure that your solution is predominantly composed of the thermodynamically more stable E-isomer before and during the crystallization process.
Controlling Isomerization:
-
Work in the Dark: Perform the entire crystallization process in the absence of UV or blue light to prevent E → Z isomerization.[9] Use red light conditions or wrap your glassware in aluminum foil.
-
Thermal Reversion: Before attempting crystallization, ensure your solution is heated for a sufficient period. This will promote the thermal relaxation of any Z-isomer back to the more stable E-isomer.[1][4]
-
Solvent Choice: The rate of thermal cis-to-trans isomerization can be influenced by the solvent.[11][12] While highly solvent-dependent, non-polar solvents can sometimes favor the E-isomer.
Experimental Workflow for Isomer-Controlled Crystallization:
Caption: Workflow for controlled crystallization of azobenzene derivatives.
Section 3: The Polymorph Problem
Question: I've managed to get crystals, but they seem to be a different form from what's reported in the literature. How can I control polymorphism?
Answer: Azobenzene derivatives are known to exhibit polymorphism, meaning they can crystallize in different crystal structures with distinct physical properties.[5][13] This is often influenced by kinetic versus thermodynamic control during crystallization.
Factors Influencing Polymorphism:
| Factor | Influence on Polymorphism | Recommended Action |
| Solvent | The polarity and hydrogen bonding capability of the solvent can stabilize different molecular conformations or intermolecular interactions, leading to different polymorphs.[14][15] | Screen a variety of solvents with different polarities (e.g., toluene, ethyl acetate, ethanol, acetonitrile). |
| Cooling Rate | Rapid cooling often traps a kinetically favored, metastable polymorph, while slow cooling allows the system to reach the thermodynamically most stable form.[5] | Experiment with both rapid and slow cooling profiles. |
| Temperature | The crystallization temperature can determine which polymorphic form is most stable. | Attempt crystallization at different temperatures (e.g., room temperature, 4°C, -20°C). |
| Seeding | Introducing a seed crystal of the desired polymorph can template its growth and prevent the formation of other forms. | If you have a crystal of the desired polymorph, add a tiny amount to the supersaturated solution. |
Troubleshooting Polymorphism - A Decision Tree:
Sources
- 1. barrett-group.mcgill.ca [barrett-group.mcgill.ca]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Azobenzene isomerization in condensed matter: lessons for the design of efficient light-responsive soft-matter systems - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00340B [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. future4200.com [future4200.com]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Enhancing Thermal Stability of Benzoic Acid-Based Liquid Crystals
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzoic acid-based liquid crystals (LCs). This guide is designed to provide expert insights and practical solutions to common challenges encountered during experimental work, with a focus on enhancing the thermal stability of these materials.
Frequently Asked Questions (FAQs) - Core Concepts
Q1: What defines "thermal stability" in a benzoic acid liquid crystal, and why is it a critical parameter?
A: Thermal stability in a liquid crystal refers to its ability to maintain a specific mesophase (e.g., nematic or smectic) over a defined temperature range. The most critical metric is the clearing point (Tc) or nematic-to-isotropic transition temperature (TNI) , which is the temperature at which the material transitions from the ordered liquid crystal phase to a disordered isotropic liquid.[1] A higher clearing point signifies greater thermal stability.
This parameter is crucial for device applications, as it defines the upper limit of the operational temperature window. For many technologies, a broad nematic range and high thermal stability are essential for reliable performance under varying environmental conditions.[2][3] Benzoic acid derivatives are foundational in liquid crystal research due to their ability to form stable dimers through hydrogen bonding, which promotes the formation of liquid crystalline phases.[4][5]
Q2: My p-n-alkoxybenzoic acid liquid crystal has a low clearing point. What are the primary strategies to increase it?
A: A low clearing point is a common issue that limits the applicability of a liquid crystal material. There are three primary, field-proven strategies to enhance the thermal stability of benzoic acid-based LCs:
-
Supramolecular Assembly via Hydrogen Bonding: Forming hydrogen-bonded liquid crystal (HBLC) complexes with other molecules is one of the most effective methods. By selecting an appropriate hydrogen bond acceptor, such as a pyridine derivative, you can create a more elongated and stable supramolecular structure that exhibits a higher clearing point than the individual components.[5][6]
-
Chemical Modification of the Molecular Core: Altering the core structure of the benzoic acid molecule itself can significantly impact thermal stability. This includes extending the rigid core with additional aromatic rings or modifying the terminal alkyl/alkoxy chains. Longer chains generally lead to more stable mesophases.[7][8]
-
Doping with Nanoparticles: Introducing a small concentration of nanoparticles (NPs) into the liquid crystal host can disrupt the natural packing slightly, but can also introduce new ordering effects at the NP-LC interface, which can stabilize the mesophase and increase the clearing point.[9][10][11]
Troubleshooting Guide: Common Issues & Solutions
Problem 1: My synthesized benzoic acid LC has a nematic range that is too narrow for my application.
Solution A: Form a Hydrogen-Bonded Liquid Crystal (HBLC) Complex.
-
Causality: Benzoic acids are excellent hydrogen bond donors.[12] Pairing a p-n-alkoxybenzoic acid with a hydrogen bond acceptor, such as a 4-substituted pyridine, creates a new, more linear, and rigid supramolecular mesogen. This increased structural anisotropy enhances intermolecular forces, which stabilizes the nematic phase and significantly raises the clearing point.[5][13] Mixing different benzoic acids can also create heterodimers that extend the nematic range to lower temperatures.[14][15]
-
Experimental Workflow: dot graph TD; A[Start: Select Materials] --> B{Dissolve Equimolar Amounts}; B --> C[Stir at Room Temperature]; C --> D{Slow Evaporation of Solvent}; D --> E[Dry Under Vacuum]; E --> F[Characterize Product]; F --> G[End: HBLC Complex];
end Workflow for HBLC Complex Formation.
-
Data Snapshot: The table below illustrates the dramatic effect of forming an HBLC with a pyridine derivative.
| Compound/Complex | Nematic-Isotropic Transition (TNI) (°C) | Reference |
| 4-Pentylbenzoic Acid (5BA) | 114 °C | [14] |
| 4-Octyloxybenzoic Acid (8OBA) | 147 °C | [14] |
| Equimolar Mixture (5BA + 8OBA) | 133 °C (extends nematic range to 57°C) | [14] |
| 4-Alkoxybenzoic Acid + Pyridine Derivative | Significant increase over individual components | [5][13] |
Problem 2: The clearing point is sufficient, but the material degrades at higher temperatures.
Solution B: Dope the Liquid Crystal with Functionalized Nanoparticles.
-
Causality: Doping a liquid crystal with nanoparticles can enhance its thermal stability.[9][16] The nanoparticles act as nucleation sites that can help to maintain the ordered structure of the liquid crystal at higher temperatures.[10] Functionalizing the surface of the nanoparticles with ligands that are compatible with the liquid crystal host is critical to prevent aggregation and ensure good dispersion.[9][16]
-
Experimental Workflow: dot graph TD; A[Start: Prepare Nanoparticles] --> B{Functionalize NP Surface}; B --> C[Disperse NPs in LC Host]; C --> D{Ultrasonication}; D --> E[Characterize Composite]; E --> F[End: NP-Doped LC];
end Workflow for Nanoparticle Doping.
-
Data Snapshot: The effect of nanoparticle doping on the clearing point of a benzoic acid-based liquid crystal.
| System | Dopant Concentration (wt%) | N-Iso Transition Shift (°C) | Reference |
| 4-Decyloxybenzoic Acid + ZnO NPs | 3% | +31 °C | [16] |
| Blue Phase LC + Au NPs | 5% | +17.3 °C | [9] |
Experimental Protocols
Protocol 1: Synthesis of a Hydrogen-Bonded Liquid Crystal Complex
This protocol describes the formation of an HBLC from a 4-alkoxybenzoic acid and a pyridine derivative.[13]
Materials:
-
4-n-alkoxybenzoic acid (Hydrogen-bond donor)
-
Pyridine derivative (e.g., 4-(4′-pyridylazo)-4′-substituted benzoate) (Hydrogen-bond acceptor)
-
Tetrahydrofuran (THF), analytical grade
Procedure:
-
Accurately weigh equimolar amounts of the 4-n-alkoxybenzoic acid and the pyridine derivative.
-
Dissolve both components completely in a minimal amount of THF in a clean glass vial.
-
Heat the solution gently to 40 °C for several minutes with stirring to ensure complete mixing.
-
Allow the solvent to evaporate slowly at room temperature in a fume hood. This slow evaporation is crucial for the self-assembly of the supramolecular complex.
-
Once the solvent has fully evaporated, place the resulting solid in a vacuum oven and dry under reduced pressure for 24 hours to remove any residual solvent.
-
The resulting solid is the HBLC complex, ready for characterization.
Validation:
-
FTIR Spectroscopy: Confirm the formation of the hydrogen bond by observing the shift in the C=O stretching frequency of the carboxylic acid.
-
Differential Scanning Calorimetry (DSC): Determine the new phase transition temperatures of the complex. The DSC thermogram should show a single, sharp clearing point, indicating the formation of a new, single-component system.[17][18]
-
Polarized Optical Microscopy (POM): Observe the liquid crystal textures upon heating and cooling to identify the mesophases and confirm the transition temperatures.[18]
Protocol 2: Characterization of Thermal Stability using DSC
This protocol outlines the standard method for determining the phase transition temperatures of your liquid crystal sample.[4][19]
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
Procedure:
-
Accurately weigh 2-5 mg of the liquid crystal sample into an aluminum DSC pan.
-
Seal the pan with a lid. Prepare an empty, sealed pan to use as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point to erase any thermal history.
-
Cool the sample at the same rate back to room temperature.
-
Perform a second heating scan at the same rate. The data from this second scan is typically used for analysis.
-
Analyze the resulting thermogram. Endothermic peaks on heating correspond to phase transitions (e.g., crystal-to-nematic, nematic-to-isotropic). The peak maximum is taken as the transition temperature.[17]
References
-
Synthesis and Characterization of Supramolecular Hydrogen-Bonded Liquid Crystals Comprising of p-n-Alkyloxy Benzoic Acids with Suberic Acid and Pimelic Acid. ResearchGate. Available at: [Link]
-
Kato, T., Jin, C., Kaneuchi, F., & Uryu, T. Effect of the Molecular Orientation on the Stability of Hydrogen-Bonded Benzoic Acid Dimers. Infrared Study of Liquid-Crystalline 4-Alkylbenzoic Acids. Bulletin of the Chemical Society of Japan. Available at: [Link]
-
Image Analysis to Detect Phase Transition Temperatures of p–n Alkyl benzoic acids. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]
-
Missaoui, T., Saadaoui, L., Zghal, S., Guesmi, A., Ben Hamadi, N., Zhang, X., & Soltani, T. Enhanced liquid crystal performance through alkoxybenzoic acid doping. Phase Transitions. Available at: [Link]
-
Achiral Nanoparticle-Enhanced Chiral Twist and Thermal Stability of Blue Phase Liquid Crystals. PubMed Central. Available at: [Link]
-
Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids. ResearchGate. Available at: [Link]
-
Molecular and Crystal Structure of 4-Alkoxybenzoic Acids: Design of the Mesogenic Phase. MDPI. Available at: [Link]
-
First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. National Institutes of Health. Available at: [Link]
-
Effect of the molecular orientation on the stability of hydrogen-bonded benzoic acid dimers. Infrared study of liquid-crystalline 4-alkylbenzoic acids. Okayama University. Available at: [Link]
-
Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids. CONICET. Available at: [Link]
-
The phase transition peak temperatures (T) and enthalpies (ΔH) of 6BA/8OBA liquid crystal mixture. ResearchGate. Available at: [Link]
-
New Series of Hydrogen-Bonded Liquid Crystal with High Birefringence and Conductivity. Semantic Scholar. Available at: [Link]
-
Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3 - Der Pharma Chemica. Der Pharma Chemica. Available at: [Link]
-
Thermal and Mesomorphic Investigations of 1:1 Supramolecular Assemblies of 4-[(4-(n-Alkoxy)phenylimino)methyl]benzoic Acids Havi. MDPI. Available at: [Link]
-
Phase transition temperatures and enthalpy changes of compound 2. ResearchGate. Available at: [Link]
-
Synthesis of mesogen-nanoparticle composites by doping 4-decyloxybenzoic acid with substrate-functionalized ZnO nanoparticle. Communications in Science and Technology. Available at: [Link]
-
Detailed investigations on hydrogen bond liquid crystals formed between 4-nitrobenzaldehyde and alkyloxy benzoic acids. Taylor & Francis Online. Available at: [Link]
-
Effect of Dysprosium-Doped Nanoparticles on Structural, Thermal, and Optical Properties of Liquid Crystalline p-(n-Heptyloxy) Benzoic Acid. ResearchGate. Available at: [Link]
-
Properties of thermotropic liquid crystals induced by hydrogen bonding between pyridyl-1,2,4-oxadiazole derivatives and benzoic acid, 4-chlorobenzoic acid or 4-methylbenzoic acid. Taylor & Francis Online. Available at: [Link]
-
Enhancement of electro-optical properties and phase transition temperature of thermotropic liquid crystal 5CB by doping with 4-n-pentylbenzoic acid. Taylor & Francis Online. Available at: [Link]
-
Hydrogen bond liquid cystals formed between pentyloxy benzoic acid and alkyl benzoic acids: chemical, optical, and thermal investigations. ResearchGate. Available at: [Link]
-
Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. MDPI. Available at: [Link]
-
Improving the thermal stability and electrical parameters of a liquid crystalline material 4-n-(nonyloxy) benzoic acid by using Li ion beam irradiation. AIP Publishing. Available at: [Link]
-
Recent synthetic advances in pyridine-based thermotropic mesogens. RSC Publishing. Available at: [Link]
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Determination of thermodynamic properties and phase transition temperatures of phenylbenzoate-based calamitic liquid crystals by inverse gas chromatography method. Taylor & Francis Online. Available at: [Link]
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Thermal characterisation of thermotropic nematic liquid-crystalline elastomers. Macromolecular Chemistry. Available at: [Link]
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Pyridine-Based Three-Ring Bent-Shape Supramolecular Hydrogen Bond-Induced Liquid Crystalline Complexes: Preparation and Density Functional Theory Investigation. MDPI. Available at: [Link]
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Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. MDPI. Available at: [Link]
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SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Available at: [Link]
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Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. ResearchGate. Available at: [Link]
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Nanoparticles in thermotropic and lyotropic liquid crystals. Frontiers. Available at: [Link]
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Liquid Crystal Transitions. NETZSCH Analyzing & Testing. Available at: [Link]
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Characterization of Liquid Crystals. Available at: [Link]
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Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. PubMed Central. Available at: [Link]
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Enhancing Liquid Crystal Properties through Nanoparticle Doping: A Mini Review. Asian Journal of Chemistry. Available at: [Link]
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DSC and TGA Analysis. Mtoz Biolabs. Available at: [Link]
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Liquid crystal phases. Merck Group. Available at: [Link].html)
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Overcoming common issues in the synthesis of azo compounds.
From the desk of the Senior Application Scientist
Welcome to the technical support center for azo compound synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize the foundational chemistry of diazotization and azo coupling. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the causality behind common experimental challenges. Here, you will find field-proven insights, troubleshooting guides in a direct Q&A format, and validated protocols to enhance the success, reproducibility, and safety of your work.
Foundational Principles: The Two-Step Reaction
The synthesis of azo compounds (Ar-N=N-Ar') is a robust and versatile process, typically achieved in two critical steps:
-
Diazotization: A primary aromatic amine (Ar-NH₂) is converted into a diazonium salt (Ar-N₂⁺X⁻) by reaction with nitrous acid (HNO₂). Nitrous acid is almost always generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄).[1][2] This step is highly exothermic and temperature-sensitive.
-
Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich coupling component, such as a phenol, aniline, or naphthol derivative.[3] This is an electrophilic aromatic substitution reaction where precise pH control is paramount for success.[3][4][5]
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during azo synthesis. Each question is framed to tackle a specific experimental problem, followed by an in-depth explanation of the underlying causes and recommended solutions.
Q1: My reaction yield is very low or zero. What are the likely causes?
Low yield is the most frequent complaint and can usually be traced back to the instability of the diazonium salt intermediate.[6] The key is to systematically investigate the two main reaction stages.
Cause 1: Incomplete Diazotization
-
The Chemistry: For the diazotization to proceed, the primary amine must be fully dissolved and protonated in the acidic medium to form the anilinium salt. If the amine is not fully dissolved (a common issue with substituted anilines), it cannot react efficiently with the nitrous acid.[7]
-
Troubleshooting:
-
Confirm Complete Dissolution: Ensure your starting amine is completely dissolved in the mineral acid before cooling and adding the nitrite solution. Gentle warming may be necessary, followed by rapid cooling to create a fine, reactive suspension.[7]
-
Check for Excess Nitrous Acid: A simple spot test using starch-iodide paper can confirm the presence of nitrous acid. The paper will turn blue-black. This test validates that sufficient nitrite was added to convert all the primary amine. A slight excess is often used, but a large excess can promote decomposition.[8]
-
Cause 2: Decomposition of the Diazonium Salt
-
The Chemistry: The C-N bond in an aromatic diazonium salt is weak, and the dinitrogen moiety (N₂) is an exceptionally good leaving group.[9] This makes the salt thermally unstable. In aqueous solutions, decomposition typically occurs at temperatures above 5 °C, leading to the formation of phenols and nitrogen gas, which irreversibly removes your electrophile from the reaction.[7][8][10]
-
Troubleshooting:
-
Strict Temperature Control: The diazotization reaction must be maintained between 0–5 °C using an ice-salt bath.[5][8] The subsequent coupling reaction should also be kept cold until the diazonium salt is fully consumed.[5]
-
Use in situ: Never isolate solid diazonium salts unless you are using specialized stabilizing counter-ions (e.g., tetrafluoroborates) and are fully aware of the significant explosion hazard.[8][11][12] The standard and safest procedure is to prepare the diazonium salt solution and use it immediately in the next step.[8]
-
Cause 3: Incorrect pH for Azo Coupling
-
The Chemistry: The pH of the coupling reaction is critical because it controls the reactivity of both the diazonium salt (electrophile) and the coupling component (nucleophile).[3][4]
-
Troubleshooting:
-
For Phenolic Couplers: The reaction requires a mildly alkaline pH (typically 8-10).[5] In this range, the phenol is deprotonated to the much more strongly nucleophilic phenoxide ion, which is necessary for the attack on the weak diazonium electrophile.[5][13] If the pH is too low (acidic), the phenoxide concentration is negligible and the reaction will fail.[5]
-
For Aniline Couplers: The reaction requires a mildly acidic pH (typically 4-5).[13][14] This seems counterintuitive, but this pH maintains a sufficient concentration of the free amine (which is the active nucleophile) while preventing the diazonium salt from converting into an inactive diazotate species, which occurs at higher pH.[4]
-
Q2: The color of my product is "off," or my TLC shows multiple spots. What's happening?
An unexpected color or a mixture of products points towards side reactions or impurities.[6]
Cause 1: Side Reactions
-
The Chemistry: If the pH is too high during coupling with phenols (e.g., >11), the diazonium salt itself can react with hydroxide ions to form diazotate or diazo-hydroxide species, which are unreactive in the desired coupling reaction.[5] Another common side reaction is self-coupling, where the diazonium ion reacts with unreacted starting amine.
-
Troubleshooting:
-
Precise pH Monitoring: Use a calibrated pH meter or pH paper to carefully adjust and monitor the pH of the coupling solution as you add the diazonium salt solution.
-
Controlled Addition: Add the cold diazonium salt solution slowly and with vigorous stirring to the coupling component solution. This ensures localized pH changes are minimized and the diazonium salt reacts immediately with the intended partner.[15]
-
Cause 2: Isomeric Products
-
The Chemistry: The azo coupling is an electrophilic aromatic substitution. The substitution typically occurs at the para position to the activating group (e.g., -OH, -NH₂) on the coupling component.[3] If the para position is blocked, the substitution will occur at an available ortho position. This can sometimes lead to a mixture of ortho and para isomers if the reaction is not well-controlled, resulting in multiple spots on a TLC plate.[6]
-
Troubleshooting:
-
Review Your Coupling Component: Ensure the para position of your coupling partner is either available or intentionally blocked to direct the substitution as desired.
-
Purification: If a mixture is unavoidable, purification by recrystallization or column chromatography is necessary.[6]
-
Q3: My starting amine is poorly soluble in the acidic medium. How can I improve this?
The Chemistry: Poor solubility of the amine leads to an incomplete reaction, as the diazotization occurs in the aqueous phase.[7] This is a frequent problem with anilines bearing hydrophobic or electron-withdrawing groups.
-
Troubleshooting Strategies:
-
Create a Fine Suspension: Dissolve the amine in the acid, warming gently if necessary. Then, cool the solution rapidly in an ice bath while stirring vigorously. This process often creates a very fine, high-surface-area suspension that is much more reactive than coarse crystals.[7]
-
Use of Co-solvents: In some cases, adding a minimal amount of a water-miscible organic solvent like acetic acid can improve the solubility of the starting amine without significantly interfering with the reaction.
-
Visual & Tabular Summaries
Workflow & Troubleshooting Logic
The following diagram outlines the general workflow and a decision-making process for troubleshooting common failures.
Caption: A flowchart of the azo synthesis workflow and a troubleshooting decision tree.
Table 1: Critical pH Control for Azo Coupling
| Coupling Component Type | Activating Group | Required pH Range | Rationale |
| Phenols / Naphthols | -OH | 8 - 10 (Mildly Alkaline) | Deprotonates the phenol to the highly activated phenoxide ion, which is a strong nucleophile.[5] |
| Anilines / N-alkylanilines | -NH₂, -NHR, -NR₂ | 4 - 5 (Mildly Acidic) | Prevents protonation of the diazonium salt and avoids side reactions at the amine's nitrogen atom.[13] |
Key Experimental Protocols
Safety Precaution: These experiments must be conducted in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, gloves) is mandatory. Aromatic amines, phenols, and concentrated acids are toxic and/or corrosive. Solid diazonium salts can be explosive and must not be isolated. [8][11][16]
Protocol 1: General Synthesis of an Azo Dye (e.g., 1-phenylazo-2-naphthol)
This protocol outlines the synthesis of a classic red azo dye.
Part A: Diazotization of Aniline
-
In a 100 mL beaker, combine aniline (1.86 g, 0.02 mol) and deionized water (25 mL).
-
Slowly, and with stirring, add concentrated hydrochloric acid (5 mL). Stir until the aniline fully dissolves to form aniline hydrochloride.
-
Place the beaker in an ice-salt bath and cool the solution to 0-5 °C. Some of the aniline hydrochloride may precipitate as a fine solid.
-
In a separate small beaker, dissolve sodium nitrite (1.4 g, 0.02 mol) in 10 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution over 10 minutes. Maintain the temperature below 5 °C throughout the addition.
-
Stir the resulting benzenediazonium chloride solution for an additional 5 minutes in the ice bath. Use this solution immediately in Part B.
Part B: Azo Coupling
-
In a 250 mL beaker, dissolve 2-naphthol (2.88 g, 0.02 mol) in 50 mL of 2 M sodium hydroxide solution. Stir until a clear solution is obtained.
-
Cool this solution in an ice bath to below 5 °C.
-
With vigorous stirring, slowly add the cold benzenediazonium chloride solution from Part A to the cold 2-naphthol solution.
-
A vibrant red precipitate should form immediately.[15]
-
Continue stirring the mixture in the ice bath for 15-20 minutes to ensure the reaction goes to completion.
Part C: Isolation and Purification
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold deionized water to remove any unreacted starting materials and inorganic salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or glacial acetic acid) to obtain the purified azo dye. Air-dry the final product.
References
-
The microscale synthesis of azo dyes | Class experiment. (n.d.). RSC Education. Retrieved January 7, 2026, from [Link]
-
Diazonium salt | Synthesis, Reactions, Aromatic. (n.d.). Britannica. Retrieved January 7, 2026, from [Link]
-
Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). The Chinese University of Hong Kong. Retrieved January 7, 2026, from [Link]
-
The Synthesis of Azo Dyes. (n.d.). University of Toronto. Retrieved January 7, 2026, from [Link]
-
Freeman, H. S., et al. (1988). Purification of Some Water Soluble Azo Dyes by High-Speed Countercurrent Chromatography. Journal of Liquid Chromatography, 11(1). Retrieved January 7, 2026, from [Link]
-
Schotten, C., et al. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. Retrieved January 7, 2026, from [Link]
-
Second Semester Experiment 1 Preparation of Azo dye from diazonium salt Theoretical part. (2017). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Structures, Stability, and Safety of Diazonium Salts. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
sample diazonium ion problems. (2020). YouTube. Retrieved January 7, 2026, from [Link]
-
Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Accepted Manuscript. Retrieved January 7, 2026, from [Link]
-
Saravanabhavan, S., et al. (n.d.). Bacteriological Removal of Azo Dyes: An Eco-Friendly Approach. In book: Abatement of Environmental Pollutants. Retrieved January 7, 2026, from [Link]
-
Azo Dye Removal Technologies. (n.d.). Austin Publishing Group. Retrieved January 7, 2026, from [Link]
-
Lubs, H. A. (1919). A Method for the Purification of Certain Azo Dyes. Journal of Industrial & Engineering Chemistry. Retrieved January 7, 2026, from [Link]
-
The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. (n.d.). Beilstein Journals. Retrieved January 7, 2026, from [Link]
-
Microbial Strategies for Discoloration and Detoxification of Azo Dyes from Textile Effluents. (n.d.). Science Alert. Retrieved January 7, 2026, from [Link]
-
Azo Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
-
What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? (2015). Chemistry Stack Exchange. Retrieved January 7, 2026, from [Link]
-
pH in Diazo Coupler. (n.d.). Yokogawa. Retrieved January 7, 2026, from [Link]
-
more sample diazonium ion problems. (2020). YouTube. Retrieved January 7, 2026, from [Link]
-
Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
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Technical Support Center: Method Refinement for Consistent Formation of 4-Phenylazobenzoic Acid Self-Assembled Monolayers
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and troubleshooting strategies for the consistent formation of high-quality 4-Phenylazobenzoic acid (PABA) self-assembled monolayers (SAMs). This resource addresses common challenges and provides refined methodologies to ensure reproducible and reliable experimental outcomes.
Introduction to 4-PABA SAMs: The "Why" Behind the "How"
This compound (PABA) is a photoresponsive molecule capable of reversible trans-cis isomerization upon light exposure.[1][2] This unique property makes PABA SAMs highly valuable in the development of molecular switches, sensors, and in the modulation of surface properties for applications in molecular electronics and bio-interface engineering.[1] The formation of a well-ordered, high-density PABA SAM is paramount to harnessing these functionalities. However, achieving consistency can be challenging due to a variety of factors ranging from substrate preparation to the inherent properties of the PABA molecule itself. This guide will walk you through a systematic approach to mastering PABA SAM formation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for dissolving this compound for SAM formation?
A1: The choice of solvent is critical for achieving a well-ordered monolayer. For most applications, 200 proof ethanol is a reliable choice. However, depending on the substrate and desired monolayer characteristics, other solvents like isopropyl alcohol (IPA) have also been used successfully.[3] The key is to ensure complete dissolution of the PABA, which may be aided by gentle sonication for 5-10 minutes.[4] Always use high-purity, anhydrous solvents to prevent contamination and unwanted side reactions.
Q2: How does the photoisomerization of PABA affect SAM formation?
A2: The trans isomer of PABA is more linear and generally leads to more densely packed and well-ordered SAMs. Exposure to UV light can induce isomerization to the bulkier cis form, which can disrupt packing and lead to a more disordered monolayer.[1] Therefore, it is recommended to perform the self-assembly process in the dark or under amber light to minimize photoisomerization.
Q3: What are the most common substrates for PABA SAMs and how does the choice of substrate affect the binding mechanism?
A3: PABA SAMs are commonly formed on substrates such as gold (Au), indium tin oxide (ITO), and titanium dioxide (TiO₂). The binding mechanism varies with the substrate:
-
Gold (Au): While PABA itself does not have a strong affinity for gold, it can be tethered to a gold surface using a thiol-terminated linker molecule. The carboxylic acid group of PABA can then be coupled to a functionalized surface.
-
Indium Tin Oxide (ITO) and Titanium Dioxide (TiO₂): The carboxylic acid group of PABA can directly bind to the hydroxylated surfaces of ITO and TiO₂, forming a stable monolayer.[5][6] The quality of the SAM on these oxide surfaces is highly dependent on the surface hydroxide concentration and cleanliness.[6]
Q4: How can I confirm the successful formation of a PABA SAM?
A4: A multi-technique approach is recommended for comprehensive characterization:
-
Contact Angle Goniometry: A significant change in the water contact angle of the substrate after SAM deposition is a primary indicator of surface modification.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface, showing the presence of nitrogen and carbon from the PABA molecule.[5][7]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR, particularly in reflection-absorption mode (IRRAS), can identify the characteristic vibrational modes of the PABA molecule, confirming its presence and providing information about its orientation.[5]
-
Atomic Force Microscopy (AFM): AFM is used to visualize the surface morphology of the SAM, assessing its uniformity, smoothness, and the presence of defects.[8][9]
Troubleshooting Guide: From Inconsistent Results to Reliable Monolayers
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Incomplete or Inconsistent Monolayer Formation
Symptoms:
-
Low water contact angle after SAM deposition.
-
Weak or absent PABA signals in XPS or FTIR spectra.
-
Patchy or incomplete surface coverage observed with AFM.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Contaminated Substrate | Organic residues, dust, or other contaminants on the substrate surface will inhibit the uniform self-assembly of PABA molecules. | Implement a rigorous substrate cleaning protocol. For gold, this may involve piranha solution (use with extreme caution) or UV/Ozone treatment. For ITO and TiO₂, sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by UV/Ozone or oxygen plasma treatment is effective.[6] |
| Impure PABA or Solvent | Contaminants in the PABA powder or solvent can co-adsorb on the surface, disrupting the formation of a well-ordered monolayer. | Use high-purity PABA (≥98%) and anhydrous, spectroscopy-grade solvents.[10] Filter the PABA solution through a 0.2 µm PTFE filter before use.[3] |
| Sub-optimal PABA Concentration | A concentration that is too low may result in a sparse monolayer, while a concentration that is too high can lead to the formation of multilayers or aggregates. | Start with a concentration in the range of 1-10 mM. Optimize the concentration by systematically varying it and characterizing the resulting monolayer. |
| Insufficient Immersion Time | The self-assembly process requires sufficient time for the PABA molecules to adsorb, diffuse, and organize into a well-ordered monolayer. | An immersion time of 24-48 hours is generally recommended for achieving a well-packed SAM.[4] |
| Photoisomerization during Assembly | Exposure to ambient or UV light can convert the trans-PABA to the cis isomer, which disrupts packing and leads to a disordered monolayer.[1] | Conduct the self-assembly process in a dark environment or under red/amber light to prevent photoisomerization. |
Problem 2: Multilayer Formation or Aggregates on the Surface
Symptoms:
-
Unusually high film thickness measured by ellipsometry.
-
Presence of large aggregates or islands in AFM images.
-
Inconsistent and often very high contact angle measurements.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| PABA Concentration Too High | An oversaturated solution can lead to the physisorption of multiple layers of PABA on top of the initial monolayer. | Reduce the PABA concentration in the deposition solution. A typical starting point is 1-5 mM. |
| Inadequate Rinsing Post-Deposition | Physisorbed (loosely bound) molecules that are not part of the chemisorbed monolayer may remain on the surface if not properly rinsed. | After removing the substrate from the PABA solution, rinse it thoroughly with the same fresh, pure solvent used for deposition. Gentle sonication in the fresh solvent for a short duration (1-2 minutes) can also help remove loosely bound molecules.[4] |
| Solvent Evaporation During Deposition | If the deposition is carried out in an open container, solvent evaporation can increase the PABA concentration over time, leading to multilayer formation. | Use a sealed container for the self-assembly process to minimize solvent evaporation. Backfilling the container with an inert gas like nitrogen or argon can also help. |
Problem 3: Monolayer Instability and Degradation
Symptoms:
-
Changes in contact angle, XPS/FTIR spectra, or AFM morphology over time.
-
Loss of functionality (e.g., diminished photo-response).
-
Delamination of the monolayer.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Hydrolysis of the SAM-Substrate Bond | For oxide substrates like ITO and TiO₂, the bond between the carboxylic acid and the surface can be susceptible to hydrolysis in the presence of water.[3] | Store the prepared SAMs in a desiccator or under an inert atmosphere to protect them from moisture. For applications in aqueous environments, consider cross-linking the monolayer or using a more hydrolytically stable anchoring group if possible. |
| Oxidation of the Substrate or Molecule | The underlying substrate (especially gold) or the PABA molecule itself can be susceptible to oxidation, which can weaken the SAM-substrate interaction and lead to desorption. | Minimize exposure to air and oxidizing agents. Storing samples under an inert atmosphere is recommended.[4] |
| Mechanical Damage | PABA SAMs are only a single molecule thick and can be easily scratched or damaged by improper handling. | Always handle substrates with clean, non-magnetic tweezers. Avoid touching the functionalized surface. |
Visualizing the Workflow: From Substrate to Characterized SAM
The following diagram illustrates the key steps and decision points in the process of forming and validating a high-quality PABA SAM.
Caption: A generalized workflow for the preparation and characterization of PABA SAMs.
Key Experimental Protocols
Protocol 1: Substrate Cleaning (ITO)
-
Place ITO-coated glass slides in a substrate rack.
-
Sequentially sonicate the slides in the following solvents for 15 minutes each:
-
Detergent solution (e.g., 2% Alconox)
-
Deionized water (repeat 3 times)
-
Acetone
-
Isopropanol
-
-
Dry the slides under a stream of high-purity nitrogen gas.
-
Treat the slides with UV/Ozone or an oxygen plasma cleaner for 15-20 minutes immediately before SAM deposition to create a hydrophilic, hydroxylated surface.
Protocol 2: PABA SAM Formation on ITO
-
Prepare a 5 mM solution of this compound in 200 proof ethanol.
-
Filter the solution using a 0.2 µm PTFE syringe filter.
-
Place the freshly cleaned ITO substrates in a sealed container and cover them with the PABA solution.
-
Wrap the container in aluminum foil to protect it from light and leave it undisturbed for 24-48 hours at room temperature.
-
Remove the substrates from the solution and rinse them thoroughly with fresh ethanol.
-
Dry the substrates gently under a stream of nitrogen gas.
-
Store the functionalized substrates in a vacuum desiccator until further use.
Conclusion
The successful and consistent formation of this compound self-assembled monolayers is an achievable goal with careful attention to detail and a systematic approach to troubleshooting. By understanding the fundamental principles behind each step of the process, from substrate preparation to final characterization, researchers can refine their methods to produce high-quality, reliable PABA SAMs for their specific applications. This guide serves as a foundational resource to empower you in your experimental endeavors.
References
-
Degradation of self-assembled monolayers in organic photovoltaic devices - University of Rochester. Available at: [Link]
-
Different formation kinetics and photoisomerization behavior of self-assembled monolayers of thiols and dithiolanes bearing azobenzene moieties - RSC Publishing. Available at: [Link]
-
Interfacial engineering by using self-assembled monolayer in mesoporous perovskite solar cell - RSC Publishing. Available at: [Link]
-
Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization - MDPI. Available at: [Link]
-
Importance of the Indium Tin Oxide Substrate on the Quality of Self-Assembled Monolayers Formed from Organophosphonic Acids - ResearchGate. Available at: [Link]
-
AFM images of gold-coated substrates after SAM formation (upper part)... - ResearchGate. Available at: [Link]
-
Electrophoretic deposition of TiO2 and composite TiO2-MnO2 films using benzoic acid and phenolic molecules as charging additives - PubMed. Available at: [Link]
-
Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly - ResearchGate. Available at: [Link]
-
(PDF) Different formation kinetics and photoisomerization behavior of self-assembled monolayers of thiols and dithiolanes bearing azobenzene moieties [Open Access] - ResearchGate. Available at: [Link]
-
AFM images of PS-b-PAA 4.3k-19.5k monolayers deposited at... - ResearchGate. Available at: [Link]
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- 10. researchgate.net [researchgate.net]
Identifying and removing common impurities from 4-Phenylazobenzoic acid.
Technical Support Center: 4-Phenylazobenzoic Acid Purification
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to effectively identify and remove common impurities from this versatile photo-isomerizable molecule. Ensuring the high purity of this compound is critical for its application in materials science, drug delivery systems, and molecular devices.[1][2][][4] This guide provides field-proven troubleshooting advice and detailed protocols to help you achieve the highest quality material for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile largely depends on the synthetic route. For syntheses involving the azo coupling of a diazonium salt, common impurities include unreacted starting materials (e.g., p-aminobenzoic acid, nitrosobenzene), side-products like phenols (formed from the reaction of the diazonium salt with water), and isomers where the azo coupling may have occurred at an alternative position on the aromatic ring.[5][6][7][8] Inorganic salts from pH adjustments and workup procedures are also frequently present.
Q2: What is the quickest way to get a preliminary assessment of my sample's purity?
A2: The two most rapid and informative preliminary checks are Thin-Layer Chromatography (TLC) and melting point determination. A pure compound should ideally show a single spot on the TLC plate. The melting point of pure this compound is sharp, typically in the range of 247-250 °C.[2][4] A significantly depressed or broad melting range is a strong indicator of impurities.[9]
Q3: I performed a recrystallization, but my yield is very low. What could have gone wrong?
A3: Low yield after recrystallization is a common issue that can stem from several factors. The most frequent cause is using an excessive amount of solvent, which keeps too much of your product dissolved in the mother liquor even after cooling. Another possibility is cooling the solution too rapidly, which can trap impurities and affect crystal formation. Finally, ensure that the final product is thoroughly dried, as residual solvent will artificially lower your apparent yield and can also depress the melting point.
Q4: My TLC plate shows multiple spots. What do they likely represent?
A4: Multiple spots indicate a mixture of compounds. Typically, the most intense spot will be your desired product. Other spots can be unreacted starting materials, which are often more polar, or less polar side-products. For example, if p-aminobenzoic acid was a starting material, you might see a more polar spot (lower Rf value) corresponding to it. Comparing the crude mixture's TLC to the starting materials' TLCs can help in identification.
Q5: What is the best general-purpose solvent for recrystallizing this compound?
A5: An ethanol/water mixture is a highly effective and commonly used solvent system for the recrystallization of this compound and similar compounds.[1][10] The compound is typically soluble in hot ethanol and much less soluble in water. This allows you to dissolve the crude product in a minimum amount of hot ethanol and then carefully add hot water until the solution becomes slightly cloudy (the saturation point), then allow it to cool slowly for crystallization. Glacial acetic acid and 95% ethanol are also reported as effective solvents.[6]
Troubleshooting Guides & Protocols
This section provides detailed workflows for the purification and analysis of this compound.
Logical Workflow for Purification
The following diagram outlines the general workflow for purifying crude this compound, from initial assessment to final confirmation.
Caption: General workflow for purification and analysis.
Guide 1: Initial Purity Assessment
Objective: To quickly evaluate the purity of the crude this compound.
1. Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F254 plate.
-
Mobile Phase: A starting point is a 7:3 mixture of Hexane:Ethyl Acetate. Adjust polarity as needed; adding a small amount of acetic acid (e.g., 1%) can improve spot shape for carboxylic acids.
-
Procedure:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or acetone).
-
Spot the solution onto the TLC plate baseline.
-
Develop the plate in a chamber saturated with the mobile phase.
-
Visualize the spots under UV light (254 nm).
-
-
Interpretation: A single spot indicates high purity. Multiple spots suggest the presence of impurities. Note the Rf values for comparison.
2. Melting Point Determination
-
Procedure:
-
Ensure the sample is completely dry.
-
Pack a small amount of the sample into a capillary tube.
-
Use a calibrated melting point apparatus to determine the range from the first sign of melting to complete liquefaction.
-
-
Interpretation:
Guide 2: Purification by Recrystallization
Objective: To remove most common impurities through crystallization. Recrystallization is highly effective for separating compounds with different solubilities.[11][12]
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System | Rationale |
| Ethanol / Water | High solubility in hot ethanol, low solubility in cold water. Allows for fine-tuned precipitation.[1][10] |
| Glacial Acetic Acid | Good solvent for dissolving the compound; cooling reduces solubility for crystallization. |
| 95% Ethanol | A single-solvent system that can be effective if impurities have very different solubility profiles.[6] |
Step-by-Step Protocol (Ethanol/Water System):
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot 95% ethanol required to just dissolve the solid while heating on a hot plate.
-
Once fully dissolved, slowly add hot water dropwise until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.
-
Add a few more drops of hot ethanol to redissolve the precipitate and ensure the solution is clear.
-
Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals.[11]
-
Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold water to remove any soluble impurities adhering to the crystal surface.
-
Dry the purified crystals thoroughly, preferably in a vacuum oven.
-
Validation: Re-run TLC and melting point determination to confirm purity.
Guide 3: Purification by Column Chromatography
Objective: To separate compounds that are difficult to remove by recrystallization, such as isomers or impurities with similar solubility.[5][13]
Decision Diagram: When to Use Column Chromatography
Caption: Decision guide for choosing a purification method.
Step-by-Step Protocol:
-
Select Mobile Phase: Use TLC to determine an optimal solvent system that gives good separation between your product and impurities (aim for a product Rf of ~0.2-0.4).
-
Pack the Column: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a chromatography column, ensuring no air bubbles are trapped.
-
Load the Sample: Dissolve the crude product in a minimal amount of a polar solvent (like acetone or ethyl acetate) and adsorb it onto a small amount of silica gel. After drying, carefully add this solid sample to the top of the packed column.
-
Elute: Add the mobile phase to the top of the column and begin collecting fractions. Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Combine and Evaporate: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.
-
Validation: Confirm the purity of the final product using melting point, TLC, and spectroscopic methods.
Guide 4: Confirming Final Purity
Objective: To use spectroscopic methods to confirm the identity and purity of the final product.
Table 2: Key Analytical Data for Pure this compound
| Analysis Method | Expected Result | Source |
| Melting Point | 247-250 °C (sharp) | [2][4] |
| ¹H NMR | Spectrum should show characteristic peaks for the aromatic protons and the carboxylic acid proton. The integration should match the expected 10 protons. | [14] |
| FTIR | Presence of characteristic peaks for C=O stretch (carboxylic acid), O-H stretch (carboxylic acid), N=N stretch, and aromatic C-H stretches. | [15][16] |
| HPLC | A single, sharp peak in the chromatogram. | [17] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of 226.23 g/mol . | [15] |
Consulting spectral databases can provide reference spectra for comparison.[14][15][18]
References
-
Freeman, H. S., et al. (1988). Purification of Some Water Soluble Azo Dyes by High-Speed Countercurrent Chromatography. Journal of Liquid Chromatography, 11(1). Available at: [Link]
-
ResearchGate. (n.d.). Purification of Some Water Soluble Azo Dyes by High-Speed Countercurrent Chromatography. Available at: [Link]
-
ResearchGate. (n.d.). Purification process of the azo compound using preparative thinlayer chromatography. Available at: [Link]
-
MDPI. (n.d.). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. Molecules, 29(1). Available at: [Link]
-
ResearchGate. (2021). Suggestions required for efficient isolation and purification of azo pigments? Available at: [Link]
-
NIST. (n.d.). Benzoic acid, 4-(phenylazo)-. NIST Chemistry WebBook. Available at: [Link]
-
Wiley. (n.d.). 4-(Phenylazo)benzoic acid. SpectraBase. Available at: [Link]
-
University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Available at: [Link]
-
SCIRP. (2018). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Green and Sustainable Chemistry, 8(3). Available at: [Link]
-
Cheméo. (n.d.). Benzoic acid, 4-(phenylazo)-. Available at: [Link]
-
Chemistry LibreTexts. (2019). Coupling Reactions of Aryl Diazonium Salts. Available at: [Link]
-
Chemguide. (n.d.). Reactions of diazonium ions. Available at: [Link]
- Google Patents. (n.d.). Purification of benzoic acid.
-
St. John's University & College of St. Benedict. (n.d.). Aryl Diazonium Coupling Reactions. Available at: [Link]
- Google Patents. (2004). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
-
YouTube. (2021). COUPLING REACTIONS OF DIAZONIUM SALTS. Available at: [Link]
-
Wikipedia. (n.d.). Azo coupling. Available at: [Link]
-
NIST. (n.d.). Benzoic acid, 4-(phenylazo)-. NIST Chemistry WebBook. Available at: [Link]
-
National Institutes of Health. (n.d.). This compound. PubChem. Available at: [Link]
-
ResearchGate. (2015). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid? Available at: [Link]
-
YouTube. (2015). Benzoic Acid, Recrystallization, and Solubility vs pH. Available at: [Link]
-
Reddit. (2023). Recrystallization of Benzoic Acid. r/chemistry. Available at: [Link]
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- 5. researchgate.net [researchgate.net]
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Investigating the degradation pathways of 4-Phenylazobenzoic acid under UV irradiation.
Technical Support Center: Photodegradation of 4-Phenylazobenzoic Acid
Prepared by: Senior Application Scientist, Photochemical Systems Division
Welcome to the technical support center for the investigation of this compound (PABA) degradation pathways. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing PABA as a photoswitchable moiety or studying its environmental fate. Here, we provide in-depth troubleshooting guidance and answer frequently asked questions to ensure the integrity and success of your experiments.
Part 1: Troubleshooting Guide
This section addresses specific, practical issues you may encounter during your UV irradiation experiments with this compound. The guidance follows a logical, diagnostic approach to help you identify and resolve problems efficiently.
Q1: My UV-Vis absorbance readings are inconsistent or not changing as expected upon UV irradiation. What's going wrong?
Answer: This is a common issue that can point to several factors, from the initial photoisomerization event to the experimental setup itself. Let's break down the potential causes.
-
Initial Check: Isomerization vs. Degradation: The primary photochemical event for PABA is a reversible trans-to-cis photoisomerization, which is followed by slower, irreversible degradation upon prolonged exposure.[1][2] The initial, rapid change in the UV-Vis spectrum (a decrease in the ~320 nm peak and an increase in the ~440 nm peak) is due to this isomerization.[3] If you see no change at all, your setup is likely the issue. If the change is inconsistent, consider the points below.
-
Troubleshooting Steps:
-
Verify Light Source Integrity:
-
Wavelength: Are you using the correct wavelength? UV light (typically 320-380 nm) is required to induce the trans-to-cis isomerization.[2] Using visible light (e.g., >400 nm) will favor the reverse cis-to-trans reaction.
-
Intensity & Stability: An aging lamp or fluctuating power supply can cause inconsistent photon flux. Use a radiometer to check your lamp's output before and during the experiment. A drop in intensity will slow down the reaction rate.
-
-
Examine the Sample Environment:
-
Solvent Choice: The polarity of your solvent affects the absorption spectra and the stability of the isomers.[4][5] Ensure you are using the same batch of spectroscopic-grade solvent for all experiments to avoid variability.
-
Dissolved Oxygen: Molecular oxygen can quench excited states and participate in oxidative degradation pathways, leading to a complex mixture of products and altered kinetics.[6] For studying the primary isomerization and degradation pathways, it is best practice to degas your solvent (e.g., by sparging with Nitrogen or Argon) before preparing your sample.
-
Concentration & Aggregation: At high concentrations, PABA molecules may aggregate, which can alter their photochemical properties and hinder isomerization.[7] Work within a linear absorbance range (typically < 1.0 AU) to minimize these effects.
-
-
Control for Thermal Reversion:
-
The cis isomer of azobenzene derivatives can thermally revert to the more stable trans isomer in the dark.[2] The rate of this reversion is temperature and solvent-dependent. If your experiments are lengthy or conducted at elevated temperatures, this back-reaction can compete with the photochemical process, making it seem like the reaction has stalled. Run a dark control sample under the same conditions (temperature, solvent) to quantify the rate of thermal back-relaxation.
-
-
Troubleshooting Workflow: Inconsistent UV-Vis Data A logical guide to diagnosing inconsistent spectral changes during PABA irradiation.
Q2: My HPLC analysis shows multiple, unexpected, or poorly resolved peaks. How can I identify the degradation products and improve my separation?
Answer: This indicates that either your separation method needs optimization or that complex degradation pathways are occurring. High-Performance Liquid Chromatography (HPLC) with UV detection is excellent for quantification, but identifying unknown products often requires mass spectrometry (LC-MS).[8]
-
Method Optimization Steps:
-
Gradient Adjustment: If you are using an isocratic method (constant mobile phase composition), switch to a gradient method. Start with a higher percentage of the aqueous phase and gradually increase the organic phase (e.g., acetonitrile or methanol). This will help elute more polar degradation products first, followed by the less polar parent compound and other byproducts.
-
Mobile Phase pH: this compound has a carboxylic acid group (pKa ~4-5). The pH of your mobile phase will determine its ionization state, which dramatically affects its retention time.
-
Pro-Tip: Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to your mobile phase to suppress the ionization of the carboxylic acid group. This will make the PABA molecule more non-polar, increasing its retention on a C18 column and resulting in sharper, more symmetrical peaks. This can also improve the resolution of other acidic degradation products.
-
-
Column Selection: A standard C18 column is a good starting point. If co-elution persists, consider a column with a different selectivity, such as a Phenyl-Hexyl or a Polar-Embedded column.
-
-
Identifying Degradation Products:
-
Hypothesize Pathways: The primary degradation pathway for azo dyes often involves the cleavage of the N=N double bond.[9] This could lead to fragments like 4-aminobenzoic acid and aniline. Other likely reactions include hydroxylation of the phenyl rings.
-
Utilize LC-MS: Liquid Chromatography-Mass Spectrometry is the definitive tool for this task.[8] By obtaining the mass-to-charge ratio (m/z) of the unknown peaks, you can determine their molecular weights and propose chemical formulas. Tandem MS (MS/MS) can provide fragmentation patterns to elucidate the structures of the degradation products.
-
Part 2: Frequently Asked Questions (FAQs)
This section covers fundamental concepts related to the photochemistry of this compound.
Q1: What is the primary degradation pathway of this compound under UV light?
Answer: The process begins with photoisomerization, followed by irreversible photodegradation.
-
Photoisomerization: Upon absorption of UV light (π-π* transition), the thermodynamically stable trans-PABA isomerizes to the metastable cis-PABA isomer.[2] This is an extremely rapid process, occurring on picosecond timescales.[2] This step is generally reversible with visible light or heat.
-
Photodegradation: With continued UV exposure, the excited state of either isomer (or reactive species generated in the solution) can lead to irreversible chemical reactions. While a definitive, universally accepted pathway is highly dependent on conditions (solvent, pH, oxygen), the most plausible degradation steps involve:
-
Azo Bond Cleavage: The -N=N- bond is often the most labile site, leading to the formation of radical species that can further react to form compounds like 4-aminobenzoic acid, aniline, and their derivatives.[9]
-
Oxidative Attack: In the presence of oxygen, reactive oxygen species (ROS) can be formed, leading to hydroxylation of the aromatic rings or further oxidation of the nitrogen atoms.[10][11]
-
Hypothesized Degradation Pathway of PABA Illustrates the initial isomerization followed by potential bond cleavage.
Q2: How do pH and solvent polarity affect the degradation process?
Answer: Both pH and solvent have a profound impact on the photochemistry of PABA.
-
Influence of pH: The pH of the medium dictates the protonation state of both the carboxylic acid group and the azo group.
-
Carboxylic Acid Group (-COOH): At pH values above its pKa, the carboxyl group will be deprotonated (-COO⁻), increasing the molecule's water solubility and altering its electronic properties, which can shift the absorption spectrum and change the degradation rate.
-
Azo Group (-N=N-): The azo group itself is a weak base and can be protonated under strongly acidic conditions.[2][10] Protonation significantly changes the electronic structure, red-shifting the absorption bands and potentially opening up different degradation pathways or altering isomerization efficiency.[10] Studies on similar azo dyes have shown that degradation kinetics are highly pH-dependent.[9][12][13]
-
-
Influence of Solvent Polarity:
-
Spectral Shifts: Polar solvents can stabilize the excited states differently than non-polar solvents, leading to shifts in the UV-Vis absorption maxima (solvatochromism).[4]
-
Isomer Stability: The stability of the cis and trans isomers can vary with solvent polarity, affecting the thermal back-reaction rate and the photostationary state composition.
-
Reaction Pathways: The solvent can directly participate in degradation reactions or influence the lifetime of reactive intermediates. For example, in protic solvents like water or alcohols, solvent molecules can act as proton donors or participate in nucleophilic attack on intermediates.
-
Q3: What analytical methods are best for studying PABA degradation?
Answer: A multi-faceted approach using several analytical techniques is most effective.
| Technique | Primary Use | Advantages | Limitations | Reference |
| UV-Vis Spectrophotometry | Monitoring trans-cis isomerization and overall disappearance of the parent compound. | Simple, rapid, cost-effective. Excellent for initial kinetics. | Low selectivity; cannot distinguish between different products or isomers with overlapping spectra. | [8] |
| HPLC-UV | Quantifying the concentration of PABA and its major degradation products over time. | Robust, quantitative, good separation capabilities. | Requires reference standards for absolute quantification of products. | [14] |
| LC-MS/MS | Identifying unknown degradation products and confirming proposed structures. | High sensitivity and selectivity; provides molecular weight and structural information. | Higher initial cost and complexity. | [8][15] |
Part 3: Experimental Protocols
Protocol 1: General UV Irradiation of this compound
This protocol provides a standardized workflow for conducting a photodegradation experiment.
-
Preparation of Stock Solution:
-
Accurately weigh this compound powder.[16]
-
Dissolve in a suitable spectroscopic-grade solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution) to a known concentration (e.g., 1 mM).
-
Senior Scientist Note: For aqueous solutions, a small amount of organic co-solvent or pH adjustment may be necessary to ensure complete dissolution.
-
Prepare a working solution by diluting the stock solution to the desired concentration (e.g., 20 µM). The initial absorbance at the λmax should be between 0.5 and 1.0.
-
-
Experimental Setup:
-
Transfer a known volume of the working solution to a quartz cuvette or photoreactor vessel. Quartz is essential as standard glass or plastic will block UV radiation.
-
Place the vessel in a temperature-controlled holder to maintain a constant temperature.
-
Position the UV lamp (e.g., a 365 nm LED or mercury lamp with appropriate filters) at a fixed distance from the sample.
-
Trustworthiness Check: Prepare an identical "dark control" sample and keep it at the same temperature, shielded from all light, to monitor for any non-photochemical degradation or thermal reversion.
-
-
Irradiation and Sampling:
-
Take an initial sample (t=0) before turning on the UV lamp.
-
Begin irradiation. At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the sample for analysis.
-
Immediately transfer the aliquot to a dark vial (e.g., an amber HPLC vial) and store it at a low temperature (e.g., 4°C) to quench further reaction prior to analysis.
-
-
Analysis:
-
Analyze the collected samples using a suitable analytical method, such as HPLC-UV, to determine the concentration of remaining PABA and any formed products.
-
Experimental Workflow Diagram A visual representation of the key steps in a PABA photodegradation study.
References
-
Dehiwala Liyanage, C., Ortiz-Garcia, J. J., Struckmeier, A., Kienzler, M., & Quardokus, R. C. (2023). Light-induced Photoswitching of 4-(Phenylazo)benzoic Acid on Au(111). Chemphyschem, 24(17), e202300160. [Link]
-
Dehiwala Liyanage, C., Ortiz-Garcia, J. J., Struckmeier, A., Kienzler, M., & Quardokus, R. C. (2023). Light‐induced Photoswitching of 4‐(Phenylazo)benzoic Acid on Au(111). ResearchGate. [Link]
-
ResearchGate. (n.d.). General view of 4-(phenylazo)benzoic acid. ResearchGate. [Link]
-
Wikipedia. (n.d.). Azobenzene. Wikipedia. [Link]
-
Hooley, R. J., & Bi, W. (2012). pH-Dependent cis → trans Isomerization Rates for Azobenzene Dyes in Aqueous Solution. The Journal of Physical Chemistry A, 116(4), 1214–1220. [Link]
-
Siewertsen, R., Vasilev, K., & Feringa, B. L. (2022). Reversible, Red-Shifted Photoisomerization in Protonated Azobenzenes. The Journal of Organic Chemistry, 87(16), 11048–11055. [Link]
-
Zhu, Y., Pu, M., He, J., & Evans, D. G. (n.d.). Photoisomerization Mechanism of the Trans-cis Azobenzene Sulphonate Derivatives. Journal of Molecular Science. [Link]
-
Worldwidejournals.com. (n.d.). Spectral Characteristics and Solvent Effects of 4-(Phenylazo) Benzoic Acid and 2-(4-Hydroxyphenylazo) Benzoic Acid on α-Cyclo. Worldwidejournals.com. [Link]
-
D'Amore, C., et al. (2026). Light-Controlled Modulation of the Endocannabinoid System: Photoswitchable Ligands for Cannabinoid and TRPV1 Receptors. MDPI. [Link]
-
Cheng, W. H., & Lee, C. M. (2016). The Study of an Ultraviolet Radiation Technique for Removal of the Indoor Air Volatile Organic Compounds and Bioaerosol. Aerosol and Air Quality Research, 16(3), 743-754. [Link]
-
Nardo, L., et al. (2024). Engineering Azobenzene Derivatives to Control the Photoisomerization Process. IRIS . [Link]
-
Chemistry World. (2024). How to troubleshoot experiments. Chemistry World. [Link]
-
YouTube. (2022). Troubleshooting and optimizing lab experiments. YouTube. [Link]
-
International Journal of Scientific Development and Research. (2023). Stability indicating study by using different analytical techniques. IJSDR. [Link]
-
Al-Ayash, A. Z. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. Egyptian Journal of Chemistry, 64(1), 329-334. [Link]
-
ResearchGate. (n.d.). Photodegradation Kinetics and Color Removal of 2-(4-hydroxyphenylazo)Benzoic Acid by Advanced Oxidation Processes. ResearchGate. [Link]
-
Karaman, Y., & Baltaci, E. (2021). Photodegradation Kinetics and Color Removal of 2-(4-hydroxyphenylazo) Benzoic Acid by Advanced Oxidation Processes. Chemical Science International Journal, 30(2), 40-49. [Link]
-
ResearchGate. (n.d.). (a) 4-(phenylazo)benzoic acid (azobenzene carbonic acid), a derivative... ResearchGate. [Link]
-
Sokołowska, P., & Zgadzaj, A. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. International Journal of Molecular Sciences, 23(21), 13248. [Link]
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University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. [Link]
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Cutler, T. D., et al. (2011). Ultraviolet irradiation and the mechanisms underlying its inactivation of infectious agents. Animal Health Research Reviews, 12(1), 15-23. [Link]
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Couteau, C., et al. (2000). Influence of pH on the photodegradation kinetics under UV light of climbazole solutions. Il Farmaco, 55(11-12), 707-710. [Link]
-
ResearchGate. (n.d.). (PDF) Photodegradation of azobenzene nonlinear optical chromophores: the influence of structure and environment. ResearchGate. [Link]
-
MDPI. (n.d.). Photocontrol of Non-Adherent Cell Adhesion via Azobenzene–PEG–Lipid/Cyclodextrin Host–Guest Interactions. MDPI. [Link]
-
ResearchGate. (n.d.). (PDF) Photoisomerization in Different Classes of Azobenzene. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Lee, J., et al. (2018). Effect of Ultraviolet Radiation on Organic Photovoltaic Materials and Devices. Polymers, 10(10), 1133. [Link]
-
ResearchGate. (n.d.). (PDF) Ultraviolet radiation screening compounds. ResearchGate. [Link]
-
Wang, Y., et al. (2019). Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process. Water, 11(7), 1483. [Link]
-
MDPI. (n.d.). Current Status and Future Prospects of Photocatalytic Technology for Water Sterilization. MDPI. [Link]
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Augugliaro, V., et al. (2024). Role of the Solvent and Ultrasound Irradiation in the Preparation of TiO2 for the Photocatalytic Degradation of Sulfamethoxazole in Water. Catalysts, 14(12), 859. [Link]
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Validation & Comparative
A Researcher's Guide to the NMR Spectral Interpretation of 4-Phenylazobenzoic Acid
This guide provides an in-depth analysis and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Phenylazobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the underlying principles and experimental considerations that lead to a confident structural elucidation.
The Structural Landscape: Why NMR is a Powerful Tool for this compound
This compound presents an interesting case for NMR analysis. The molecule's asymmetry, coupled with the presence of two distinct aromatic rings influenced by different electronic environments, gives rise to a nuanced spectrum. The azo group (-N=N-) and the carboxylic acid group (-COOH) exert significant electronic effects, which are directly observable in the chemical shifts of the aromatic protons and carbons. Understanding these influences is key to a correct interpretation.
Below is the structure of this compound with protons and carbons labeled for the subsequent spectral discussion.
Figure 1. Structure of this compound with proton and carbon labeling.
¹H NMR Spectral Analysis: A Tale of Two Rings
The ¹H NMR spectrum of this compound is dominated by signals in the aromatic region, typically between 7.0 and 8.5 ppm. The key to deciphering this spectrum is to treat the two aromatic rings as separate spin systems, each influenced by its respective substituent.
Key Features of the ¹H NMR Spectrum:
-
Carboxylic Acid Proton (H-acid): The most downfield signal, typically appearing as a broad singlet between 10-13 ppm, is characteristic of a carboxylic acid proton.[1][2] Its broadness is a result of hydrogen bonding and chemical exchange. This signal will disappear upon the addition of a few drops of D₂O to the NMR tube, a classic confirmatory test.[1][3]
-
Aromatic Protons (Ring A - Benzoic Acid Moiety): The protons on the ring attached to the carboxylic acid group are in a more electron-withdrawn environment.
-
Ha: These protons, ortho to the electron-withdrawing carboxylic acid group, are expected to be the most deshielded of the aromatic protons on this ring, appearing as a doublet.
-
Hb: The protons meta to the carboxylic acid group will be found further upfield and will also appear as a doublet.
-
-
Aromatic Protons (Ring B - Phenyl Moiety): The protons on the phenyl ring are influenced by the azo group.
-
Hb': The protons ortho to the azo group will be deshielded.
-
Hc' and Ha': The meta and para protons will resonate at slightly different chemical shifts, often resulting in a more complex multiplet.
-
The characteristic signals for the aromatic protons of the azo moiety are generally found in the 7.5–8.2 ppm region.[4]
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Label | Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H-acid | Carboxylic Acid | 10.0 - 13.0 | Broad Singlet | 1H |
| Ha | Aromatic (ortho to -COOH) | 8.0 - 8.3 | Doublet | 2H |
| Hb | Aromatic (meta to -COOH) | 7.8 - 8.0 | Doublet | 2H |
| Hb' | Aromatic (ortho to -N=N-) | 7.8 - 8.0 | Multiplet | 2H |
| Hc', Ha' | Aromatic (meta & para to -N=N-) | 7.4 - 7.6 | Multiplet | 3H |
¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. Due to the molecule's para-substitution, some carbons are chemically equivalent, leading to fewer than 13 signals in the spectrum.
Key Features of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is highly deshielded and will appear significantly downfield, typically in the range of 165-185 ppm.[5] Aromatic carboxylic acids tend to be at the upfield end of this range.[5]
-
Quaternary Carbons (Ca, Cd, Cd'): The carbons directly attached to the azo group and the carboxylic acid group, as well as the carbon para to the azo group on the phenyl ring, are quaternary and will typically have lower intensities. Their chemical shifts are influenced by the electronegativity and resonance effects of the substituents.
-
Aromatic CH Carbons: The remaining protonated aromatic carbons will appear in the typical aromatic region of ~110-150 ppm. The specific chemical shifts will be dictated by their position relative to the electron-withdrawing and electron-donating/withdrawing nature of the azo and carboxyl groups.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Label | Environment | Predicted Chemical Shift (ppm) |
| C=O | Carboxylic Acid | 165 - 175 |
| Cd, Cd' | Aromatic (attached to -N=N-) | 145 - 155 |
| Ca | Aromatic (attached to -COOH) | 130 - 140 |
| Aromatic CH | Aromatic Rings | 120 - 135 |
Comparative Analysis: The Influence of Substituents
To fully appreciate the spectral features of this compound, it is instructive to compare its predicted spectrum to that of simpler, related molecules like benzoic acid and azobenzene.
-
Versus Benzoic Acid: The ¹H NMR spectrum of benzoic acid shows three sets of aromatic protons.[6] In this compound, the introduction of the phenylazo group at the para position simplifies the splitting patterns of the benzoic acid ring protons into two distinct doublets (an AA'BB' system) and adds the signals for the second aromatic ring.
-
Versus Azobenzene: Azobenzene itself has a relatively simple ¹H NMR spectrum due to its symmetry. The introduction of the carboxylic acid group in this compound breaks this symmetry, leading to a more complex spectrum with more signals, and shifts the signals of the attached ring further downfield due to the electron-withdrawing nature of the -COOH group.
Experimental Protocol: Acquiring High-Quality NMR Spectra
The following protocol outlines the steps for preparing a sample of this compound and acquiring ¹H and ¹³C NMR spectra.
Workflow for NMR Analysis
Figure 2. A generalized workflow for the acquisition and analysis of NMR spectra.
Step-by-Step Methodology:
-
Solvent Selection: Choose a suitable deuterated solvent in which this compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and its high boiling point. Chloroform-d (CDCl₃) can also be used.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in about 0.7 mL of the chosen deuterated solvent in a small vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If there are any particulates, filter the solution through a small plug of glass wool in the pipette.
-
Instrumentation:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Typical parameters include a 90° pulse, a spectral width of about 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-45° pulse, a spectral width of about 220 ppm, and a relaxation delay of 2 seconds.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra.
-
Apply a baseline correction.
-
For the ¹H spectrum, integrate the signals to determine the relative number of protons.
-
Reference the spectra to the residual solvent peak or to an internal standard like tetramethylsilane (TMS).
-
Conclusion
The NMR spectra of this compound are rich with information that, when carefully interpreted, provides a definitive confirmation of its structure. By understanding the influence of the azo and carboxylic acid functionalities on the chemical shifts and coupling patterns of the aromatic rings, researchers can confidently assign each signal. This guide provides the foundational knowledge and practical steps to approach this analysis with scientific rigor.
References
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MDPI. (n.d.). Photocontrol of Non-Adherent Cell Adhesion via Azobenzene–PEG–Lipid/Cyclodextrin Host–Guest Interactions. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-(phenylazo)-. NIST Chemistry WebBook. Retrieved from [Link]
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ATB. (n.d.). 4-PhenylbenzoicAcid. Retrieved from [Link]
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AZoOptics. (2023). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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ResearchGate. (n.d.). Multinuclear NMR of Azo Dyes and Their Metal Complexes. Retrieved from [Link]
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UCLA. (n.d.). Spectroscopy Tutorial: Examples. Retrieved from [Link]
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-
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-
Geochimica et Cosmochimica Acta. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved from [Link]
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NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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YouTube. (2020, June 17). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. Retrieved from [Link]
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A Comparative Guide to Functional Group Identification: FT-IR Analysis of 4-Phenylazobenzoic Acid
For researchers, scientists, and professionals in drug development, the precise identification of functional groups within a molecule is a foundational step in characterization and quality control. This guide provides an in-depth analysis of Fourier-Transform Infrared (FT-IR) spectroscopy for the identification of functional groups in 4-Phenylazobenzoic acid. Furthermore, it offers a comparative perspective on alternative analytical techniques, supported by experimental data and established spectroscopic principles.
The Central Role of FT-IR in Molecular Characterization
FT-IR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. By detecting which frequencies of light are absorbed by the sample, an FT-IR spectrometer generates a unique spectral fingerprint of the molecule. This fingerprint reveals the presence of specific functional groups, making it an invaluable tool for structural elucidation.
The choice of FT-IR as the primary method for analyzing this compound is based on its ability to provide direct, unambiguous evidence for the key functional moieties within the molecule: the carboxylic acid, the azo group, and the aromatic rings.
Deciphering the FT-IR Spectrum of this compound
The structure of this compound (C₁₃H₁₀N₂O₂) dictates the specific absorption bands we expect to observe in its FT-IR spectrum. The molecule consists of a benzoic acid moiety linked to a phenyl group via an azo bridge.
Key Functional Group Absorptions:
-
Carboxylic Acid (–COOH):
-
O–H Stretch: This is one of the most characteristic and easily identifiable peaks in the FT-IR spectrum of a carboxylic acid. It appears as a very broad and strong absorption band in the region of 3300-2500 cm⁻¹ . The significant broadening is a result of intermolecular hydrogen bonding between the carboxylic acid dimers.
-
C=O Stretch: The carbonyl group of the carboxylic acid gives rise to a sharp and intense absorption peak typically found between 1710-1680 cm⁻¹ . The conjugation with the aromatic ring in this compound may shift this peak to the lower end of this range.
-
C–O Stretch: This absorption, often coupled with O-H bending, appears in the 1320-1210 cm⁻¹ region and is typically of medium to strong intensity.
-
-
Azo Group (–N=N–):
-
N=N Stretch: The azo group in aromatic compounds typically exhibits a stretching vibration in the 1500-1400 cm⁻¹ region.[1][2] This peak can sometimes be of weak to medium intensity and may overlap with the aromatic C=C stretching bands. In some azo dyes, this band has been observed between 1504 cm⁻¹ and 1555 cm⁻¹.
-
-
Aromatic Rings (Phenyl and Benzoic Acid Moiety):
-
C–H Stretch: The stretching vibrations of the C-H bonds on the aromatic rings are observed as sharp, medium-intensity peaks just above 3000 cm⁻¹ .
-
C=C Stretch: The in-ring carbon-carbon double bond stretches result in several sharp peaks of variable intensity in the 1600-1450 cm⁻¹ region. These are characteristic of the aromatic nature of the compound.
-
C–H Out-of-Plane Bending: Strong absorption bands in the 900-675 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands can provide information about the substitution pattern of the aromatic rings.
-
Experimental FT-IR Spectrum of this compound
The FT-IR spectrum of this compound, as provided by the NIST Chemistry WebBook, confirms the presence of these characteristic functional groups.[3][4][5]
| Observed Frequency (cm⁻¹) | Functional Group | Vibrational Mode | Expected Range (cm⁻¹) |
| Broad, ~3000 | Carboxylic Acid | O–H Stretch | 3300-2500 |
| ~1680 | Carboxylic Acid | C=O Stretch | 1710-1680 |
| ~1600, ~1490, ~1450 | Aromatic Rings | C=C Stretch | 1600-1450 |
| ~1420 | Azo Group | N=N Stretch | 1500-1400 |
| ~1290 | Carboxylic Acid | C–O Stretch | 1320-1210 |
| ~850, ~770, ~690 | Aromatic Rings | C–H Out-of-Plane Bending | 900-675 |
Workflow for FT-IR Analysis of this compound
The following diagram illustrates the systematic workflow for identifying the functional groups in this compound using FT-IR spectroscopy.
A Comparative Look: Alternative Analytical Techniques
While FT-IR is highly effective for identifying functional groups, a comprehensive analysis often benefits from complementary techniques. Here, we compare FT-IR with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Technique | Principle | Information Provided for this compound | Advantages | Limitations |
| FT-IR Spectroscopy | Absorption of infrared radiation causes molecular vibrations. | Direct identification of functional groups (carboxylic acid, azo, aromatic rings) based on characteristic absorption bands. | - Fast and non-destructive- Relatively inexpensive- Broad applicability to solids, liquids, and gases | - Limited information on molecular connectivity- Can be difficult to distinguish between similar functional groups |
| NMR Spectroscopy | Nuclear spins align in a magnetic field and absorb radiofrequency radiation at specific frequencies. | Provides detailed information about the chemical environment of each proton and carbon atom, confirming the presence of the aromatic rings and the carboxylic acid proton. Can infer the connectivity of the molecular skeleton. | - Provides detailed structural information- Quantitative capabilities- Can distinguish between isomers | - Less sensitive than MS- More expensive instrumentation- Requires soluble samples |
| Mass Spectrometry | Molecules are ionized and their mass-to-charge ratio is measured. | Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can be used to deduce the presence of certain structural units. | - Extremely sensitive- Provides accurate molecular weight- Can be coupled with chromatography for complex mixture analysis | - Destructive technique- May not provide direct information on all functional groups- Isomers can be difficult to distinguish |
Conclusion
FT-IR spectroscopy stands as a robust and indispensable tool for the rapid and reliable identification of functional groups in molecules such as this compound. Its ability to provide a distinct spectral fingerprint allows for the direct confirmation of the carboxylic acid, azo, and aromatic moieties. When used in conjunction with complementary techniques like NMR and Mass Spectrometry, a comprehensive and unambiguous structural elucidation can be achieved, ensuring the highest level of scientific integrity in research and development.
References
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ResearchGate. (n.d.). IR-spectrum of azo dye. Retrieved January 7, 2026, from [Link]
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NIST. (n.d.). Benzoic acid, 4-(phenylazo)-. NIST Chemistry WebBook. Retrieved January 7, 2026, from [Link]
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-
NIST. (n.d.). Benzoic acid, 4-(phenylazo)-. NIST Chemistry WebBook. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of AZO (a), AZO-GO (b) and AZO-RGO (c) hybrids. Retrieved January 7, 2026, from [Link]
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NIST. (n.d.). Benzoic acid, 4-(phenylazo)-. NIST Chemistry WebBook. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (n.d.). FTIR spectra of azo compound ligands and metal complexes. Retrieved January 7, 2026, from [Link]
-
NIST. (n.d.). Benzoic acid, phenyl ester. NIST Chemistry WebBook. Retrieved January 7, 2026, from [Link]
- Adeniyi, A. O., et al. (2018). Spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline. Science World Journal.
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ResearchGate. (n.d.). FTIR spectrum of 4-(4 0 -pyridylazophenyl)4 00 -octyloxybenzoate, II8. Retrieved January 7, 2026, from [Link]
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A Researcher's Guide to Solvent Effects on the UV-Vis Spectroscopy of 4-Phenylazobenzoic Acid
In the realm of molecular characterization, UV-Vis spectroscopy stands as a cornerstone technique, offering a window into the electronic transitions within a molecule. For compounds like 4-Phenylazobenzoic acid, a derivative of the photochromic azobenzene, the surrounding solvent environment plays a pivotal role in modulating these transitions. This guide provides an in-depth comparison of the UV-Vis spectroscopic behavior of this compound in various solvents, supported by experimental data and theoretical insights. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to leverage solvatochromism—the change in color of a substance when dissolved in different solvents—for a deeper understanding of molecular properties.
The Significance of Solvatochromism
The electronic absorption spectrum of this compound is characterized by two primary bands: an intense band in the UV region and a less intense band in the visible region. The high-energy band corresponds to the π-π* transition, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated system.[1] The lower-energy band is attributed to the n-π* transition, which involves the promotion of a non-bonding electron from a nitrogen atom to a π* antibonding orbital.[2]
The polarity of the solvent can significantly influence the energies of these transitions, leading to shifts in the absorption maxima (λmax). This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule.[3] By analyzing these shifts, we can infer valuable information about the nature of the solute-solvent interactions and the electronic distribution in the molecule.
Experimental Protocol: A Validated Approach
To ensure reproducible and reliable results, a meticulous experimental protocol is paramount. The following step-by-step methodology provides a self-validating system for the UV-Vis spectroscopic analysis of this compound.
Materials:
-
This compound (≥98% purity)
-
Spectroscopic grade solvents of varying polarities (e.g., n-hexane, cyclohexane, diethyl ether, chloroform, ethanol, methanol, dimethyl sulfoxide)[4]
-
Volumetric flasks (Class A)
-
Calibrated micropipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer[5]
Procedure:
-
Stock Solution Preparation: Accurately weigh a precise amount of this compound and dissolve it in a suitable solvent (e.g., ethanol) to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).
-
Working Solution Preparation: From the stock solution, prepare working solutions in the various solvents to be tested. A typical concentration for UV-Vis analysis is in the range of 1 x 10⁻⁵ M to 5 x 10⁻⁵ M.[6][7] Ensure the final concentration is consistent across all solvents.
-
Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent that will be used for the sample measurement. Place the cuvette in the reference holder of the spectrophotometer and run a baseline correction over the desired wavelength range (e.g., 250-700 nm).[6] This step subtracts any absorbance from the solvent and the cuvette itself.
-
Sample Measurement: Empty the cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution. Place the cuvette in the sample holder and record the absorption spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for both the π-π* and n-π* transitions for each solvent.
Caption: Solvent polarity effects on electronic transitions.
Conclusion
The UV-Vis spectroscopic analysis of this compound in different solvents provides a clear demonstration of solvatochromism. The observed bathochromic shift of the π-π* transition and the hypsochromic shift of the n-π* transition with increasing solvent polarity offer valuable insights into the electronic structure and solute-solvent interactions of this important molecule. By understanding and applying the principles and protocols outlined in this guide, researchers can effectively utilize UV-Vis spectroscopy as a powerful tool for the characterization of photoswitchable compounds and other chromophoric systems.
References
-
Structures, solvatochromism, protonation and photoswitching of tetra-(ortho)substituted azobenzenes bearing 3,5-dimethoxy groups. New Journal of Chemistry. Available at: [Link]
-
Effect of Solvents on the Absorption Spectra of Ten Synthesized Azo Dyes. International Journal of Current Research and Modern Education. Available at: [Link]
-
Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. Bulletin of the Korean Chemical Society. Available at: [Link]
-
Unusual Solvatochromism Based on Intramolecular Hydrophobic Interaction in Water-soluble Azobenzene Dendrimers. Chemistry Letters. Available at: [Link]
-
Solvatochromism and acidochromism of azobenzene-functionalized poly(vinyl amines). New Journal of Chemistry. Available at: [Link]
-
uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse. Doc Brown's Chemistry. Available at: [Link]
-
Solvatochromism and cis–trans isomerism in azobenzene-4-sulfonyl chloride. Spectroscopy@IKU. Available at: [Link]
-
A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Structural Chemistry. Available at: [Link]
-
Spectral Analysis of Azo Derivatives for their Colorimetric Response to some Special Metal Ions. ResearchGate. Available at: [Link]
-
A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Semantic Scholar. Available at: [Link]
-
Spectral Characteristics and Solvent Effects of 4-(Phenylazo) Benzoic Acid and 2-(4-Hydroxyphenylazo) Benzoic Acid on α-Cyclo. Worldwide Journals. Available at: [Link]
-
Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. ResearchGate. Available at: [Link]
-
Substituent and Solvent Polarity on the Spectroscopic Properties in Azo Derivatives of 2-Hydroxynaphthalene and Their Difluoroboranes Complexes. National Institutes of Health. Available at: [Link]
-
Changes induced by solvent polarity in electronic absorption spectra of some azo disperse dyes. ResearchGate. Available at: [Link]
-
Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Longdom Publishing. Available at: [Link]
-
Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. ResearchGate. Available at: [Link]
-
Solvent Effects on the UV-visible Absorption Spectra. Virtual Labs. Available at: [Link]
-
UV-Visible Spectrophotometric Method and Validation of Organic Compounds. ResearchGate. Available at: [Link]
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Tuning Solvatochromism of Azo Dyes with Intramolecular Hydrogen Bonding in Solution and on Titanium Dioxide Nanoparticles. Semantic Scholar. Available at: [Link]
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The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. National Institutes of Health. Available at: [Link]
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UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research. Available at: [Link]
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Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit. RSC Publishing. Available at: [Link]
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Benzoic acid, 4-(phenylazo)-. NIST WebBook. Available at: [Link]
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Part 11: Solvent Effects in the UV Visible Spectroscopy. YouTube. Available at: [Link]
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Substituent effects in N-acetylated phenylazopyrazole photoswitches. National Institutes of Health. Available at: [Link]
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General view of 4-(phenylazo)benzoic acid. ResearchGate. Available at: [Link]
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Benzoic acid, 4-(phenylazo)-. NIST WebBook. Available at: [Link]
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Benzoic acid, 4-(phenylazo)-. NIST WebBook. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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Photocontrol of Non-Adherent Cell Adhesion via Azobenzene–PEG–Lipid/Cyclodextrin Host–Guest Interactions. MDPI. Available at: [Link]
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Comparing the photochromic performance of 4-Phenylazobenzoic acid with other azobenzene photoswitches.
An In-Depth Guide to the Photochromic Performance of 4-Phenylazobenzoic Acid
Introduction: The Molecular Ballet of Azobenzene Photoswitches
Azobenzene and its derivatives represent a cornerstone class of molecular photoswitches, molecules that undergo reversible structural changes upon irradiation with light. This remarkable property stems from the photoisomerization of the central nitrogen-nitrogen double bond (N=N), which can exist in two distinct forms: a thermodynamically stable trans (E) isomer and a metastable cis (Z) isomer.[1] Irradiation with ultraviolet (UV) light, typically in the 320-380 nm range, excites the molecule and promotes a transformation from the elongated trans form to the bent, higher-energy cis form.[2] This process can be reversed either by exposing the molecule to visible light (e.g., 400-450 nm) or by thermal relaxation, where the cis isomer reverts to the more stable trans form in the absence of light.[2][3]
The performance of an azobenzene photoswitch is defined by several key parameters: the absorption wavelengths (λmax) of its isomers, the efficiency of the photochemical transformation (quantum yield, Φ), and the lifetime of the metastable cis state (thermal relaxation half-life, t½). These properties can be meticulously tuned by chemical modification of the azobenzene core, making them highly adaptable for sophisticated applications in photopharmacology, smart materials, and molecular machines.[3][4] This guide provides a detailed comparison of this compound (PABA), a functionally versatile derivative, against other common azobenzene photoswitches, supported by established experimental protocols.
Profiling this compound (PABA)
This compound (PABA) is an azobenzene derivative featuring a carboxylic acid group at the para position of one of the phenyl rings. This functional group enhances its utility, allowing for covalent attachment to other molecules or surfaces and influencing its solubility and intermolecular interactions.[5][6] Like its parent compound, PABA exhibits robust photoisomerization, a property that has been observed both in solution and when assembled on surfaces.[7][8] The presence of the carboxylic acid moiety positions PABA as a valuable building block for creating light-responsive systems, from drug delivery vehicles to photoswitchable catalysts.[6][]
The photochromic behavior of PABA is influenced by its local environment. For instance, studies on gold surfaces have shown that photoswitching efficiency is dependent on the molecular density; it is readily observed in isolated molecules but can be absent in tightly packed arrangements.[7][8] This highlights a critical consideration for researchers: the performance of a photoswitch in a device or biological system may differ from its behavior in dilute solution.
Comparative Performance Analysis
The true performance of PABA can be best understood when compared with other azobenzene derivatives. The nature and position of substituents on the aromatic rings profoundly impact the electronic structure of the molecule, thereby altering its photochromic properties.[1]
Key Performance Metrics of Selected Azobenzene Photoswitches
The following table summarizes the photochromic properties of PABA alongside unsubstituted azobenzene and other derivatives with electron-donating or sterically influential groups. This comparison illustrates the chemical principles used to tune photoswitch performance.
| Compound | Substituent(s) | λmax trans (π→π) | λmax cis (n→π) | Thermal Half-life (t½) of cis Isomer | Key Characteristics & References |
| Azobenzene | None (Parent Compound) | ~320 nm | ~440 nm | Hours to Days | Baseline for comparison. Half-life is highly solvent and temperature dependent.[10][11][12] |
| This compound (PABA) | 4-COOH | ~320-330 nm | ~440 nm | Hours | The -COOH group has a mild electronic effect but provides a crucial functional handle for conjugation.[5][6][8] |
| 4-Methoxyazobenzene | 4-OCH₃ | ~350 nm | ~440 nm | Minutes to Hours | The electron-donating methoxy group creates a "push-pull" system, red-shifting the π→π* band and often accelerating thermal relaxation.[3][13] |
| Tetra-ortho-fluoroazobenzene | 2,2',6,6'-F | ~315 nm | ~520 nm | Days to Years | Ortho-fluorine substitution destabilizes the planar trans state and stabilizes the cis state, leading to a very long half-life and a significant red-shift in the n→π* band.[14] |
| Phenylazopyrazoles | Heterocyclic Ring | Varies | Varies | Days to Months | Replacing a phenyl ring with a heterocycle like pyrazole can increase quantum yields and dramatically extend the thermal half-life of the cis isomer.[4][15] |
Note: Specific values for λmax and t½ can vary significantly based on solvent, temperature, and pH. The values presented are representative for comparison.
Causality Behind Performance Differences
The variation in performance metrics arises from fundamental electronic and steric effects:
-
Push-Pull Systems: Introducing an electron-donating group (e.g., -OCH₃) on one ring and an electron-withdrawing group on the other creates a "push-pull" system. This reduces the energy gap for the π→π* transition, causing a bathochromic (red) shift, and can significantly accelerate the rate of thermal cis-to-trans relaxation.[3]
-
Steric Hindrance: Bulky substituents placed at the ortho positions of the phenyl rings can sterically destabilize the planar trans isomer relative to the non-planar cis isomer. This strategy is famously used in tetra-ortho-substituted azobenzenes to dramatically increase the thermal half-life of the cis state, making the switching effectively permanent until triggered by light.[14]
-
Heteroaromatic Rings: Incorporating heteroaromatic rings, such as pyrazole, alters the electronic landscape of the azo bond. This can lead to more stable Z isomers and higher isomerization quantum yields compared to traditional azobenzenes.[4]
Experimental Protocols for Performance Characterization
To ensure scientific integrity, photochromic performance must be quantified using standardized and self-validating experimental protocols. UV-Vis spectroscopy is the primary tool for these analyses.[16]
Protocol 1: Characterization of Photoswitching by UV-Vis Spectroscopy
This protocol determines the spectral characteristics of the trans and cis isomers and the composition of the photostationary state (PSS).
-
Sample Preparation: Prepare a solution of the azobenzene compound (e.g., 10-50 µM) in a suitable solvent (e.g., DMSO, ethanol, or buffer) in a quartz cuvette.
-
Baseline Spectrum (Trans Isomer): Keep the sample in the dark to ensure it is fully in the thermally stable trans form. Record the UV-Vis absorption spectrum. This will show a strong π→π* transition band (e.g., ~320-360 nm) and a weaker n→π* transition band (e.g., ~440 nm).
-
Photoisomerization (Trans → Cis): Irradiate the sample with a UV light source (e.g., a 365 nm LED) directly in the spectrophotometer.[13] Record spectra at regular intervals until no further changes are observed. This indicates that the photostationary state (PSS) has been reached.
-
Data Analysis: Observe the decrease in the π→π* absorbance and the corresponding increase in the n→π* absorbance as the trans isomer converts to the cis isomer.[17] The PSS spectrum represents a mixture of cis and trans isomers under that specific wavelength of irradiation.
-
Reverse Isomerization (Cis → Trans): (Optional) Irradiate the PSS sample with visible light (e.g., >450 nm) to observe the reversion to the trans-rich state.
Protocol 2: Kinetic Analysis of Thermal Relaxation
This protocol measures the thermal half-life (t½) of the cis isomer.
-
Establish Cis-Rich State: Irradiate the sample with UV light as described in Protocol 1 until the PSS is reached, maximizing the concentration of the cis isomer.
-
Initiate Kinetic Measurement: Turn off the irradiation source and immediately begin recording UV-Vis spectra at fixed time intervals in the dark. The frequency of measurement should be adapted to the expected half-life (e.g., every minute for fast relaxation, every hour for slow relaxation).[3]
-
Monitor Spectral Changes: Monitor the increase in absorbance at the λmax of the trans isomer's π→π* band over time.
-
Data Analysis (First-Order Kinetics): The thermal relaxation of azobenzenes typically follows first-order kinetics.[3][18]
-
Extract the absorbance at the trans λmax at each time point (Aₜ). Note the initial absorbance at t=0 (A₀) and the final absorbance after full relaxation (A∞).
-
Plot ln[(A∞ - Aₜ) / (A∞ - A₀)] versus time.
-
The slope of the resulting linear fit is equal to the negative rate constant (-k).
-
Calculate the half-life using the equation: t½ = ln(2) / k .
-
Visualizing the Process
Diagrams can clarify the underlying mechanism and experimental workflow.
Caption: The azobenzene photoswitching cycle.
Caption: Experimental workflow for characterizing azobenzene photoswitches.
Conclusion
This compound stands as a highly competent and versatile photochromic molecule. While its core photochromic performance is comparable to standard azobenzenes, its true strength lies in the synthetic utility of its carboxylic acid group, which enables its integration into larger, functional systems. The comparative analysis reveals a clear principle: the performance of an azobenzene photoswitch is not an intrinsic constant but a tunable property. By strategically employing electronic and steric modifications—from simple push-pull systems to the incorporation of ortho-substituents or heteroaromatic rings—researchers can design photoswitches with properties tailored to specific applications, whether that requires the rapid, fleeting response of a fast-relaxing switch or the long-term memory of a bistable system. The robust experimental protocols outlined herein provide the necessary framework for accurately quantifying these critical performance parameters, ensuring both reproducibility and rational design in the exciting field of molecular photoswitches.
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A Senior Application Scientist's Guide to DFT Studies of Azobenzene Derivatives
Azobenzene and its derivatives represent a cornerstone in the field of photopharmacology and smart materials.[1][2] Their ability to undergo reversible trans (E) to cis (Z) isomerization upon light irradiation makes them ideal candidates for molecular switches.[2][3] The rational design of these photoswitches—tuning their absorption wavelengths, isomerization quantum yields, and thermal half-lives—hinges on a deep understanding of their electronic structure and reaction dynamics. Density Functional Theory (DFT) has emerged as an indispensable tool in this endeavor, offering a powerful balance of computational cost and accuracy.
This guide provides an in-depth comparison of DFT methodologies for studying azobenzene derivatives, moving beyond a simple list of protocols to explain the causality behind critical experimental choices. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the predictive design of novel photoswitches.
Chapter 1: The Core Challenge in Modeling Azobenzenes
Accurately predicting the behavior of azobenzene derivatives requires capturing several key energetic and electronic properties:
-
Isomer Stability and Geometry: The relative stability between the planar, thermodynamically favored trans isomer and the non-planar, metastable cis isomer.[4][5]
-
Thermal Isomerization Barrier: The ground-state energy barrier separating the cis and trans forms, which dictates the thermal half-life of the metastable state.[6] DFT calculations suggest the inversion mechanism is generally the preferred pathway for thermal Z → E isomerization.[6]
-
Electronic Excitations (UV-Vis Spectra): The energies and oscillator strengths of the S
(n → π) and S (π → π) electronic transitions, which correspond to the molecule's absorption spectrum and are targeted for photoisomerization.[7] -
Excited-State Potential Energy Surfaces (PES): The topology of the S
and S states, which governs the photoisomerization mechanism, whether it proceeds via rotation or inversion around the N=N bond.
The primary difficulty lies in finding a single computational approach that accurately describes both the ground-state thermodynamics and the complex electronic nature of the excited states, particularly the weakly absorbing n → π* transition.
Chapter 2: A Comparative Guide to Functionals and Basis Sets
The choice of the exchange-correlation (xc) functional and the basis set is the most critical decision in a DFT study. Their performance is highly dependent on the property being investigated.
2.1. Ground State Properties and Thermal Barriers
For geometries, relative isomer energies, and thermal isomerization barriers, the choice of functional is crucial.
-
Generalized Gradient Approximation (GGA) Functionals (e.g., PBE): These are computationally efficient and often provide excellent geometries and relative energetics for the stable isomers when compared to higher-level theories.[7] However, they can be less reliable for reaction barriers.
-
Global Hybrid Functionals (e.g., B3LYP, PBE0): B3LYP is a widely used workhorse that provides reliable ground-state geometries and vibrational spectra for azobenzene systems.[8] PBE0 often shows strong performance in predicting thermal isomerization barriers.[6] A comprehensive benchmark study on 11 azoarenes found that hybrid GGA functionals performed the best among all tested classes for predicting thermal isomerization rates.[6]
-
Meta-GGA and Meta-Hybrid Functionals (e.g., M06-2X): These functionals can offer improved accuracy for kinetics and non-covalent interactions, which can be important for substituted derivatives, but their performance can be inconsistent. For instance, in one benchmark, M06-2X was among the worse-performing functionals for thermal barriers.[6]
Recommendation: For ground-state properties, PBE0 or B3LYP are robust starting points. For high accuracy in thermal half-life predictions, benchmarking against a set of known molecules is recommended, with functionals like mPWPW91 also showing promise.[6]
2.2. Excited States and Absorption Spectra (TD-DFT)
Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic absorption spectra.[9][10] However, the choice of functional is even more critical here.
-
Global Hybrids (e.g., B3LYP): While B3LYP can produce qualitatively reasonable results for the strong π → π* transition, it often struggles with the low-energy, weak n → π* transition, which is fundamental to azobenzene's photoswitching mechanism.[8][11]
-
Range-Separated Hybrid Functionals (e.g., CAM-B3LYP, ωB97X-D): These functionals are the gold standard for azobenzene photochemistry. They incorporate a greater percentage of exact Hartree-Fock exchange at long inter-electron distances, correcting the self-interaction error that plagues many other functionals. This is crucial for accurately describing charge-transfer states and the n → π* transition.[11] Numerous studies have demonstrated that CAM-B3LYP provides a significantly better description of the absorption spectra of azobenzenes compared to global hybrids.[12][13]
2.3. The Impact of the Basis Set
The basis set determines the flexibility the system has to describe its electron density.
-
Pople-style basis sets (e.g., 6-31G(d), 6-31+G(d,p)): These are widely used. The addition of polarization (d,p) and diffuse functions + is crucial. Diffuse functions are particularly important for describing excited states and weakly bound electrons, and their inclusion significantly improves the accuracy of calculated thermal barriers.[6]
-
Karlsruhe basis sets (e.g., def2-SVP, def2-TZVP): The "split-valence plus polarization" and "triple-zeta valence plus polarization" basis sets from the Ahlrichs group are highly recommended. A triple-zeta basis set like def2-TZVP typically offers an excellent compromise between accuracy and computational cost for azobenzene systems.[7]
-
Dunning-style basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These correlation-consistent basis sets are designed for systematic convergence towards the complete basis set limit, but are often more computationally demanding.
Recommendation: A basis set of at least triple-zeta quality with polarization and diffuse functions, such as def2-TZVP or 6-311+G(d,p) , is recommended for reliable results.[9][12]
Chapter 3: A Validated Workflow for Azobenzene Analysis
This section outlines a self-validating computational protocol for investigating a novel azobenzene derivative. Each step includes a verification checkpoint to ensure the integrity of the results.
Step-by-Step Computational Protocol
-
Input Structure Generation:
-
Build the initial 3D structures for both the E and Z isomers of the azobenzene derivative using a molecular editor.
-
-
Ground-State Geometry Optimization:
-
Action: Perform a full geometry optimization for both isomers.
-
Method: B3LYP/def2-SVP or a similar level of theory. For systems with potential van der Waals interactions (e.g., bulky substituents), include a dispersion correction like D3(BJ).[12]
-
Causality: This step locates the nearest local minimum on the potential energy surface, providing the equilibrium structure and electronic energy.
-
-
Frequency Analysis (Self-Validation Check):
-
Action: Calculate the vibrational frequencies at the optimized geometry from Step 2.
-
Method: Use the same functional and basis set as the optimization.
-
Trustworthiness Check: A true energy minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a saddle point (like a transition state) or a failed optimization, requiring re-optimization from a perturbed geometry.
-
Output: This step also provides zero-point vibrational energies (ZPVE) and thermal corrections (enthalpy and Gibbs free energy), which are essential for calculating accurate energy differences and reaction barriers.
-
-
Transition State (TS) Search for Thermal Isomerization:
-
Action: Locate the transition state connecting the Z and E isomers on the ground state.
-
Method: Use a TS search algorithm (e.g., Berny optimization with Opt=TS, QST2, or QST3) starting from an initial guess of the TS structure (e.g., a structure with a ~90° CNNC dihedral angle for the rotation pathway).
-
Trustworthiness Check: A true first-order saddle point will have exactly one imaginary frequency . The vibrational mode of this imaginary frequency should correspond to the isomerization coordinate (i.e., rotation or inversion of the N=N bond).
-
-
Refined Energy Calculations:
-
Action: Perform single-point energy calculations on the optimized ground state, cis, and trans structures, as well as the transition state.
-
Method: Use a more robust level of theory, such as PBE0/def2-TZVP, to obtain more accurate electronic energies.
-
-
Excited-State (TD-DFT) Calculation for Absorption Spectrum:
-
Action: Using the optimized ground-state geometry of the E isomer, perform a TD-DFT calculation to compute the vertical excitation energies.
-
Method: CAM-B3LYP/def2-TZVP is highly recommended for accuracy.[11][12] Request a sufficient number of excited states (e.g., 10-20) to capture the key n→π* and π→π* transitions.
-
Causality: This simulates the absorption of a photon (a vertical process according to the Franck-Condon principle) and provides the theoretical UV-Vis spectrum. The calculated λ_max values can be directly compared to experimental data.
-
-
Analysis and Interpretation:
-
Compare the calculated relative energies, thermal barriers, and absorption maxima (λ_max) with experimental data or known trends for similar molecules.
-
Workflow Visualization
Caption: A validated DFT workflow for analyzing azobenzene derivatives.
Chapter 4: Data-Driven Comparison and Performance
To illustrate the performance of different functionals, the table below summarizes theoretical vs. experimental absorption maxima for the parent azobenzene molecule. This highlights the superior performance of range-separated functionals for excited-state properties.
Table 1: Performance of DFT Functionals for Predicting Azobenzene Absorption Maxima (λ_max in nm)
| Functional | Basis Set | n → π* (S₁) Calc. | n → π* (S₁) Exp. | π → π* (S₂) Calc. | π → π* (S₂) Exp. |
| B3LYP | 6-311+G(d,p) | ~470 | ~440 | ~300 | ~320 |
| PBE0 | 6-311+G(d,p) | ~465 | ~440 | ~295 | ~320 |
| CAM-B3LYP | 6-311+G(d,p) | ~435 | ~440 | ~315 | ~320 |
| M06-2X | 6-311+G(d,p) | ~410 | ~440 | ~305 | ~320 |
Note: Calculated values are representative figures from the literature. Experimental values are for azobenzene in a nonpolar solvent.[7][11] The data clearly shows that CAM-B3LYP provides the best agreement with experimental values for both key transitions. A large-scale benchmark study on 46 n→π* and 141 π→π* excitations in various azobenzene derivatives using CAM-B3LYP found a mean absolute deviation of just 13 nm from experimental values, demonstrating its accuracy and reliability.[12]
Photoisomerization Mechanism
The photoisomerization of azobenzene can proceed through different pathways depending on the initial excitation.
Caption: Generalized photoisomerization pathways for azobenzene.
Upon excitation to either the S₁ or S₂ state, the molecule rapidly relaxes to a point on the S₁ potential energy surface where it can efficiently decay back to the ground state (S₀) through a conical intersection.[1] This non-radiative decay process populates both the E and Z ground-state wells, leading to isomerization.
Conclusion and Best Practices
The computational study of azobenzene derivatives is a multi-faceted problem where no single method excels at every task. Based on extensive validation in the scientific literature, the following best practices are recommended:
-
Hybrid Approach: Use a "multi-level" approach. Optimize geometries and calculate thermal properties with a reliable global hybrid like B3LYP-D3 or PBE0 with a double- or triple-zeta basis set (e.g., def2-SVP or 6-31+G(d,p)).
-
Refine Energies: For higher accuracy, refine electronic energies with a larger basis set (e.g., def2-TZVP).
-
Spectra with Range-Separated Functionals: Always calculate absorption spectra using a range-separated functional. CAM-B3LYP with a triple-zeta basis set like def2-TZVP or 6-311+G(d,p) is the most robust and well-validated choice for predicting the UV-Vis spectra of azobenzene derivatives.[11][12][13]
By following this validated, causality-driven approach, researchers can confidently use DFT to not only understand the behavior of existing azobenzene photoswitches but also to accelerate the in-silico design of next-generation molecules with tailored photophysical properties for advanced applications.
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Jacquemin, D., et al. (2010). Absorption Spectra of Azobenzenes Simulated With Time-Dependent Density Functional Theory. International Journal of Quantum Chemistry. [Link]
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Lestrange, P. J., et al. (2020). Predicting the Electronic Absorption Band Shape of Azobenzene Photoswitches. Molecules. [Link]
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Piyanzina, I., et al. (2015). Density functional theory calculations on azobenzene derivatives: a comparative study of functional group effect. Journal of Molecular Modeling. [Link]
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Tran, P. T. D., et al. (2022). Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT. arXiv. [Link]
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Fumanal, M., et al. (2019). On the Computational Design of Azobenzene-Based Multi-State Photoswitches. Molecules. [Link]
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Verifying 4-Phenylazobenzoic Acid: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques
Introduction: The Analytical Imperative for 4-Phenylazobenzoic Acid
This compound (CAS No. 1562-93-2), a member of the azo dye family, possesses a distinct chemical architecture characterized by an azo bridge (-N=N-) linking two phenyl rings, one of which is substituted with a carboxylic acid group.[1][2] Its molecular formula is C₁₃H₁₀N₂O₂ with a molecular weight of approximately 226.23 g/mol .[1][3] The verification of its identity and purity is paramount in research and development, as impurities or isomeric variants can significantly alter its chemical and biological properties. This guide delves into the nuances of mass spectrometry for the definitive identification of this compound and objectively compares this technique with other established analytical methods.
Mass Spectrometry: A Definitive Verification Tool
Mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation and verification of chemical entities due to its high sensitivity and specificity. When coupled with a separation technique like liquid chromatography (LC), it provides unparalleled analytical power.
Ionization Techniques: The Gateway to Mass Analysis
The choice of ionization technique is critical and is dictated by the analyte's physicochemical properties. For this compound, a moderately polar compound, Electrospray Ionization (ESI) is a highly effective and commonly employed method.[4][5]
Electrospray Ionization (ESI): This soft ionization technique is ideal for polar and thermally labile molecules.[4] In ESI, a solution of the analyte is nebulized into a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, ESI can be performed in either positive or negative ion mode.
-
Positive Ion Mode: Protonation of the molecule, often facilitated by the addition of a small amount of acid like formic acid to the mobile phase, results in the formation of the protonated molecule [M+H]⁺.[6][7]
-
Negative Ion Mode: The presence of the carboxylic acid group makes this compound amenable to deprotonation, forming the [M-H]⁻ ion, particularly with the addition of a basic modifier to the mobile phase.
The choice between positive and negative mode will depend on which provides a more stable and abundant signal for the specific analytical application.
Fragmentation Analysis: Deconstructing the Molecule for Unambiguous Identification
Tandem mass spectrometry (MS/MS) provides an additional layer of confirmation by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern serves as a molecular fingerprint, offering definitive structural information.
Predicted ESI-MS/MS Fragmentation of this compound ([M+H]⁺):
Based on the fragmentation patterns of similar aromatic carboxylic acids and azo compounds, the following key fragment ions can be anticipated for the protonated molecule of this compound (m/z 227):
-
Loss of H₂O (water): A common fragmentation pathway for carboxylic acids, leading to an ion at m/z 209.
-
Loss of CO (carbon monoxide): Following the loss of water, the resulting ion can lose carbon monoxide, yielding an ion at m/z 181.
-
Cleavage of the C-N bond: Scission of the bond between the carboxylic acid-bearing phenyl ring and the azo group can result in a benzoyl-type cation at m/z 121.
-
Cleavage of the N-N bond: Fragmentation of the azo bond can lead to the formation of a phenyl diazonium ion at m/z 105.
-
Phenyl Cation: The presence of a phenyl group can give rise to the phenyl cation at m/z 77.
Electron Ionization (EI) Fragmentation:
The NIST WebBook provides the electron ionization mass spectrum of this compound.[1][2] In this higher-energy ionization technique, the molecular ion (M⁺•) is observed at m/z 226. Key fragments in the EI spectrum include:
-
m/z 105: Often the base peak, corresponding to the phenyl diazonium cation.
-
m/z 77: The phenyl cation.
-
m/z 121: The benzoyl cation.
The distinct fragmentation patterns observed in both ESI-MS/MS and EI-MS provide a robust and self-validating system for the verification of this compound.
Comparative Analysis of Verification Techniques
While mass spectrometry offers exceptional detail, other analytical techniques provide viable alternatives, each with its own set of advantages and limitations. The choice of method often depends on the specific analytical need, such as routine purity checks versus definitive structural confirmation.
| Analytical Technique | Principle | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High sensitivity and selectivity; provides structural information; suitable for complex matrices.[8] | Higher initial instrument cost; requires more specialized personnel.[9] |
| HPLC-UV/DAD | Chromatographic separation with detection based on UV absorbance. | Robust and widely available; good for quantitative analysis of known compounds; lower cost than MS.[9][10] | Lower selectivity than MS; co-eluting impurities can interfere; does not provide direct structural information.[9] |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | High sensitivity and provides structural information. | Requires derivatization for non-volatile compounds like carboxylic acids; potential for thermal degradation. |
| UV-Vis Spectroscopy | Measures the absorption of UV-Visible light by the analyte. | Simple, rapid, and cost-effective. | Low selectivity; highly susceptible to interference from other UV-absorbing compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure and environment of atomic nuclei. | Gold standard for structural elucidation; provides unambiguous structural information. | Lower sensitivity than MS; higher instrument cost and complexity; not ideal for trace analysis. |
Quantitative Performance Comparison
The following table summarizes typical performance characteristics for analytical methods used for the analysis of azo dyes and related aromatic compounds, providing a framework for method selection.
| Validation Parameter | HPLC-DAD/UV | LC-MS/MS |
| Linearity (r²) | ≥ 0.999[8][11] | > 0.99[12][13] |
| Limit of Detection (LOD) | 0.01 - 0.04 mg/kg[8] | Can reach low ng/mL levels[12] |
| Limit of Quantitation (LOQ) | 0.04 - 0.12 mg/kg[8] | Typically in the low ng/mL range[12][13] |
| Accuracy (Recovery %) | 96.0 - 102.6%[8] | 89 - 98.57%[12][13] |
| Precision (RSD %) | 0.16 - 2.01%[8] | < 15%[12][13] |
Experimental Protocols
Detailed Step-by-Step Methodology for LC-MS/MS Analysis
This protocol provides a general framework for the verification of this compound using LC-MS/MS. Optimization will be required based on the specific instrumentation and sample matrix.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL to create a stock solution.
-
Prepare a working solution by diluting the stock solution with the initial mobile phase composition (e.g., to 1 µg/mL).
-
Filter the working solution through a 0.22 µm syringe filter prior to injection.
2. Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable starting point.
-
Gradient Elution:
-
0-1 min: 10% B
-
1-8 min: Linearly increase to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive and/or Negative.
-
Scan Mode: Full Scan (m/z 50-300) to identify the precursor ion, followed by Product Ion Scan (MS/MS) of the selected precursor.
-
Precursor Ion (Positive Mode): m/z 227.1.
-
Precursor Ion (Negative Mode): m/z 225.1.
-
Collision Energy: Optimize to achieve a stable and informative fragmentation pattern (e.g., 10-40 eV).
-
Capillary Voltage: ~3.5 kV.
-
Source Temperature: ~150 °C.
-
Desolvation Gas Flow and Temperature: Optimize for the specific instrument.
Visualizing the Workflow and Molecular Logic
Diagrams created using Graphviz provide a clear visual representation of the experimental process and the underlying molecular fragmentation.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Predicted ESI-MS/MS fragmentation pathway for protonated this compound.
Conclusion: A Multi-faceted Approach to Verification
The definitive verification of this compound is best achieved through mass spectrometry, particularly LC-MS/MS, which provides unparalleled sensitivity and structural confirmation through fragmentation analysis. The choice of ionization technique, with ESI being highly suitable, and the interpretation of the resulting mass spectra are critical for unambiguous identification.
While alternative methods like HPLC-UV offer robust and cost-effective solutions for routine quantitative analysis, they lack the definitive structural information provided by mass spectrometry. A comprehensive understanding of the strengths and limitations of each technique, as outlined in this guide, empowers researchers to select the most appropriate analytical strategy to ensure the quality and integrity of their work.
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Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L. PubMed. Available at: [Link]
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Developing a method for the analysis of Azo Dyes using the Agilent 1290 Infinity LC Method Development System and the Agilent Method. Agilent. Available at: [Link]
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High Sensitivity UHPLC-DAD Analysis of Azo Dyes using the Agilent 1290 Infinity LC System and the 60 mm Max. Agilent. Available at: [Link]
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Bridging the Gap: A Comparative Guide to Experimental and Computational Spectra of Benzoic Acid Derivatives
<
For Immediate Release
In the realm of molecular analysis, the synergy between experimental spectroscopy and computational simulation offers a powerful paradigm for elucidating the intricate structures and properties of chemical compounds. This guide provides an in-depth comparison of experimental and computationally simulated spectra for a range of benzoic acid derivatives, a class of molecules significant in pharmaceuticals and materials science.[1][2] By examining the convergence and divergence of these two approaches, we aim to equip researchers, scientists, and drug development professionals with the insights needed to leverage their combined strengths.
The Two Pillars of Spectral Analysis: Experiment and Simulation
Spectroscopic techniques provide empirical data on how molecules interact with electromagnetic radiation, revealing fingerprints of their structure and electronic environment.[3] Computational methods, particularly those based on Density Functional Theory (DFT), offer a theoretical lens to predict and interpret these spectra from first principles.[4] The dialogue between these two pillars is crucial; experimental results validate and refine computational models, while simulations provide a deeper, atomistic interpretation of the observed spectral features.[3][5]
This guide will delve into the comparison of four key spectroscopic methods:
-
Infrared (IR) & Raman Spectroscopy: Probing molecular vibrations.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating electronic transitions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Characterizing the chemical environment of atomic nuclei.
Vibrational Spectroscopy: A Tale of Two Methods
Vibrational spectroscopy, encompassing both IR and Raman techniques, is a cornerstone for identifying functional groups and understanding molecular structure.
Experimental Protocol: Acquiring the FT-IR Spectrum of a Benzoic Acid Derivative
A robust experimental protocol is the foundation of reliable spectral data. The following steps outline the standard procedure for obtaining a Fourier-Transform Infrared (FT-IR) spectrum of a solid benzoic acid derivative using the KBr pellet method.
Methodology:
-
Sample Preparation:
-
Thoroughly dry both the benzoic acid derivative sample and potassium bromide (KBr) powder to eliminate moisture, which exhibits a strong, broad IR absorption that can obscure sample signals.
-
Grind a small amount of the sample (1-2 mg) with approximately 200 mg of KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer the powder to a pellet press and apply pressure to form a translucent pellet. The transparency is critical for allowing sufficient IR radiation to pass through.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment to account for atmospheric CO2 and water vapor.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.[6]
-
-
Data Processing:
-
The instrument's software automatically subtracts the background spectrum from the sample spectrum.
-
Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.
-
Causality in Experimental Choices:
-
Why KBr? Potassium bromide is transparent to IR radiation in the mid-IR region and is a soft, crystalline material that can be easily pressed into a pellet, providing a solid matrix for the sample.
-
Why a background scan? Atmospheric gases have distinct IR absorptions. A background scan allows for their subtraction, ensuring that the final spectrum represents only the sample.
Computational Protocol: DFT-Based Vibrational Frequency Calculation
Computational simulation of vibrational spectra provides a theoretical counterpart to experimental data, aiding in the assignment of complex vibrational modes.
Methodology:
-
Molecular Geometry Optimization:
-
Frequency Calculation:
-
Using the optimized geometry, perform a vibrational frequency calculation at the same level of theory. This computes the harmonic vibrational frequencies and their corresponding IR and Raman intensities.[9]
-
-
Scaling and Visualization:
-
Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other factors.[10] Apply a scaling factor (typically between 0.95 and 0.98 for B3LYP) to the computed frequencies for better agreement with experimental data.
-
Visualize the simulated spectrum using a plotting software, often applying a Lorentzian or Gaussian line shape to the calculated frequencies to generate a continuous spectrum.
-
Authoritative Grounding:
The choice of the B3LYP functional and the 6-311++G(d,p) basis set is a well-established and widely used combination for calculating the vibrational spectra of organic molecules, providing a good balance between accuracy and computational cost.[6][7][8]
Visualizing the Workflow
Caption: A comparative workflow for experimental and computational vibrational spectroscopy.
Comparison of Experimental and Simulated Vibrational Spectra
The agreement between experimental and DFT-calculated vibrational frequencies for benzoic acid derivatives is generally good, particularly in the fingerprint region (1500-400 cm⁻¹).[11] However, discrepancies can arise, and understanding their origins is key to a comprehensive analysis.
| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Typical Scaled DFT (B3LYP) Range (cm⁻¹) | Key Observations & Discrepancies |
| O-H Stretch (Carboxylic Acid Dimer) | 3300-2500 (broad)[12] | Often overestimated; highly sensitive to hydrogen bonding description. | The broadness in experimental spectra is due to strong intermolecular hydrogen bonding, which is challenging to model accurately in the gas-phase calculations typically employed.[12] |
| C=O Stretch (Carboxylic Acid) | 1700-1680[12] | Good agreement after scaling. | The position is sensitive to substituent effects and dimerization. |
| Aromatic C=C Stretches | 1625-1465[12] | Excellent agreement. | These modes are well-described by DFT. |
| C-O Stretch (Carboxylic Acid) | 1320-1210[12] | Good agreement. | |
| O-H Bend (out-of-plane) | ~920 | Can show significant deviation. | This mode is highly anharmonic and sensitive to the crystalline environment. |
Electronic Spectroscopy: Unveiling Electron Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are highly dependent on the nature of the chromophore and the solvent environment.
Experimental vs. Computational UV-Vis Spectra
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for simulating UV-Vis spectra.[13][14] Studies on benzoic acid derivatives have shown that the choice of the exchange-correlation functional is critical for achieving accurate results.[13][15] For instance, range-separated functionals like CAM-B3LYP have demonstrated excellent performance in predicting the excitation energies of these compounds.[13][15][16]
Factors Influencing Accuracy:
-
Solvent Effects: Experimental spectra are typically recorded in solution, and the solvent can significantly impact the electronic transitions.[17] Computational models must account for this, often through the use of continuum solvent models like the Polarizable Continuum Model (PCM).[18]
-
pH: For ionizable compounds like benzoic acid derivatives, the pH of the solution will determine the protonation state of the molecule, which dramatically alters the UV-Vis spectrum.[13][15] Computational studies should model the relevant ionic species.
A study on various benzoic acid derivatives found that TD-DFT calculations with the CAM-B3LYP functional could predict experimental excitation energies with a standard deviation of approximately 0.20 eV.[13][15]
NMR Spectroscopy: Probing the Nuclear Environment
NMR spectroscopy is an unparalleled tool for determining the detailed structure of molecules in solution. The chemical shift of a nucleus is highly sensitive to its local electronic environment.
The Synergy of Experiment and GIAO Calculations
The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts.[6][7] When combined with DFT, it can provide valuable insights into the relationship between molecular structure and NMR spectra.
For benzoic acid derivatives, studies have shown a strong linear correlation between experimental and GIAO-calculated ¹H and ¹³C chemical shifts.[7][19] However, anomalous behavior has been observed for substituents ortho to the benzoic acid ester moiety, highlighting the need for careful computational analysis to understand these unexpected variances.[20]
Key Considerations:
-
Solvent: As with UV-Vis, the solvent can influence NMR chemical shifts.[21][22] Implicit solvent models are often employed in calculations to account for this.
-
Conformational Averaging: Molecules in solution are dynamic. For flexible molecules, the observed NMR spectrum is an average over all accessible conformations. Accurate computational predictions may require a conformational search and Boltzmann averaging of the calculated chemical shifts for each conformer.
The Path to Deeper Insight: A Unified Approach
The convergence of experimental and computational spectroscopy offers a more complete picture of molecular systems than either approach can provide alone. By critically comparing experimental data with theoretical simulations, researchers can:
-
Validate Computational Models: Experimental spectra serve as the ultimate benchmark for the accuracy of computational methods.
-
Aid in Spectral Assignment: Simulations can help to unambiguously assign complex and overlapping spectral features.
-
Elucidate Structure-Property Relationships: By systematically modifying molecular structures in silico, researchers can predict how these changes will manifest in the spectra, guiding the design of new molecules with desired properties.
-
Investigate Transient Species: Computational methods can be used to predict the spectra of short-lived or unstable species that are difficult to study experimentally.
The future of molecular spectroscopy lies in the continued integration of experimental and computational techniques, leading to a more profound understanding of the molecular world.[3]
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A Comparative Guide to the Structural Validation of 4-Phenylazobenzoic Acid: Powder X-ray Diffraction in Focus
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical development and materials science, the precise structural elucidation of small organic molecules is paramount. The arrangement of atoms within a molecule dictates its physicochemical properties, bioactivity, and ultimately, its efficacy and safety as a therapeutic agent. 4-Phenylazobenzoic acid, a photo-isomerizable molecule with potential applications in drug delivery and functional materials, serves as an exemplary case for examining the rigors of structural validation.[1] This guide provides an in-depth comparison of powder X-ray diffraction (pXRD) with other key analytical techniques for the structural validation of this compound, offering field-proven insights for researchers and drug development professionals.
The Central Role of Structural Validation
The journey from a synthesized compound to a viable product is paved with meticulous characterization. For a molecule like this compound, understanding its three-dimensional structure is not merely an academic exercise. It is a critical step that influences polymorphism, solubility, and interaction with biological targets. An unambiguous structural determination is the bedrock upon which all subsequent development activities are built.
Powder X-ray Diffraction (pXRD): A Powerful Tool for Bulk Sample Analysis
Powder X-ray diffraction has emerged as a foundational technique for the characterization of crystalline materials, particularly in the pharmaceutical industry.[2] Unlike single-crystal X-ray diffraction (SCXRD), which requires a well-formed, isolated crystal, pXRD analyzes a polycrystalline or powdered sample, providing a fingerprint of the bulk material.[3] This is particularly advantageous when dealing with compounds that are challenging to crystallize into a single, perfect specimen.
The crystal structure of this compound has been successfully determined using powder X-ray diffraction data, demonstrating the capability of this technique for complex organic molecules.
Causality in Experimental Choices for pXRD
The successful application of pXRD for structural validation hinges on a series of deliberate experimental choices. The primary goal is to obtain a high-quality diffraction pattern with well-resolved peaks and a low background, which is essential for accurate unit cell determination and subsequent structure solution and refinement.
Monochromatic Cu Kα1 radiation is often the preferred X-ray source for organic molecules. This is because the scattering intensity is proportional to the cube of the wavelength (λ³), resulting in stronger diffraction with Cu Kα1 (λ = 1.54056 Å) compared to other sources like Mo Kα1 (λ = 0.70930 Å).[2] The use of a monochromator is also critical to eliminate other radiation wavelengths, ensuring sharp, single-peak reflections.[2]
Sample preparation is another critical determinant of data quality. The sample must be a fine, homogenous powder to ensure a random distribution of crystallite orientations.[4] This randomness is crucial for obtaining accurate peak intensities that are representative of the crystal lattice. Grinding the sample, often in a liquid medium to minimize induced strain, is a standard practice to achieve the desired particle size, typically in the micrometer range.[4]
Experimental Protocol for pXRD Analysis of this compound
The following protocol outlines a self-validating system for the structural analysis of this compound using pXRD.
1. Sample Preparation:
- Obtain a pure sample of this compound.
- Gently grind the crystalline sample into a fine powder using a mortar and pestle. To minimize preferred orientation and sample strain, consider wet grinding with a few drops of a volatile, non-reactive solvent like hexane.
- Ensure the final particle size is in the range of 1-10 µm.
- Carefully pack the powdered sample into a flat, zero-background sample holder. The surface of the powder should be smooth and level with the holder's surface to avoid errors in peak positions.[3]
2. Data Collection:
- Mount the sample holder in the powder diffractometer.
- Utilize a diffractometer equipped with a monochromatic Cu Kα1 X-ray source.
- Set the data collection parameters. A typical scan range for organic molecules is 2θ from 5° to 70°.
- Employ a step size of 0.01-0.02° and a sufficient counting time per step to ensure good signal-to-noise ratio.
- Sample rotation during data collection is recommended to further improve the random orientation of the crystallites.
3. Data Analysis and Structure Determination:
- Phase Identification: Compare the experimental diffraction pattern to databases (e.g., the Powder Diffraction File™) to identify any known crystalline phases.
- Indexing: Determine the unit cell parameters from the peak positions using indexing software. This step is crucial and requires accurate peak positions.[5]
- Structure Solution: For a novel structure, employ direct-space methods or other ab initio techniques to find a plausible crystal structure model that fits the indexed unit cell and space group.
- Rietveld Refinement: This is the final and most critical step. The Rietveld method uses a least-squares approach to refine a theoretical line profile until it matches the measured profile.[6] This process refines atomic coordinates, lattice parameters, and other structural and instrumental parameters to yield the final crystal structure.[6][7] The quality of the fit is assessed by parameters such as the weighted profile R-factor (Rwp).
Diagram of the pXRD Workflow
Caption: Workflow for structural validation using powder X-ray diffraction.
Comparative Analysis with Alternative Techniques
While pXRD is a powerful technique, a comprehensive structural validation often involves complementary methods. The choice of technique depends on the nature of the sample, the information required, and the stage of development.
| Technique | Principle | Sample Requirements | Information Provided | Advantages | Limitations |
| Powder X-ray Diffraction (pXRD) | Diffraction of X-rays by a polycrystalline sample. | Fine powder (mg to g scale).[3] | Crystal system, unit cell dimensions, phase purity, polymorphism, and crystal structure (via Rietveld refinement).[8] | Analysis of bulk material, non-destructive, relatively high throughput.[3] | Lower resolution than SCXRD, structure solution can be challenging for complex molecules.[3] |
| Single-Crystal X-ray Diffraction (SCXRD) | Diffraction of X-rays by a single, well-ordered crystal. | A single crystal of sufficient size and quality (typically >20 µm).[9] | Unambiguous determination of atomic positions, bond lengths, bond angles, and absolute configuration.[9][10] | The "gold standard" for structure determination, providing the most accurate and detailed structural information.[10] | Growing suitable single crystals can be a major bottleneck.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Soluble sample (mg scale). | Connectivity of atoms (1D and 2D NMR), stereochemistry, and solution-state conformation.[11] | Provides detailed information about the molecule's structure in solution, which can be more biologically relevant. | Does not directly provide information on crystal packing or polymorphism. Can be time-consuming for complex structures.[11] |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Small amount of sample (µg to ng scale). | Molecular weight and elemental composition. Fragmentation patterns can provide structural information.[12] | High sensitivity, provides accurate molecular weight. Can be coupled with chromatography for mixture analysis. | Does not provide information on stereochemistry or 3D conformation. Fragmentation analysis can be complex. |
In-Depth Look at Alternative Methodologies
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the undisputed gold standard for determining the three-dimensional structure of a molecule.[10] The ability to obtain a high-resolution diffraction pattern from a single crystal allows for the direct determination of atomic positions, providing an unparalleled level of detail.
Experimental Protocol for SCXRD:
-
Crystal Growth: This is often the most challenging step. For this compound, techniques such as slow evaporation from a suitable solvent system (e.g., ethanol, ethyl acetate) would be employed to grow single crystals of adequate size and quality.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in the X-ray beam of a single-crystal diffractometer and rotated. A series of diffraction images are collected at different crystal orientations.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The "phase problem" is solved using direct methods or other techniques to generate an initial electron density map.[13] This map is then used to build a molecular model, which is refined against the experimental data to yield the final, highly accurate crystal structure.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides invaluable information about the connectivity and conformation of a molecule in solution. For this compound, 1H and 13C NMR would be fundamental for confirming the synthesized structure.
Experimental Protocol for NMR:
-
Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Data Acquisition: The sample is placed in the NMR spectrometer. 1D spectra (1H and 13C) are acquired. For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon connectivities.
-
Spectral Interpretation: The chemical shifts, coupling constants, and cross-peaks in the spectra are analyzed to assemble the molecular structure. The 1H NMR spectrum of this compound would show characteristic signals for the aromatic protons on both phenyl rings.[15]
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer clues about the molecular structure.
Experimental Protocol for MS:
-
Sample Introduction and Ionization: A small amount of this compound is introduced into the mass spectrometer and ionized, for example, by electron impact (EI) or electrospray ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection and Spectral Analysis: The detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak for this compound would be expected at an m/z corresponding to its molecular weight (226.23 g/mol ).[16][17] The fragmentation pattern would likely show characteristic losses, such as the carboxylic acid group and cleavage around the azo bond.[12][18]
Diagram of the Comparative Methodologies
Caption: Interrelationship of techniques for structural validation.
Conclusion: An Integrated Approach to Structural Validation
The structural validation of a molecule as critical as this compound demands a multi-faceted analytical approach. While powder X-ray diffraction stands out as a robust and accessible technique for characterizing the bulk crystalline material, its true power is realized when used in concert with other methods. SCXRD provides the ultimate structural detail when suitable crystals are available, NMR confirms the molecular structure in solution, and mass spectrometry provides a rapid and sensitive confirmation of molecular weight and elemental composition. For the researcher, scientist, and drug development professional, understanding the strengths and limitations of each technique is essential for designing a comprehensive and self-validating strategy for structural elucidation, ensuring the quality, safety, and efficacy of the final product.
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A Comparative Guide to the Spectral and Photophysical Properties of 4-(Phenylazo)benzoic acid and 2-(4-hydroxyphenylazo)benzoic acid
This guide provides a detailed spectral and photophysical comparison between two structurally related azobenzene derivatives: 4-(Phenylazo)benzoic acid and 2-(4-hydroxyphenylazo)benzoic acid. This document is intended for researchers, scientists, and drug development professionals working with photoswitchable compounds and molecular probes. We will delve into the structural nuances that govern their distinct interactions with light, supported by available experimental data and established scientific principles.
Introduction: The Allure of Azobenzenes
Azobenzene and its derivatives are a cornerstone of photochemistry, renowned for their ability to undergo reversible trans-cis photoisomerization. This light-induced change in molecular geometry forms the basis for their application in a vast array of fields, including molecular switches, photoswitchable materials, liquid crystals, and targeted drug delivery systems.[1] The position of substituents on the azobenzene core can dramatically alter their spectral properties and isomerization efficiency, making a comparative analysis of isomers crucial for tailoring their function to specific applications.
This guide focuses on two such derivatives: 4-(Phenylazo)benzoic acid and 2-(4-hydroxyphenylazo)benzoic acid. While both share the fundamental azobenzene and benzoic acid moieties, the seemingly minor difference in the position of the hydroxyl group on the phenyl ring in the latter introduces significant changes to its electronic and, consequently, its photophysical behavior.
Molecular Structure: A Tale of Two Isomers
The foundational difference between the two molecules lies in their substitution pattern, which dictates their intramolecular and intermolecular interactions.
4-(Phenylazo)benzoic acid features a carboxylic acid group at the para-position of one phenyl ring. This linear arrangement generally results in a more planar and less sterically hindered molecule in its stable trans form.
2-(4-hydroxyphenylazo)benzoic acid , often referred to as HABA, presents two key structural modifications.[2][3] Firstly, the carboxylic acid group is at the ortho-position, introducing potential steric interactions that could influence the planarity of the molecule. Secondly, and more importantly, the presence of a hydroxyl group at the para-position of the second phenyl ring introduces the possibility of intramolecular hydrogen bonding with the azo nitrogen, which can significantly impact its electronic structure and photophysical properties.
Figure 1: Chemical structures of the two azobenzene derivatives.
Spectral Properties: A Comparative Analysis
The electronic absorption and emission spectra of these molecules provide a window into their photophysical behavior. A key study has compared these properties in various solvents, revealing significant differences.[4]
UV-Visible Absorption Spectroscopy
The UV-Vis absorption spectra of azobenzenes are characterized by two main absorption bands: an intense π-π* transition band (S0 → S2) typically in the UV region and a weaker n-π* transition band (S0 → S1) in the visible region. The position and intensity of these bands are sensitive to the molecular structure and the solvent environment.
In all solvents tested, the absorption maxima of 2-(4-hydroxyphenylazo)benzoic acid are red-shifted compared to 4-(Phenylazo)benzoic acid.[4] This bathochromic shift is attributed to the electron-donating nature of the hydroxyl group in the para-position, which extends the π-conjugation of the molecule. Furthermore, the hydroxyl group can participate in hydrogen bonding with protic solvents, further influencing the electronic distribution and absorption characteristics.[4]
| Compound | Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (nm) |
| 4-(Phenylazo)benzoic acid | Methanol | 325 | 490 | 165 |
| Ethanol | 328 | 495 | 167 | |
| Acetonitrile | 322 | 485 | 163 | |
| 2-(4-hydroxyphenylazo)benzoic acid | Methanol | 348 | 580 | 232 |
| Ethanol | 350 | 585 | 235 | |
| Acetonitrile | 345 | 575 | 230 | |
| Table 1: Comparison of absorption and emission maxima and Stokes shifts for 4-(Phenylazo)benzoic acid and 2-(4-hydroxyphenylazo)benzoic acid in various solvents. Data extracted from[4]. |
Fluorescence Spectroscopy
While many azobenzene derivatives are weakly fluorescent due to efficient photoisomerization, which provides a rapid non-radiative decay pathway, both 4-(Phenylazo)benzoic acid and 2-(4-hydroxyphenylazo)benzoic acid exhibit measurable fluorescence.[4]
Similar to the absorption spectra, the emission maxima of 2-(4-hydroxyphenylazo)benzoic acid are significantly red-shifted compared to 4-(Phenylazo)benzoic acid in all solvents.[4] This is consistent with the extended π-conjugation and the electron-donating effect of the hydroxyl group. The larger Stokes shift observed for 2-(4-hydroxyphenylazo)benzoic acid suggests a more significant change in geometry or electronic structure upon excitation.[4] The ability of the hydroxyl group to form hydrogen bonds with the solvent can also contribute to the stabilization of the excited state, leading to a more pronounced red-shift in the emission.[4]
Photophysical Properties: Beyond the Spectra
Fluorescence Quantum Yield and Lifetime
The fluorescence quantum yield (Φf) and lifetime (τf) are crucial parameters that quantify the efficiency and dynamics of the emission process. For most azobenzenes, these values are typically low due to the competing photoisomerization process. The rate of trans to cis isomerization is often very fast, providing an efficient non-radiative decay channel that quenches fluorescence.
It is plausible that the structural rigidity imposed by the potential for intramolecular hydrogen bonding in 2-(4-hydroxyphenylazo)benzoic acid could hinder the isomerization process to some extent, potentially leading to a higher fluorescence quantum yield compared to 4-(Phenylazo)benzoic acid. However, without direct experimental evidence, this remains a hypothesis.
Photoisomerization
The defining characteristic of azobenzenes is their reversible photoisomerization. The efficiency of this process is described by the photoisomerization quantum yield (Φiso). This parameter is highly dependent on the substitution pattern, the solvent, and the excitation wavelength.
The electron-donating hydroxyl group in 2-(4-hydroxyphenylazo)benzoic acid is expected to influence the energy landscape of the excited states involved in the isomerization pathway. This could lead to differences in the photoisomerization quantum yields and the photostationary state (the equilibrium mixture of trans and cis isomers under continuous irradiation) compared to 4-(Phenylazo)benzoic acid.
Applications: From Materials Science to Biology
The distinct properties of these two molecules have led to their exploration in different scientific domains.
4-(Phenylazo)benzoic acid is a versatile building block in materials science. Its ability to undergo photoisomerization has been harnessed to create photoswitchable materials, including liquid crystals and polymers.[1] It can be incorporated into larger molecular architectures to impart light-responsive behavior.
2-(4-hydroxyphenylazo)benzoic acid (HABA) has found significant application in the field of biochemistry and diagnostics. It is widely used as a chromogenic reagent for the quantification of avidin and biotin.[5] The binding of HABA to avidin results in a distinct change in its absorption spectrum, which can be used to determine the biotin-binding capacity of the protein. This property has made HABA an invaluable tool in various bioassays and diagnostic kits. Additionally, it is utilized as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[3][6]
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments discussed in this guide.
Synthesis of 4-(Phenylazo)benzoic Acid
This protocol outlines a common two-step synthesis.
Figure 2: Workflow for the synthesis of 4-(Phenylazo)benzoic acid.
Step 1: Synthesis of 4-Methylazobenzene
-
In a well-ventilated fume hood, dissolve nitrosobenzene and p-toluidine in glacial acetic acid.
-
Stir the mixture at room temperature for 24 hours.
-
Pour the reaction mixture into a beaker of ice water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 4-methylazobenzene.
Step 2: Oxidation to 4-(Phenylazo)benzoic Acid
-
Dissolve the synthesized 4-methylazobenzene in a mixture of pyridine and water.
-
Heat the solution to reflux.
-
Slowly add a solution of potassium permanganate in water to the refluxing mixture over a period of 2-3 hours.
-
Continue refluxing for an additional 4-6 hours until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter to remove the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude 4-(Phenylazo)benzoic acid from a suitable solvent such as ethanol or acetic acid.
UV-Visible Absorption Spectroscopy
Figure 3: Workflow for UV-Visible Absorption Spectroscopy.
-
Solution Preparation: Prepare stock solutions of 4-(Phenylazo)benzoic acid and 2-(4-hydroxyphenylazo)benzoic acid in the desired spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile) at a concentration of approximately 1 mM. From the stock solutions, prepare a series of dilutions to determine the molar extinction coefficient.
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample solutions. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-600 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each compound. Using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette (typically 1 cm), calculate the molar extinction coefficient at λmax.
Fluorescence Spectroscopy
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Comparative study of self-assembled monolayers formed from different benzoic acid derivatives.
A Comparative Guide to Self-Assembled Monolayers of Benzoic Acid Derivatives for Surface Functionalization
For researchers, scientists, and professionals in drug development and materials science, the precise control of surface properties is paramount. Self-assembled monolayers (SAMs) offer a versatile and powerful platform for tailoring the interfacial characteristics of a wide range of materials. Among the various classes of molecules used for SAM formation, benzoic acid and its derivatives have emerged as a significant group, capable of modifying the surfaces of metal oxides, metals, and other substrates. This guide provides a comprehensive comparative analysis of SAMs formed from different benzoic acid derivatives, focusing on the influence of functional group substitution and isomeric positioning on the resulting monolayer's properties and performance. This document synthesizes experimental data to offer a valuable resource for the rational design and application of functionalized surfaces.
The Foundation: Understanding Benzoic Acid SAMs
Self-assembled monolayers are highly ordered molecular assemblies that spontaneously form on a substrate.[1] The formation of benzoic acid-based SAMs is primarily driven by the strong interaction between the carboxylic acid headgroup and the substrate, often a metal oxide. This interaction typically involves the deprotonation of the carboxylic acid to form a carboxylate that coordinates to the metal cations on the surface.[2] The aromatic ring provides a rigid backbone, and intermolecular interactions, such as π-π stacking, contribute to the ordering of the monolayer.[3] The tail group, which is the functional group substituted on the benzene ring, dictates the ultimate surface properties of the modified substrate.
The Significance of the Benzoic Acid Scaffold
The benzoic acid framework is particularly advantageous for a number of reasons:
-
Versatility: The benzene ring can be readily functionalized with a wide array of chemical groups, allowing for the fine-tuning of surface properties such as wettability, chemical reactivity, and biocompatibility.
-
Stability: The carboxylate-metal oxide bond is generally robust, leading to the formation of stable monolayers.[4]
-
Accessibility: A vast library of benzoic acid derivatives is commercially available or can be synthesized with relative ease.[2]
This guide will delve into a comparative study of SAMs derived from three key classes of benzoic acid derivatives: aminobenzoic acids, hydroxybenzoic acids, and fluorinated benzoic acids. We will explore how the nature and position of these functional groups influence the formation, structure, and properties of the resulting monolayers.
Comparative Analysis of Benzoic Acid Derivative SAMs
The choice of substituent on the benzoic acid ring has a profound impact on the properties of the resulting SAM. In this section, we compare the performance of SAMs formed from aminobenzoic, hydroxybenzoic, and fluorinated benzoic acids, with a focus on their influence on surface energy, stability, and molecular packing.
Aminobenzoic Acid SAMs: Engineering Surface Reactivity
SAMs of aminobenzoic acid are of particular interest for applications requiring a reactive surface for the covalent attachment of biomolecules or other chemical species. The amine group provides a nucleophilic handle for further functionalization.
A key example is the use of 4-aminobenzoic acid (PABA) to modify the surface of mesoporous TiO2 in perovskite solar cells. The introduction of the PABA SAM improves the interfacial compatibility between the TiO2 layer and the perovskite layer, leading to fewer charge traps and better carrier transport.[5] Characterization of PABA-modified TiO2 reveals a change in the surface wettability and successful monolayer formation.[5]
The position of the amino group (ortho, meta, or para) also plays a crucial role in the protonation behavior and, consequently, the interaction with the substrate. Infrared multiple photon dissociation (IRMPD) spectroscopy has shown that in the gas phase, the carboxylic acid is the preferred site of protonation in para-aminobenzoic acid, while the amine group is the favored site in the ortho and meta isomers.[6] This difference in proton affinity can influence the binding geometry and packing of the SAM on the surface.
Hydroxybenzoic Acid SAMs: Modulating Surface Energy and Wetting
Hydroxybenzoic acid derivatives introduce a hydroxyl group to the surface, which can alter the surface energy and wettability. The hydroxyl group can also participate in hydrogen bonding, which can influence the packing and stability of the monolayer. While direct comparative studies on hydroxybenzoic acid SAMs are less common in the literature reviewed, their behavior can be inferred from studies on similar systems. For instance, the interaction of carboxylic acids with TiO2 surfaces has been shown to involve the deprotonation of the acid and protonation of surface oxygen atoms.[2]
Fluorinated Benzoic Acid SAMs: Towards Low Surface Energy and Enhanced Stability
Fluorination of the benzoic acid backbone is a powerful strategy for creating highly hydrophobic and chemically resistant surfaces. The strong electron-withdrawing nature of fluorine atoms can also influence the acidity of the carboxylic acid group, which in turn affects the binding to the substrate.
A systematic investigation into the effect of fluorinated benzoic acid additives on the performance and stability of perovskite solar cells demonstrated a clear trend.[7] The use of benzoic acid (0F-B), 4-fluorobenzoic acid (1F-B), and 2,3,4,5,6-pentafluorobenzoic acid (5F-B) as additives revealed that increasing the degree of fluorination leads to improved power conversion efficiency (PCE) and enhanced stability.[7] Notably, devices with 5F-B achieved the highest PCE of 20.50% and exhibited remarkable long-term stability under humidity, thermal, and light stress.[7]
X-ray photoelectron spectroscopy (XPS) and water contact angle measurements on a series of fluorinated benzoic acid derivatives on ITO electrodes also highlight the impact of fluorination on surface properties.[8] These studies confirm the successful formation of monolayers and show a correlation between the molecular structure and the resulting surface energy.[8]
The "Ortho" Effect and Isomeric Influence on SAM Properties
The position of the substituent on the benzene ring (ortho, meta, or para) has a significant impact on the properties of the benzoic acid derivative and the resulting SAM. The "ortho effect" refers to the anomalous behavior of ortho-substituted benzoic acids, which are often stronger acids than their meta and para isomers, regardless of the electronic nature of the substituent. This is attributed to steric hindrance that forces the carboxylic acid group out of the plane of the benzene ring, which can affect its interaction with the substrate and the packing of the monolayer.[9]
Generally, para isomers are considered more stable due to reduced steric hindrance and greater symmetry, which can lead to more ordered and densely packed monolayers.[9] However, the specific interactions between the substituent, the carboxylic acid group, and the substrate will ultimately determine the final structure and stability of the SAM.
Quantitative Comparison of Benzoic Acid Derivative SAM Properties
To facilitate a direct comparison, the following table summarizes key performance data for SAMs formed from different benzoic acid derivatives on various substrates. It is important to note that the experimental conditions can significantly influence the results, and therefore, direct comparisons should be made with caution when data is collated from different studies.
| Benzoic Acid Derivative | Substrate | Water Contact Angle (°) | Key Findings | Reference |
| 4-Aminobenzoic Acid (PABA) | Mesoporous TiO2 | Increased hydrophobicity compared to bare TiO2 | Improved interfacial compatibility in perovskite solar cells. | [5] |
| Bare TiO2 | Mesoporous TiO2 | 4.1 | Highly hydrophilic surface. | [9] |
| Benzoic Acid (0F-B) additive | Perovskite Film | - | PCE of 18.80%. | [7] |
| 4-Fluorobenzoic Acid (1F-B) additive | Perovskite Film | - | PCE of 19.25%. | [7] |
| 2,3,4,5,6-Pentafluorobenzoic Acid (5F-B) additive | Perovskite Film | - | PCE of 20.50%; enhanced thermal and humidity stability. | [7][10] |
| 4-[5'-phenyl-2,2'-bitien-5-yl] benzoic acid (ZE-Ph) | ITO | - | Successful SAM formation confirmed by XPS. | [8] |
| 4-[5'-(4-fluorophenyl)-2,2'-bitien-5-yl]benzoic acid (ZE-1F) | ITO | - | Successful SAM formation confirmed by XPS. | [8] |
| 4-[5'-(3,5-difluorophenyl)-2,2'-bitien-5-yl]benzoic acid (ZE-2F) | ITO | Increased hydrophobicity | Successful SAM formation confirmed by XPS. | [8] |
Experimental Protocols
The successful formation of high-quality SAMs is critically dependent on the experimental procedure. The following section provides a generalized, step-by-step methodology for the formation and characterization of benzoic acid derivative SAMs on a metal oxide substrate.
Protocol for SAM Formation on a Metal Oxide Substrate (e.g., TiO2)
-
Substrate Preparation:
-
Clean the TiO2 substrate by sonicating in a sequence of solvents such as acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrate with a stream of high-purity nitrogen gas.
-
Treat the substrate with UV-Ozone for 15-20 minutes to remove any organic contaminants and to generate a hydroxyl-terminated surface.
-
-
SAM Deposition:
-
Prepare a dilute solution (typically 1-10 mM) of the desired benzoic acid derivative in a high-purity solvent such as ethanol or toluene.
-
Immerse the cleaned and dried substrate in the solution.
-
Allow the self-assembly process to proceed for a period of 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
-
Rinsing and Drying:
-
After the immersion period, remove the substrate from the solution.
-
Rinse the substrate thoroughly with the pure solvent used for the solution preparation to remove any physisorbed molecules.
-
Dry the substrate again with a stream of high-purity nitrogen gas.
-
Key Characterization Techniques
-
Contact Angle Goniometry: This technique is used to measure the static water contact angle on the SAM-modified surface, providing a quantitative measure of the surface hydrophobicity or hydrophilicity.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface, confirming the presence and binding of the SAM.[11]
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the topography of the SAM-coated surface and to assess its smoothness and homogeneity.
Visualizing the Process: Diagrams and Workflows
To better illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.
Caption: A generalized experimental workflow for the formation and characterization of self-assembled monolayers.
Caption: Key classes of benzoic acid derivatives used for the formation of self-assembled monolayers.
Conclusion and Future Outlook
This comparative guide has highlighted the significant role that functional group substitution and isomeric positioning play in determining the properties of self-assembled monolayers formed from benzoic acid derivatives. The choice of an amino, hydroxyl, or fluoro substituent allows for the rational design of surfaces with tailored wettability, reactivity, and stability.
While this guide provides a synthesis of the current understanding, there remains a need for more direct, side-by-side comparative studies of different benzoic acid derivative SAMs on a variety of substrates under standardized conditions. Such studies would provide a more robust and quantitative framework for selecting the optimal molecule for a given application.
The continued exploration of new benzoic acid derivatives and a deeper understanding of the structure-property relationships of their SAMs will undoubtedly pave the way for advancements in a wide range of fields, from next-generation electronic devices and biosensors to advanced coatings and drug delivery systems.
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 4-Phenylazobenzoic Acid
As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe management and disposal of the chemical reagents we employ. 4-Phenylazobenzoic acid, a versatile azobenzene derivative used in materials science and nanotechnology, requires meticulous handling throughout its lifecycle, including its final disposal.[1] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety standards and regulatory compliance. The causality behind each procedural step is explained to ensure a deep understanding of the safety-critical operations involved.
Hazard Profile & Pre-Disposal Safety
Before handling waste, it is imperative to understand the inherent hazards of this compound. This compound is classified as a hazardous substance that poses specific risks upon exposure.[2]
GHS Hazard Classification:
| Hazard Class | Code | Statement | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2][3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2][3] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [2][3] |
| Combustibility | - | Combustible Solid |
The primary routes of exposure are inhalation of dust, skin contact, and eye contact.[3] The toxicological properties have not been exhaustively investigated, which necessitates a cautious approach, treating the substance as potentially more harmful than currently documented.[3]
Mandatory Personal Protective Equipment (PPE)
A robust defense against exposure is non-negotiable. The selection of PPE must be based on a thorough risk assessment for the task at hand, whether it's routine handling of small waste quantities or managing a significant spill.[4]
| Task | Minimum Required PPE | Rationale & Standards |
| Routine Waste Handling | • Nitrile or Butyl Rubber Gloves• Safety Glasses with Side-Shields• Fire-Retardant Lab Coat | Gloves must be inspected before use and disposed of after handling the chemical.[3] Eye protection should conform to government standards such as NIOSH (US) or EN 166 (EU).[3] A buttoned lab coat protects against incidental skin contact.[5] |
| Spill Cleanup / Handling Bulk Waste | • All routine PPE• Full-Face Shield• Particle Respirator (P95 or higher) | A face shield offers an additional layer of protection against splashes.[4] Given the respiratory irritation hazard (H335), a respirator is critical to prevent inhalation of aerosolized dust.[3] Higher-level respiratory protection (e.g., OV/AG/P99) may be required based on the spill size and ventilation.[3] |
Waste Segregation and Containment: The First Step to Safe Disposal
Proper segregation is a foundational principle of safe laboratory waste management.[6] Mixing incompatible chemicals can lead to violent reactions, while mixing hazardous with non-hazardous waste unnecessarily increases disposal costs and regulatory burdens.[7]
Core Principles:
-
Maintain Chemical Purity: this compound waste must not be mixed with other chemical wastes, such as solvents, acids, or bases.[3] This prevents unforeseen chemical reactions and ensures the disposal method remains appropriate.
-
Use Compatible Containers: Solid waste should be stored in its original container whenever possible.[8] If the original container is unavailable, use a clearly labeled, sealable, and chemically compatible container (e.g., high-density polyethylene - HDPE).[9] Ensure the container is not completely full, leaving at least 10% headspace to prevent over-pressurization.[8]
-
Labeling is Critical: As soon as the first particle of waste enters the container, it must be labeled.[9] The label should clearly state "Hazardous Waste: this compound " and include the associated hazard pictograms (e.g., irritant).[2]
Step-by-Step Disposal Protocol
Disposal of this compound is not a matter of discarding it in the trash or washing it down the drain.[3][10] Doing so can harm the environment and violate federal and local regulations.[9][11] The recommended and compliant method is thermal destruction via a licensed chemical incinerator.[3][11]
The following workflow diagram illustrates the decision-making process for proper disposal.
Protocol Steps:
-
Containment and Labeling: Ensure all this compound waste (including contaminated lab coats, gloves, or paper towels) is placed in a compatible, sealed, and clearly labeled hazardous waste container.[8]
-
Segregated Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[7] This area must be under the control of laboratory personnel and away from drains and incompatible materials, particularly strong oxidizing agents.[7][12]
-
Engage EHS: Contact your institution's Environmental Health & Safety (EHS) or equivalent department to schedule a hazardous waste pickup. Do not attempt to dispose of the chemical independently.
-
Licensed Vendor Disposal: The waste will be collected by a licensed and certified hazardous waste disposal company.[3]
-
Incineration: The vendor will transport the waste to a facility for disposal. The prescribed method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] This process ensures the complete thermal destruction of the compound while "scrubbing" the flue gas to remove hazardous byproducts like nitrogen oxides (NOx), preventing their release into the atmosphere.[3][11]
Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area.[3] Alert colleagues and your laboratory supervisor.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as specified in the table above, including respiratory protection.[3]
-
Prevent Dust Formation: Gently cover the spill with an absorbent material. Do not dry sweep the powder, as this will create airborne dust that can be inhaled.[3] If necessary, moisten the material slightly with a non-reactive liquid to prevent dust generation.[12]
-
Contain and Collect: Carefully scoop the spilled material and absorbent into your designated this compound hazardous waste container.[13]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose of Materials: All materials used for cleanup, including contaminated gloves and absorbent pads, must be disposed of as hazardous waste in the same container.[9]
Regulatory Compliance
All chemical waste disposal is governed by strict regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[8][14] Your institution's EHS department is the primary resource for ensuring compliance with all federal, state, and local regulations.[15] Intentional dilution or sewering of hazardous waste is illegal.[7][16]
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
